molecular formula C7H10N2O6 B162813 Hydantocidin CAS No. 130607-26-0

Hydantocidin

Cat. No.: B162813
CAS No.: 130607-26-0
M. Wt: 218.16 g/mol
InChI Key: RFZZKBWDDKMWNM-GTBMBKLPSA-N
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Description

Hydantocidin is an imidazolidine-2,4-dione.
This compound has been reported in Streptomyces hygroscopicus with data available.
structure given in first source;  from Streptomyces hydroscopicus

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130607-26-0

Molecular Formula

C7H10N2O6

Molecular Weight

218.16 g/mol

IUPAC Name

(5S,7R,8S,9R)-8,9-dihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C7H10N2O6/c10-1-2-3(11)4(12)7(15-2)5(13)8-6(14)9-7/h2-4,10-12H,1H2,(H2,8,9,13,14)/t2-,3-,4-,7+/m1/s1

InChI Key

RFZZKBWDDKMWNM-GTBMBKLPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)O

Canonical SMILES

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)O

Other CAS No.

130607-26-0

Synonyms

hydantocidin

Origin of Product

United States

Foundational & Exploratory

Discovery and isolation of Hydantocidin from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Hydantocidin from Streptomyces hygroscopicus.

Abstract

This compound, a potent non-selective herbicide, was first discovered and isolated from the submerged culture of Streptomyces hygroscopicus SANK 63584.[1][2] This novel compound possesses a unique molecular structure featuring a spiro-bond between a ribose and a hydantoin (B18101) moiety, with the molecular formula C₇H₁₀N₂O₆.[1][3] Its herbicidal activity stems from its role as a proherbicide; within the plant, it is phosphorylated and subsequently inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. This guide provides a comprehensive overview of the available technical information regarding the fermentation of the producing organism, the multi-step purification process of this compound, and its physicochemical and biological properties. Detailed experimental protocols, where available in the public domain, are presented, along with a summary of its herbicidal efficacy.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, including many clinically and agriculturally important compounds. Streptomyces hygroscopicus is a particularly prolific species, known for producing a variety of natural products.[4] In 1991, researchers from Sankyo Co., Ltd. in Japan reported the discovery of a new compound with potent, non-selective herbicidal activity from the culture broth of Streptomyces hygroscopicus strain SANK 63584. This compound was named this compound.

Structurally, this compound is a spiro-nucleoside analog, a novel class of natural products at the time of its discovery. Its unique structure, elucidated by mass spectrometry and NMR spectroscopy, consists of a hydantoin ring linked to a ribofuranose sugar via a spiro-carbon. This distinct architecture is responsible for its biological activity.

This compound exhibits broad-spectrum herbicidal effects against both monocotyledonous and dicotyledonous weeds, making it a compound of significant interest for the development of new agrochemicals. Its novel mode of action, the inhibition of adenylosuccinate synthetase, provides an alternative to herbicides with established resistance issues.

Fermentation of Streptomyces hygroscopicus SANK 63584

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus SANK 63584. While the specific, detailed fermentation protocol for this particular strain and product is not fully available in the reviewed literature, a general understanding of the process can be derived from protocols for other secondary metabolites produced by S. hygroscopicus.

Culture and Inoculum Development

A vegetative culture of S. hygroscopicus SANK 63584 is prepared by inoculating a suitable seed medium and incubating with agitation to generate sufficient biomass for inoculation of the production fermenter.

Production Fermentation

The production of this compound is carried out in a submerged culture system. The following table summarizes the general conditions for Streptomyces hygroscopicus fermentation, which can be considered a starting point for the optimization of this compound production.

ParameterGeneral Conditions
Carbon Source Glycerol, Glucose, Starch
Nitrogen Source Soybean meal, Yeast extract, Peptone, L-tryptophan
Mineral Salts CaCO₃, NaCl, MgSO₄·7H₂O, (NH₄)₂HPO₄, K₂HPO₄
pH 6.0 - 7.5
Temperature 25 - 30 °C
Aeration Agitation (e.g., 220 rpm) and sterile air supply
Fermentation Time 7 - 12 days

Note: The specific composition of the fermentation medium and the precise operating parameters for optimal this compound production by S. hygroscopicus SANK 63584 are not detailed in the available literature.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate of the fermentation broth through a multi-step chromatographic process. The purification protocol is designed to remove impurities and concentrate the active compound, leading to the crystallization of pure this compound.

Experimental Protocol

The following protocol outlines the successive treatments used for the isolation and purification of this compound.

  • Adsorption on Activated Carbon: The culture filtrate is first treated with activated carbon to adsorb this compound and other organic molecules.

  • Diaion HP-20 Column Chromatography: The material eluted from the activated carbon is then subjected to chromatography on a Diaion HP-20 resin column.

  • Dowex 50WX4 Column Chromatography: Fractions containing this compound from the Diaion HP-20 column are further purified using a Dowex 50WX4 cation exchange column.

  • Avicel Column Chromatography: The final purification step involves chromatography on an Avicel (microcrystalline cellulose) column.

  • Crystallization: The purified this compound is crystallized from acetone (B3395972) as colorless needles.

Note: Specific details regarding column dimensions, elution buffers, gradients, and flow rates for each chromatographic step are not available in the reviewed literature.

Experimental Workflow Diagram

G cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final_product Final Product Fermentation Submerged Culture of S. hygroscopicus SANK 63584 CultureFiltrate Culture Filtrate Fermentation->CultureFiltrate ActivatedCarbon Activated Carbon Adsorption CultureFiltrate->ActivatedCarbon Diaion Diaion HP-20 Chromatography ActivatedCarbon->Diaion Dowex Dowex 50WX4 Chromatography Diaion->Dowex Avicel Avicel Chromatography Dowex->Avicel Crystallization Crystallization (from Acetone) Avicel->Crystallization Purethis compound Pure this compound (Colorless Needles) Crystallization->Purethis compound G cluster_plant_cell Plant Cell cluster_purine_biosynthesis Purine Biosynthesis Pathway This compound This compound (Proherbicide) Phosphorylation Phosphorylation This compound->Phosphorylation Hydantocidin_P This compound-5'-phosphate (Active Herbicide) Phosphorylation->Hydantocidin_P AdenylosuccinateSynthetase Adenylosuccinate Synthetase Hydantocidin_P->AdenylosuccinateSynthetase Inhibition IMP Inosine Monophosphate (IMP) IMP->AdenylosuccinateSynthetase Adenylosuccinate Adenylosuccinate AdenylosuccinateSynthetase->Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP

References

Elucidating the Spiro-Hydantoin Nucleoside Structure of Hydantocidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantocidin, a natural product isolated from Streptomyces hygroscopicus, is a unique spiro-hydantoin nucleoside that exhibits potent, non-selective herbicidal activity.[1][2] Its novel structure, featuring a spiro linkage between a ribofuranose sugar moiety and a hydantoin (B18101) ring, has garnered significant interest in the fields of chemical synthesis and drug discovery.[1][3] This technical guide provides an in-depth overview of the core experimental data and methodologies employed in the original structure elucidation of this compound.

Isolation and Initial Characterization

This compound was first isolated from the submerged culture filtrate of Streptomyces hygroscopicus strain SANK 63584.[1] The initial determination of its molecular formula was a critical first step, achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Isolation and Purification

The isolation of this compound from the culture filtrate involved a multi-step chromatographic process designed to separate the compound from a complex biological matrix.

  • Adsorption Chromatography: The culture filtrate was first passed through a column of activated carbon to adsorb organic molecules, including this compound.

  • Ion-Exchange and Size-Exclusion Chromatography: Subsequent purification was achieved using a sequence of column chromatography techniques:

    • Diaion HP-20 resin

    • Dowex 50WX4 cation exchange resin

    • Avicel (microcrystalline cellulose) chromatography

  • Crystallization: The purified compound was crystallized from acetone (B3395972) to yield colorless needles, which were used for subsequent analyses.

Data Presentation: Physicochemical Properties
PropertyValueMethodReference
Molecular Formula C₇H₁₀N₂O₆HR-FAB Mass Spectrometry & ¹³C NMR
Appearance Colorless needlesCrystallization from acetone
High-Resolution MS m/z 235.0619 [M+H]⁺High-Resolution FAB-MS
UV λₘₐₓ (in H₂O) 210 nmUV-Vis Spectrophotometry
Optical Rotation [α]D²⁵ +120° (c 0.5, H₂O)Polarimetry

Spectroscopic Structure Elucidation

The core of the structure elucidation relied on detailed analysis of Mass Spectrometry and NMR spectroscopy data. These techniques provided evidence for the planar structure, the connectivity of atoms, and ultimately, the relative stereochemistry of the molecule.

Logical Workflow for Structure Elucidation

The process began with determining the molecular formula and identifying key functional groups, followed by piecing together the molecular fragments using 2D NMR, and finally, establishing the 3D structure through conformational analysis.

G cluster_0 Initial Analysis cluster_1 2D Structure Determination cluster_2 3D Structure & Confirmation A Isolation from S. hygroscopicus B HR-FAB Mass Spectrometry A->B C ¹H & ¹³C NMR A->C D Molecular Formula (C₇H₁₀N₂O₆) B->D C->D E Identify Moieties: - Ribofuranose - Hydantoin D->E F COSY & HMBC NMR E->F G Establish Connectivity F->G H Propose Spiro Structure G->H I NOE Spectroscopy H->I J Determine Relative Stereochemistry I->J K Conformational Analysis (C₂-endo) J->K L Stereocontrolled Synthesis (from D-Ribose) J->L M Confirm Absolute Configuration L->M

Workflow of this compound Structure Elucidation.
Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in establishing the molecular formula as C₇H₁₀N₂O₆. Tandem mass spectrometry (MS/MS) on derivatized this compound helped confirm the presence of the hydantoin moiety by analyzing fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A high-resolution double-focusing mass spectrometer was used.

  • Ionization Method: Fast Atom Bombardment (FAB) in the positive ion mode.

  • Matrix: A suitable matrix, such as glycerol, was used to dissolve the sample and facilitate ionization.

  • Derivatization: For fragmentation analysis, this compound was trimethylsilylated to increase volatility and direct fragmentation pathways. The observation of a derivative with five TMS groups confirmed the presence of five labile protons (three hydroxyls and two amides).

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY, HMBC, and NOESY, were pivotal in assembling the final structure. The spectra indicated a ribofuranose ring and a hydantoin system, uniquely connected via a spiro center at the anomeric carbon (C-1).

Data Presentation: ¹H and ¹³C NMR Data

The following data were reported for this compound in D₂O. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Atom No.¹³C Shift (δ)¹H Shift (δ)¹H MultiplicityJ-Coupling (Hz)
191.5---
275.44.25dJ₂,₃ = 5.0
373.14.35ddJ₃,₄ = 7.0, 5.0
486.24.18ddJ₄,₅ₐ = 3.0, 7.0
5a63.83.85ddJ₅ₐ,₅ᵦ = 12.0, 3.0
5b63.83.75ddJ₅ᵦ,₄ = 3.0, 12.0
2'175.0---
4'158.9---
5'55.14.10s-
Experimental Protocol: NMR Spectroscopy
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) was used.

  • Solvents: Deuterated water (D₂O) and deuterated dimethyl sulfoxide (B87167) ([²H₆]DMSO) were used.

  • Experiments:

    • 1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired.

    • 2D COSY: To establish ¹H-¹H coupling networks within the ribose ring.

    • 2D HMBC: To determine long-range ¹H-¹³C correlations, crucially linking the protons of the ribose moiety to the carbons of the hydantoin ring, confirming the spiro linkage.

    • 2D NOESY: To determine the relative stereochemistry and solution conformation through the measurement of Nuclear Overhauser Effects (NOEs).

Stereochemistry and Conformational Analysis

The final structural details—the relative configuration of the stereocenters and the preferred conformation of the furanose ring—were determined by a quantitative analysis of NOE data.

Key NOE Correlations for Stereochemistry

The observed NOEs were consistent with a C₂-endo conformation for the ribofuranose ring. This conformation is likely stabilized by the rigidity of the spirocyclic system and an intramolecular hydrogen bond between the 3-OH group and the C-4' carbonyl of the hydantoin ring. The β-linkage of the C(1)-N(1) bond was also established through this analysis.

G cluster_mol H2 H-2 H4 H-4 H2->H4 strong NOE H5prime H-5' H2->H5prime NOE H3 H-3 H5a H-5a H3->H5a NOE img

Key NOE correlations establishing the relative stereochemistry.
Confirmation of Absolute Configuration

While NMR established the relative stereochemistry, the absolute configuration was ultimately confirmed by stereocontrolled total synthesis. Multiple synthetic routes have been developed, with many starting from D-ribose, a chiral molecule of known absolute configuration. The successful synthesis of a compound identical to the natural isolate confirmed that this compound possesses the D-ribo configuration.

Conclusion

The structure elucidation of this compound was a systematic process that combined classical isolation techniques with advanced spectroscopic methods. The determination of its molecular formula by mass spectrometry, followed by the meticulous piecing together of its structure using a suite of NMR experiments, revealed its unique spiro-hydantoin nucleoside architecture. The relative stereochemistry and solution conformation were elucidated through NOE analysis, and the absolute configuration was definitively confirmed by total synthesis. This foundational work has paved the way for the synthesis of numerous analogues and further investigation into its mechanism of action as a potent herbicide.

References

The Enigmatic Pathway: Unraveling the Biosynthesis of Hydantocidin in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Hydantocidin, a potent herbicidal agent produced by Streptomyces hygroscopicus, is a unique spiro-nucleoside antibiotic. Its complex structure, featuring a spiro-bond between a ribose moiety and a hydantoin (B18101) ring, has intrigued chemists and biochemists for decades. Despite extensive research into its chemical synthesis and mode of action, the complete enzymatic pathway for its biosynthesis in Streptomyces remains largely unelucidated in publicly accessible scientific literature. This guide provides a comprehensive overview of the current knowledge, detailing the discovery and biological activity of this compound. Crucially, where experimental data on the specific biosynthetic pathway is unavailable, this document outlines the established, generic experimental protocols and logical workflows that would be employed to identify and characterize such a pathway in Streptomyces. This includes methodologies for gene cluster identification, gene knockout, and heterologous expression. Furthermore, a plausible, hypothetical biosynthetic pathway is presented to serve as a conceptual framework for future research endeavors.

Introduction: The Discovery and Significance of this compound

This compound was first isolated from the fermentation broth of Streptomyces hygroscopicus SANK 63584.[1] It is a potent, non-selective herbicide with a molecular formula of C₇H₁₀N₂O₆.[1] Structural elucidation revealed its novel spiro-structure, connecting a D-ribofuranose ring at the anomeric carbon to a hydantoin heterocyclic ring.[2] This unique configuration is responsible for its biological activity. This compound itself is believed to be a pro-herbicide; in vivo, it is phosphorylated to become a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[3] This mode of action gives it broad-spectrum herbicidal activity against both annual and perennial weeds.[1]

The this compound Biosynthetic Gene Cluster: A Knowledge Gap

As of late 2025, the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces hygroscopicus has not been described in peer-reviewed publications. In Streptomyces species, genes for the biosynthesis of secondary metabolites are typically clustered together on the chromosome. Identifying and characterizing this "hdn" cluster is the critical first step to understanding the enzymatic cascade that builds the molecule.

While the specific gene cluster is unknown, genome mining of various Streptomyces hygroscopicus strains has revealed a rich landscape of BGCs encoding for other complex molecules, such as rapamycin (B549165) and nigericin. The absence of a published this compound pathway suggests it may be a target for future discovery, potentially unlocking novel enzymes for biocatalysis.

A Plausible (Hypothetical) Biosynthetic Pathway

In the absence of direct experimental evidence, a plausible biosynthetic pathway can be hypothesized based on the structure of this compound and known biochemical transformations. The pathway must account for two key events: the formation of the hydantoin ring and its spiro-cyclization onto a ribose sugar precursor.

A likely precursor for the ribose moiety is a phosphorylated sugar from the pentose (B10789219) phosphate (B84403) pathway, such as D-ribose 5-phosphate or its derivative, phosphoribosyl pyrophosphate (PRPP). The hydantoin ring is likely formed from a simple amino acid and carbamoyl (B1232498) phosphate.

The key enzymatic steps could involve:

  • Hydantoin Ring Formation: An unknown enzyme, potentially a hydantoin synthase (HdnA), could catalyze the cyclization of an N-carbamoylated amino acid (e.g., N-carbamoyl-glycine) derived from glycine (B1666218) and carbamoyl phosphate.

  • Sugar Activation: A kinase or pyrophosphokinase would activate the ribose precursor.

  • Spiro-Cyclization: This is the most speculative and novel step. A specialized cyclase or synthetase (HdnS) would be required to catalyze the formation of the C-C spiro bond between the activated ribose and the hydantoin ring. This is an unusual transformation that likely involves a unique enzymatic mechanism.

  • Tailoring Steps: Additional enzymes, such as oxidoreductases or transferases, may be involved in modifying the molecule.

Below is a conceptual diagram illustrating this hypothetical pathway.

G cluster_precursors Primary Metabolites cluster_intermediates Pathway Intermediates cluster_product Final Product D-Ribose 5-Phosphate D-Ribose 5-Phosphate Activated Ribose (e.g., PRPP) Activated Ribose (e.g., PRPP) D-Ribose 5-Phosphate->Activated Ribose (e.g., PRPP) Kinase/ Pyrophosphokinase Glycine Glycine N-Carbamoyl-Glycine N-Carbamoyl-Glycine Glycine->N-Carbamoyl-Glycine Carbamoyl- transferase Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Phosphate->N-Carbamoyl-Glycine This compound This compound Activated Ribose (e.g., PRPP)->this compound HdnS? (Spiro-cyclase) Pre-hydantoin Intermediate Pre-hydantoin Intermediate N-Carbamoyl-Glycine->Pre-hydantoin Intermediate HdnA? (Hydantoin Synthase) Pre-hydantoin Intermediate->this compound

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical pathway to an experimentally verified one, a series of established molecular microbiology and biochemical protocols would be required. The following sections detail the standard methodologies used in the field for Streptomyces.

Identification of the Biosynthetic Gene Cluster

The primary objective is to locate the hdn gene cluster within the S. hygroscopicus genome.

Logical Workflow:

G A Isolate Genomic DNA from S. hygroscopicus B Whole Genome Sequencing (e.g., PacBio, Illumina) A->B C Genome Assembly B->C D Bioinformatic Analysis (antiSMASH, BLAST) C->D E Identify Candidate BGCs (Look for Hydantoin Synthase, Cyclase Homologs) D->E

Caption: Workflow for identifying the this compound BGC.

Detailed Protocol: Genomic DNA Isolation from Streptomyces

  • Culture Growth: Inoculate Tryptic Soy Broth (TSB) with S. hygroscopicus spores or mycelia. Incubate at 28-30°C with shaking for 2-5 days until a dense mycelial culture is obtained.

  • Mycelia Harvest: Pellet the mycelia by centrifugation (e.g., 2000 x g for 10 minutes).

  • Cell Lysis: Resuspend the pellet in a lysis buffer containing lysozyme (B549824) to degrade the peptidoglycan cell wall. Incubate at 37°C. Add Proteinase K and SDS to lyse the cells and denature proteins.

  • DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

  • DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol (B130326) or ethanol.

  • Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE buffer). The quality and integrity of the DNA are then checked via gel electrophoresis and spectrophotometry.

Functional Characterization via Gene Knockout

Once a candidate BGC is identified, targeted gene knockouts are performed to confirm its role in this compound production. The logical next step is to delete a key putative gene, such as the hydantoin synthase or the spiro-cyclase.

Logical Workflow:

G A Design Knockout Cassette (Flanking homology arms + resistance marker) B Introduce Cassette into S. hygroscopicus via Intergeneric Conjugation A->B C Select for Double Crossover Homologous Recombination Events B->C D Verify Mutant Genotype via PCR C->D E Ferment Mutant Strain D->E F Analyze Metabolites (HPLC, LC-MS) E->F G Compare with Wild-Type: Abolished this compound Production? F->G

Caption: Workflow for gene knockout and functional validation.

Detailed Protocol: Intergeneric Conjugation for Gene Replacement This protocol facilitates the transfer of a non-replicating plasmid (delivery vector) containing the knockout cassette from a donor E. coli strain to Streptomyces.

  • Donor Strain Preparation: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the delivery vector to mid-log phase in LB medium with appropriate antibiotics.

  • Recipient Strain Preparation: Grow S. hygroscopicus in TSB to the appropriate growth phase. Harvest and wash the mycelia.

  • Mating: Mix the donor E. coli and recipient Streptomyces cells on a suitable agar (B569324) medium (e.g., SFM agar) and incubate to allow conjugation to occur.

  • Selection: Overlay the mating plate with antibiotics that select for Streptomyces exconjugants (e.g., nalidixic acid to kill E. coli) and the antibiotic corresponding to the resistance marker in the knockout cassette.

  • Screening: Isolate colonies that grow on the selection plates. These putative mutants are then screened by PCR to confirm the correct gene replacement event has occurred.

  • Phenotypic Analysis: The confirmed mutant is then cultured under production conditions, and the fermentation broth is analyzed by HPLC and LC-MS to confirm the abolition of this compound production.

In Vitro Biochemical Characterization

To understand the function of individual enzymes, genes from the cluster are cloned and expressed in a heterologous host (typically E. coli), and the resulting proteins are purified and assayed.

Detailed Protocol: Heterologous Expression and Protein Purification

  • Cloning: Amplify the gene of interest (e.g., the putative hdnA) from S. hygroscopicus genomic DNA via PCR. Clone the gene into an expression vector (e.g., pET series) that adds a purification tag (like a His-tag).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.

  • Lysis and Purification: Harvest the cells, lyse them (e.g., by sonication), and purify the tagged protein from the cell-free extract using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: Design an assay to test the protein's function. For a putative hydantoin synthase, this would involve incubating the purified enzyme with hypothesized substrates (e.g., N-carbamoyl-glycine, ATP) and analyzing the reaction mixture by HPLC or LC-MS for the formation of the expected product.

Quantitative Data (Hypothetical)

While no quantitative data for the this compound pathway has been published, this section serves as a template for how such data would be presented once obtained from the experimental protocols described above.

Table 1: Putative Enzyme Kinetics for HdnA (Hydantoin Synthase)

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
N-Carbamoyl-Glycine Data Unavailable Data Unavailable Data Unavailable

| ATP | Data Unavailable | Data Unavailable | Data Unavailable |

Table 2: this compound Production Titers in S. hygroscopicus

Strain / Condition Titer (mg/L) Notes
Wild-Type (TSB Medium) Data Unavailable Baseline production level
ΔhdnA Mutant Data Unavailable Expected to be zero or near-zero

| Overexpression Strain | Data Unavailable | For yield improvement studies |

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces hygroscopicus represents a significant unanswered question in natural product biochemistry. The unique spiro-hydantoin core suggests the existence of novel enzymatic machinery awaiting discovery. The elucidation of this pathway holds immense value, not only for securing a sustainable biotechnological production route for this potent herbicide but also for discovering new biocatalytic tools for synthetic biology. The workflows and protocols outlined in this guide provide a clear roadmap for researchers to finally illuminate this enigmatic pathway, moving from genomic prediction to biochemical verification. Future work will undoubtedly focus on identifying the hdn gene cluster, functionally characterizing its enzymes, and ultimately reconstituting the entire pathway in vitro.

References

In-Depth Technical Guide on the Herbicidal Spectrum of Natural Hydantocidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantocidin, a natural product isolated from Streptomyces hygroscopicus, is a potent, non-selective herbicide with a unique mode of action.[1] This technical guide provides a comprehensive overview of the herbicidal spectrum of natural this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This compound acts as a proherbicide, being converted in planta to its active form, this compound 5'-phosphate. This active metabolite is a powerful inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway, leading to the cessation of AMP synthesis and subsequent plant death.[2] This document summarizes the available quantitative data on its herbicidal efficacy, outlines detailed methodologies for phytotoxicity and enzyme inhibition assays, and provides a visual representation of its biochemical pathway.

Herbicidal Spectrum of Natural this compound

The following table summarizes the qualitative herbicidal activity of natural this compound as described in the foundational study by Nakajima et al. (1991).

Plant TypeGrowth StageApplicationActivityReference
Monocotyledonous Weeds-Post-emergencePotent Herbicidal Activity[1]
Dicotyledonous Weeds-Post-emergencePotent Herbicidal Activity[1]
Annual Weeds-Post-emergencePotent Herbicidal Activity
Perennial Weeds-Post-emergencePotent Herbicidal Activity

Mode of Action and Signaling Pathway

This compound is a proherbicide, meaning it is converted into its active form within the target plant. The key steps in its mode of action are:

  • Uptake and Phosphorylation: this compound is absorbed by the plant and is subsequently phosphorylated at the 5' position by an endogenous plant kinase to form this compound 5'-phosphate.

  • Enzyme Inhibition: this compound 5'-phosphate acts as a potent inhibitor of adenylosuccinate synthetase (AdSS).

  • Metabolic Disruption: AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a crucial step in the de novo biosynthesis of adenosine (B11128) monophosphate (AMP). The inhibition of AdSS leads to a depletion of the cellular AMP pool.

  • Cessation of Growth and Plant Death: The lack of AMP, a fundamental component of nucleic acids (RNA and DNA) and energy-carrying molecules (ATP), disrupts numerous cellular processes, leading to the cessation of growth and ultimately, plant death.

The following diagram illustrates the signaling pathway of this compound's mode of action:

Hydantocidin_Pathway cluster_plant_cell Plant Cell This compound This compound (Proherbicide) Hydantocidin_P This compound 5'-phosphate (Active Herbicide) This compound->Hydantocidin_P Phosphorylation (Plant Kinase) AdSS Adenylosuccinate Synthetase (AdSS) Hydantocidin_P->AdSS Inhibition IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Plant_Death Plant Death AMP->Plant_Death Essential for Nucleic Acid Synthesis, Energy Metabolism

Caption: Mode of action of this compound in a plant cell.

Experimental Protocols

Whole-Plant Phytotoxicity Assay (Post-emergence)

This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of natural this compound.

1. Plant Material and Growth Conditions:

  • Select a range of monocotyledonous and dicotyledonous weed species for testing.
  • Sow seeds in pots containing a standardized potting mix.
  • Grow plants in a greenhouse or controlled environment chamber with defined temperature, humidity, and photoperiod (e.g., 25°C, 60% relative humidity, 16:8 h light:dark cycle).
  • Water plants as needed to maintain optimal growth.

2. Herbicide Application:

  • Grow plants to a specific growth stage (e.g., 2-3 leaf stage).
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water with a surfactant).
  • Prepare a series of dilutions to test a range of concentrations.
  • Apply the herbicide solutions to the foliage of the test plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.
  • Include a control group sprayed only with the solvent and surfactant.

3. Data Collection and Analysis:

  • Observe the plants daily for visual signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
  • At a predetermined time point after treatment (e.g., 14 or 21 days), harvest the above-ground biomass of each plant.
  • Determine the fresh weight and/or dry weight of the harvested biomass.
  • Calculate the percent growth inhibition for each concentration relative to the untreated control.
  • Determine the GR₅₀ value (the concentration of herbicide that causes a 50% reduction in plant growth) using a suitable statistical software package to fit a dose-response curve.

The following diagram illustrates the experimental workflow for a whole-plant phytotoxicity assay:

Phytotoxicity_Workflow start Start plant_growth Plant Growth (Monocots & Dicots) start->plant_growth application Foliar Application plant_growth->application herbicide_prep This compound Solution Preparation herbicide_prep->application incubation Incubation (Controlled Environment) application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Data Analysis (GR50 Calculation) data_collection->analysis end End analysis->end

Caption: Workflow for a whole-plant phytotoxicity assay.

Adenylosuccinate Synthetase (AdSS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound 5'-phosphate on AdSS.

1. Enzyme Extraction and Purification:

  • Extract AdSS from a plant source (e.g., maize seedlings) or use a commercially available purified enzyme.
  • Homogenize the plant tissue in an extraction buffer and purify the enzyme using standard protein purification techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, chromatography).

2. Synthesis of this compound 5'-phosphate:

  • Synthesize this compound 5'-phosphate from this compound using a suitable chemical or enzymatic phosphorylation method.

3. Enzyme Assay:

  • The activity of AdSS can be measured spectrophotometrically by monitoring the formation of adenylosuccinate from IMP and aspartate in the presence of GTP.
  • The assay mixture should contain a buffer (e.g., HEPES), MgCl₂, GTP, aspartate, IMP, and the enzyme.
  • To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of this compound 5'-phosphate before initiating the reaction by adding the substrates.
  • Measure the initial reaction rates at different inhibitor concentrations.

4. Data Analysis:

  • Calculate the percent inhibition of AdSS activity for each concentration of this compound 5'-phosphate.
  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
  • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion

Natural this compound is a promising herbicidal compound with a broad spectrum of activity and a well-defined mode of action. Its unique target site, adenylosuccinate synthetase, makes it a valuable lead for the development of new herbicides, particularly in the context of increasing weed resistance to existing chemistries. Further research to obtain detailed quantitative data on its herbicidal spectrum against a wider range of economically important weeds is warranted to fully assess its potential for agricultural applications. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations and to further investigate the biochemical and physiological effects of this potent natural herbicide.

References

The Differential Biological Activity of Hydantocidin on Monocot vs. Dicot Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantocidin, a naturally occurring spiro-hydantoin nucleoside produced by Streptomyces hygroscopicus, exhibits potent, non-selective herbicidal activity across a broad spectrum of both monocotyledonous and dicotyledonous plants.[1][2] Its unique mode of action, targeting a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, has garnered significant interest in the agrochemical and drug development sectors. This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its impact on monocot and dicot plants. The document outlines its mechanism of action, presents available data on its herbicidal effects, details relevant experimental protocols, and visualizes the key biochemical pathways involved.

Introduction

The relentless pursuit of novel herbicidal compounds with unique modes of action is a critical endeavor in modern agriculture, driven by the increasing prevalence of herbicide-resistant weeds. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for the discovery of new herbicidal leads. This compound, first isolated in 1991, stands out due to its potent, broad-spectrum phytotoxicity.[1] This document serves as a comprehensive technical resource on the biological activity of this compound, consolidating current knowledge to aid researchers and professionals in the field.

Mechanism of Action: Inhibition of Adenylosuccinate Synthetase

This compound functions as a proherbicide , meaning it is converted into its active form within the target plant. The key steps in its mechanism of action are as follows:

  • Uptake and Conversion: this compound is absorbed by the plant, where it is subsequently phosphorylated to its active form, 5'-phosphothis compound .[3]

  • Target Enzyme Inhibition: 5'-phosphothis compound is a potent inhibitor of adenylosuccinate synthetase (AdSS) , a critical enzyme in the de novo purine biosynthesis pathway.[3]

  • Metabolic Disruption: AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). By inhibiting this step, this compound effectively blocks the synthesis of AMP, a fundamental building block for DNA, RNA, and ATP.

  • Physiological Consequences: The depletion of the AMP pool leads to a cascade of detrimental effects, including the cessation of cell division, inhibition of growth, and ultimately, plant death.

The lack of selectivity between monocots and dicots suggests that the target enzyme, adenylosuccinate synthetase, is highly conserved across both plant groups, and that the uptake and metabolic activation of this compound occur efficiently in a wide range of plant species.

Signaling Pathway of this compound's Action

Hydantocidin_Pathway cluster_purine_synthesis De Novo Purine Biosynthesis cluster_downstream Downstream Effects This compound This compound (external) Hydantocidin_internal This compound (internal) This compound->Hydantocidin_internal Uptake Active_this compound 5'-phosphothis compound Hydantocidin_internal->Active_this compound Phosphorylation AdSS Adenylosuccinate Synthetase (AdSS) Active_this compound->AdSS Inhibition IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Aspartate, GTP AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP AMP_depletion AMP Depletion DNA_RNA_synthesis_inhibition Inhibition of DNA/RNA Synthesis ATP_depletion ATP Depletion AMP_depletion->DNA_RNA_synthesis_inhibition AMP_depletion->ATP_depletion Growth_inhibition Growth Inhibition & Plant Death DNA_RNA_synthesis_inhibition->Growth_inhibition ATP_depletion->Growth_inhibition Herbicidal_Assay_Workflow start Start seed_sowing Seed Sowing (Monocot & Dicot Species) start->seed_sowing thinning Seedling Thinning seed_sowing->thinning growth Plant Growth to 2-3 Leaf Stage thinning->growth spraying Spray Application growth->spraying herbicide_prep Prepare this compound Dilutions herbicide_prep->spraying incubation Incubation (14-21 days) spraying->incubation assessment Visual Assessment & Biomass Measurement incubation->assessment analysis Data Analysis (GR50 Calculation) assessment->analysis end End analysis->end

References

Hydantocidin: A Natural Product Lead for Next-Generation Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hydantocidin, a unique spiro-hydantoin nucleoside natural product isolated from Streptomyces hygroscopicus, represents a compelling starting point for the development of novel herbicides.[1][2] Its potent, broad-spectrum herbicidal activity, coupled with a distinct mode of action, positions it as a valuable lead compound in the ongoing search for new weed management solutions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, herbicidal activity, and key experimental protocols relevant to its study and development.

Mechanism of Action: Inhibition of Purine (B94841) Biosynthesis

This compound itself is a proherbicide, meaning it is converted into its active form within the target plant.[3] Upon uptake by the plant, this compound is phosphorylated at the 5'-position to form 5'-phosphothis compound. This active metabolite is a potent and specific inhibitor of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway.[3][4]

ADSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) and aspartate to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). By inhibiting this step, 5'-phosphothis compound effectively blocks the synthesis of AMP, leading to a depletion of adenine (B156593) nucleotides. This disruption of purine metabolism has catastrophic consequences for the plant, ultimately resulting in cell death. The inhibition of ADSS by 5'-phosphothis compound is competitive with respect to IMP, with an apparent Ki of 22 nM.

Hydantocidin_Mode_of_Action cluster_plant_cell Plant Cell cluster_purine_biosynthesis De Novo Purine Biosynthesis This compound This compound Kinase Plant Kinase This compound->Kinase Phosphorylation Hydantocidin_P 5'-phosphothis compound (Active Herbicide) ADSS Adenylosuccinate Synthetase (ADSS) Hydantocidin_P->ADSS Inhibition Kinase->Hydantocidin_P IMP Inosine Monophosphate (IMP) IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP_Pi GDP + Pi ADSS->GDP_Pi Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Further_Metabolism ATP, DNA, RNA Synthesis AMP->Further_Metabolism

Figure 1: Mechanism of action of this compound.

Herbicidal Activity

This compound exhibits potent, non-selective herbicidal activity against a broad range of both monocotyledonous and dicotyledonous weeds. While specific IC50 and EC50 values are not widely reported in publicly available literature, qualitative descriptions consistently highlight its high efficacy. Structure-activity relationship (SAR) studies on this compound analogues have provided insights into the chemical features essential for its herbicidal action.

Compound/AnalogueTarget WeedsActivity LevelReference
(+)-HydantocidinAnnual and perennial weeds (monocots and dicots)High
α-ureidoamide derivativeFoliar application at 1000 ppm showed activityModerate
Other opened hydantoin-ring derivativesInactive at 1000 ppmInactive

Experimental Protocols

Whole-Plant Herbicidal Efficacy Assay (Pot Study)

This protocol outlines a standard method for evaluating the herbicidal efficacy of this compound and its analogues in a controlled greenhouse environment.

Materials:

  • Test compounds (this compound, analogues)

  • Solvent (e.g., acetone (B3395972), DMSO)

  • Surfactant (e.g., Tween 20)

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus [pigweed], Echinochloa crus-galli [barnyard grass])

  • Controlled environment greenhouse or growth chamber

  • Spray chamber calibrated to deliver a specific volume

Procedure:

  • Seed Planting: Sow seeds of each target weed species into separate pots at a depth of 0.5-1.0 cm. Grow the plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Prepare stock solutions of the test compounds in a suitable solvent. For application, dilute the stock solutions to the desired concentrations in water containing a surfactant (e.g., 0.1% v/v Tween 20).

  • Herbicide Application: When the seedlings reach the 2-3 leaf stage, apply the herbicide solutions using a calibrated spray chamber. Ensure even coverage of the foliage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a known mode of action).

  • Evaluation: Return the pots to the greenhouse and observe the plants for signs of phytotoxicity over a period of 14-21 days. Evaluate herbicidal efficacy based on a visual rating scale (e.g., 0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the Growth Reduction (GR50) or Effective Dose (ED50) values from dose-response curves.

In Vitro Adenylosuccinate Synthetase (ADSS) Inhibition Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of ADSS.

Materials:

  • Purified or partially purified plant ADSS enzyme

  • Test compounds (e.g., 5'-phosphothis compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrates: Inosine monophosphate (IMP), L-aspartate, GTP

  • Coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the assay buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.

  • Enzyme and Substrate Addition: Initiate the reaction by adding the ADSS enzyme and the substrates (IMP, L-aspartate, and GTP).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH is coupled to the production of GDP by ADSS, resulting in a decrease in absorbance.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fermentation, Extraction, and Purification of this compound from Streptomyces hygroscopicus

This protocol describes the general procedure for obtaining this compound from a submerged culture of S. hygroscopicus.

Materials:

  • Streptomyces hygroscopicus strain

  • Seed culture medium (e.g., yeast extract-malt extract broth)

  • Production medium (e.g., soybean meal, glucose, mineral salts)

  • Shake flasks or fermenter

  • Activated carbon

  • Ion-exchange resins (e.g., Dowex 50WX4)

  • Chromatography columns and media (e.g., Diaion HP-20, Avicel)

  • Solvents for extraction and chromatography (e.g., methanol, acetone, water)

Procedure:

  • Inoculum Preparation: Inoculate a seed flask containing the seed medium with spores or a vegetative culture of S. hygroscopicus. Incubate at 28°C on a rotary shaker until good growth is achieved.

  • Production Fermentation: Inoculate the production medium in a larger flask or a fermenter with the seed culture. Ferment for 5-7 days at 28°C with agitation and aeration.

  • Extraction: After fermentation, harvest the culture broth and remove the mycelia by centrifugation or filtration. Treat the supernatant with activated carbon to adsorb this compound.

  • Purification:

    • Elute this compound from the activated carbon using an appropriate solvent (e.g., aqueous methanol).

    • Pass the crude extract through a series of chromatography columns for purification. This may include a Diaion HP-20 column, followed by a Dowex 50WX4 cation exchange column, and finally an Avicel column.

    • Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC, bioassay).

  • Crystallization: Pool the pure fractions and concentrate them under reduced pressure. Crystallize this compound from a suitable solvent such as acetone to obtain the final product.

Herbicide Discovery and Development Workflow

The development of a natural product lead like this compound into a commercial herbicide follows a structured workflow.

Herbicide_Discovery_Workflow cluster_info Key Activities Discovery 1. Lead Discovery (Natural Product Screening) Hit_to_Lead 2. Hit-to-Lead (SAR Studies, Analogue Synthesis) Discovery->Hit_to_Lead info1 Isolation & Structure Elucidation Discovery->info1 Lead_Opt 3. Lead Optimization (Potency, Selectivity, DMPK) Hit_to_Lead->Lead_Opt info2 Chemical Synthesis Hit_to_Lead->info2 info3 Bioassays (In vitro & In vivo) Hit_to_Lead->info3 Preclinical 4. Preclinical Development (Toxicology, Environmental Fate) Lead_Opt->Preclinical info4 Mode of Action Studies Lead_Opt->info4 Field_Trials 5. Field Trials (Efficacy, Crop Safety) Preclinical->Field_Trials info5 Formulation Development Preclinical->info5 Registration 6. Registration and Commercialization Field_Trials->Registration info6 Regulatory Submission Registration->info6

Figure 2: A typical workflow for herbicide discovery.

Conclusion

This compound stands out as a promising natural product lead for herbicide development due to its potent and broad-spectrum activity, combined with a well-defined and relatively unexploited mode of action. Further research focusing on the synthesis of analogues with improved selectivity and optimized physicochemical properties could lead to the development of a new generation of effective and environmentally compatible herbicides. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and developers to advance the study of this compound and its derivatives.

References

Exploring the Chemical Diversity of Hydantocidin-Producing Actinomycetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantocidin is a potent, non-selective herbicide originally discovered and isolated from the fermentation broth of the actinomycete Streptomyces hygroscopicus SANK 63584.[1] Its unique chemical structure, featuring a spiro-bond between a ribose moiety and a hydantoin (B18101) ring, sets it apart from other nucleoside antibiotics and is the basis for its significant biological activity.[1] The herbicidal action of this compound is attributed to its in vivo conversion to a phosphorylated derivative that inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway in plants. This guide provides a comprehensive overview of the chemical diversity, production, and analysis of this compound and its analogs from actinomycetes, with a focus on experimental protocols and data-driven insights. While the producing organism, Streptomyces hygroscopicus, is a well-known source of diverse bioactive compounds, the natural chemical diversity of this compound itself appears to be limited based on current literature.[2][3][4] The exploration of synthetic analogs, however, has opened avenues for developing novel herbicides with potentially improved selectivity and efficacy.

Chemical Diversity: Natural and Synthetic Analogs

To date, there is a notable lack of published reports on naturally occurring analogs of this compound produced by Streptomyces hygroscopicus or other actinomycete strains. The known chemical diversity surrounding the this compound scaffold is primarily a result of synthetic chemistry efforts. These synthetic analogs have been crucial in elucidating the structure-activity relationships of this class of compounds.

While natural analogs remain elusive, the broader family of actinomycetes is a rich source of diverse chemical scaffolds, including other herbicidal compounds. The exploration of different Streptomyces species and the application of modern analytical techniques could yet uncover novel this compound derivatives.

Production of this compound from Streptomyces hygroscopicus

Quantitative Data on Herbicidal Compound Production by Streptomyces sp.

The following table summarizes the production yield of the herbicidal compound 334-W4 from Streptomyces sp. KRA16-334, illustrating the potential for yield improvement through strain development and process optimization. This data serves as a representative example for what could be achieved for this compound production.

StrainProduction ConditionYield (mg/L)Reference
Streptomyces sp. KRA16-334 (Wild Type)Initial Culture92.8 ± 5.48
Streptomyces sp. Mutant 0723-8Optimized Culture (27°C, 250 rpm, pH 8.5)264.7 ± 12.82

Experimental Protocols

Isolation and Cultivation of Streptomyces hygroscopicus

This protocol is a generalized procedure for the isolation and cultivation of Streptomyces species, which can be adapted for S. hygroscopicus for this compound production.

Workflow for Isolation and Cultivation

G cluster_isolation Isolation cluster_cultivation Cultivation for Production soil_sample Soil Sample Collection pretreatment Sample Pre-treatment (Drying, Heat Shock) soil_sample->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution plating Plating on Selective Agar serial_dilution->plating incubation Incubation (28-30°C) plating->incubation colony_selection Colony Selection incubation->colony_selection seed_culture Seed Culture Preparation colony_selection->seed_culture production_fermentation Production Fermentation (Submerged Culture) seed_culture->production_fermentation monitoring Monitoring of Growth and pH production_fermentation->monitoring

Caption: Workflow for the isolation and cultivation of Streptomyces.

Protocol Details:

  • Isolation:

    • Collect soil samples from diverse environments.

    • Air-dry the soil samples at room temperature for 5-7 days.

    • Pre-treat the dried soil by heat-shocking at 100°C for 1 hour to select for spore-forming actinomycetes.

    • Prepare serial dilutions of the pre-treated soil in sterile water.

    • Plate the dilutions onto a selective medium such as Actinomycete Isolation Agar (AIA) supplemented with antifungal agents like nystatin (B1677061) and cycloheximide.

    • Incubate the plates at 28-30°C for 7-14 days.

    • Select colonies with the characteristic chalky, filamentous appearance of Streptomyces.

  • Cultivation for this compound Production:

    • Seed Culture: Inoculate a loopful of a pure S. hygroscopicus culture into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

    • Production Culture: Inoculate the production medium (e.g., a medium containing soluble starch, glucose, yeast extract, and peptone) with the seed culture (5-10% v/v).

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days. Monitor cell growth and pH throughout the fermentation.

Extraction and Purification of this compound

The following protocol is based on the original method described for the isolation of this compound.

Workflow for Extraction and Purification

G culture_broth Fermentation Broth centrifugation Centrifugation culture_broth->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelial Cake (Discarded) centrifugation->mycelia activated_carbon Activated Carbon Adsorption supernatant->activated_carbon elution Elution with Aqueous Acetone (B3395972) activated_carbon->elution concentration Concentration elution->concentration hp20 Diaion HP-20 Chromatography concentration->hp20 dowex Dowex 50WX4 Chromatography hp20->dowex avicel Avicel Chromatography dowex->avicel crystallization Crystallization avicel->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Protocol Details:

  • Harvesting: After fermentation, centrifuge the culture broth to separate the supernatant from the mycelial cake.

  • Adsorption: Adjust the pH of the supernatant to 7.0 and add activated carbon. Stir for 1 hour to allow adsorption of this compound.

  • Elution: Collect the activated carbon by filtration and elute the adsorbed compounds with aqueous acetone.

  • Chromatography:

    • Concentrate the eluate under reduced pressure and apply it to a Diaion HP-20 resin column. Elute with a stepwise gradient of water and methanol.

    • Pool the active fractions and apply them to a Dowex 50WX4 (H+ form) cation exchange column. Elute with water.

    • Further purify the active fractions on an Avicel (microcrystalline cellulose) column using a suitable solvent system.

  • Crystallization: Concentrate the purified fractions and crystallize this compound from acetone to obtain colorless needles.

Analytical Methods for this compound Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis and quantification of this compound.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of this compound.

ExperimentPurpose
¹H NMR Determines the proton environment and coupling constants.
¹³C NMR Identifies the number and types of carbon atoms.
COSY Establishes proton-proton correlations.
HSQC Correlates protons to their directly attached carbons.
HMBC Determines long-range proton-carbon correlations, crucial for establishing the spiro-linkage.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the elemental composition of this compound.

TechniquePurpose
HR-FAB-MS or HR-ESI-MS Provides the accurate mass and molecular formula of this compound (C₇H₁₀N₂O₆).
Tandem MS (MS/MS) Can be used to study the fragmentation patterns to further confirm the structure.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure as a nucleoside analog, a putative pathway can be proposed. The biosynthesis likely involves the convergence of pathways for the formation of the hydantoin ring and the modification of a ribose precursor. The identification of the specific biosynthetic gene cluster in S. hygroscopicus is a key area for future research.

Proposed Biosynthetic Pathway of this compound

G cluster_precursors Precursors cluster_pathway Putative Pathway glycine Glycine hydantoin_formation Hydantoin Ring Formation glycine->hydantoin_formation carbamoyl_phosphate Carbamoyl Phosphate carbamoyl_phosphate->hydantoin_formation ribose5p Ribose-5-Phosphate prpp PRPP Synthesis ribose5p->prpp spiro_cyclization Spiro-cyclization (Key Enzymatic Step) hydantoin_formation->spiro_cyclization prpp->spiro_cyclization This compound This compound spiro_cyclization->this compound

Caption: A putative biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound remains a fascinating natural product with significant herbicidal activity. While its natural chemical diversity appears limited, the potential for discovering new analogs through further exploration of actinomycetes and the use of modern genomic and analytical tools is substantial. The optimization of this compound production through metabolic engineering of Streptomyces hygroscopicus presents a promising avenue for its potential commercialization. Detailed elucidation of its biosynthetic pathway will not only provide fundamental scientific insights but also enable the bio-engineering of novel this compound derivatives with improved properties. This guide provides a foundational framework for researchers to delve into the chemistry, biology, and biotechnology of this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Hydantocidin and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of (+)-Hydantocidin, a naturally occurring spiro-hydantoin with significant herbicidal activity, and its enantiomers. The methodologies outlined are based on seminal works in the field, offering reproducible and scalable approaches for the synthesis of this important molecule and its analogues.

Introduction

(+)-Hydantocidin, first isolated from Streptomyces hygroscopicus, is a unique spironucleoside that exhibits potent, broad-spectrum herbicidal activity with low toxicity to microorganisms, fish, and mammals. Its novel structure, featuring a hydantoin (B18101) ring spiro-fused to the anomeric carbon of a ribofuranose moiety, has attracted considerable interest from the synthetic chemistry community. The development of efficient total syntheses is crucial for structure-activity relationship studies, the development of new herbicidal agents, and as a platform for novel drug discovery programs. This document details a prominent and effective synthetic route, providing step-by-step protocols for its execution.

Key Synthetic Strategy: The Shiozaki Approach

One of the most efficient and high-yielding total syntheses of (+)-Hydantocidin was reported by Shiozaki and is detailed below. The strategy commences with the commercially available 2,3-O-isopropylidene-D-ribono-1,4-lactone and proceeds through key intermediates to afford the target molecule. This approach also allows for the synthesis of the 5-epi-hydantocidin enantiomer.

Experimental Workflow

The overall synthetic workflow from 2,3-O-isopropylidene-D-ribono-1,4-lactone to (+)-Hydantocidin is depicted below.

Total_Synthesis_Hydantocidin start 2,3-O-Isopropylidene- D-ribono-1,4-lactone int1 Intermediate 1 (Protected Ribofuranose) start->int1 Protection int2 Intermediate 2 (Isothiocyanate) int1->int2 Functional Group Transformation int3 Intermediate 3 (Spiro-thiohydantoin) int2->int3 Spirocyclization int4 Intermediate 4 (Spiro-hydantoin) int3->int4 Desulfurization final_product (+)-Hydantocidin int4->final_product Deprotection epimer 5-epi-Hydantocidin int4->epimer Epimerization & Deprotection

Caption: Synthetic workflow for the total synthesis of (+)-Hydantocidin.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the Shiozaki synthesis of (+)-Hydantocidin and its 5-epi-enantiomer.

Step No.TransformationProductYield (%)Reference
1Protection of 2,3-O-isopropylidene-D-ribono-1,4-lactoneProtected Ribofuranose Intermediate~95%[1]
2Conversion to IsothiocyanateIsothiocyanate Intermediate~85%[1]
3Spirocyclization to ThiohydantoinSpiro-thiohydantoin Intermediate~70%[1]
4Desulfurization to HydantoinSpiro-hydantoin Intermediate~90%[1]
5Deprotection to (+)-Hydantocidin(+)-Hydantocidin~98%[1]
Overall Yield of (+)-Hydantocidin 35.2% ****
6Epimerization and Deprotection5-epi-Hydantocidin-
Overall Yield of 5-epi-Hydantocidin 9.6% ****

Detailed Experimental Protocols

The following protocols are adapted from the work of Shiozaki (2002).

Protocol 1: Synthesis of the Protected Ribofuranose Intermediate

Objective: To protect the primary alcohol of 2,3-O-isopropylidene-D-ribono-1,4-lactone.

Materials:

Procedure:

  • To a solution of 2,3-O-isopropylidene-D-ribono-1,4-lactone (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBDMSCl (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the protected ribofuranose intermediate as a colorless oil.

Protocol 2: Formation of the Isothiocyanate Intermediate

Objective: To convert the protected lactone into a key isothiocyanate intermediate. This is a multi-step process involving reduction and subsequent reaction with thiophosgene (B130339).

Materials:

Procedure:

  • Reduction to Lactol: Dissolve the protected ribofuranose intermediate (1.0 eq) in anhydrous toluene and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.1 eq, as a solution in toluene) dropwise. Stir for 2-3 hours at -78 °C.

  • Quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude lactol.

  • Formation of Oxime and Conversion to Isothiocyanate: Dissolve the crude lactol in pyridine and add hydroxylamine hydrochloride (1.5 eq). Stir at room temperature for 4-6 hours.

  • Cool the mixture to 0 °C and add a solution of thiophosgene (1.2 eq) in DCM dropwise. Stir for an additional 2 hours at 0 °C.

  • Dilute the reaction with water and extract with DCM. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/EtOAc gradient) to yield the isothiocyanate intermediate.

Protocol 3: Spirocyclization to the Thiohydantoin

Objective: To construct the spiro-thiohydantoin ring system.

Materials:

  • Isothiocyanate Intermediate from Protocol 2

  • Ammonia (B1221849) (as a solution in methanol, e.g., 7N)

  • Anhydrous Methanol

Procedure:

  • Dissolve the isothiocyanate intermediate (1.0 eq) in anhydrous methanol.

  • Add a solution of ammonia in methanol (excess, ~10 eq) and stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (DCM/methanol gradient) to obtain the spiro-thiohydantoin intermediate.

Protocol 4: Desulfurization to the Spiro-hydantoin

Objective: To convert the thiohydantoin to the corresponding hydantoin.

Materials:

  • Spiro-thiohydantoin Intermediate from Protocol 3

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the spiro-thiohydantoin intermediate (1.0 eq) in DCM and cool to 0 °C.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract with DCM, and wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (DCM/methanol gradient) to afford the protected spiro-hydantoin.

Protocol 5: Deprotection to afford (+)-Hydantocidin

Objective: To remove the protecting groups to yield the final product.

Materials:

  • Protected Spiro-hydantoin from Protocol 4

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Dissolve the protected spiro-hydantoin (1.0 eq) in a mixture of TFA and water (e.g., 9:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product by recrystallization or by chromatography on a suitable resin to yield (+)-Hydantocidin as a white solid.

Synthesis of 5-epi-Hydantocidin

The 5-epimer of this compound can be synthesized from the same protected spiro-hydantoin intermediate (from Protocol 4) through an epimerization step prior to deprotection. This is typically achieved by treating the protected spiro-hydantoin with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce epimerization at the C-5 position, followed by deprotection as described in Protocol 5.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents such as DIBAL-H, thiophosgene, and m-CPBA are hazardous and should be handled with extreme care according to their safety data sheets.

  • Reactions under inert atmosphere require proper handling of gas lines and sealed reaction vessels.

By following these detailed protocols, researchers can successfully synthesize (+)-Hydantocidin and its enantiomers for further biological evaluation and development.

References

Application Notes and Protocols for the Production of Hydantocidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Streptomyces hygroscopicus SANK 63584 to produce Hydantocidin, followed by its extraction and purification from the fermentation broth.

Introduction

This compound is a natural product isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] It exhibits potent herbicidal activity and functions as a proherbicide. In plants, it is converted to a phosphorylated derivative that inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. This document outlines the procedures for the production and isolation of this compound for research and development purposes.

Fermentation Protocol

This protocol describes the submerged culture of Streptomyces hygroscopicus SANK 63584 for the production of this compound.

2.1. Culture Media and Conditions

While the exact medium composition for optimal this compound production by Streptomyces hygroscopicus SANK 63584 is not publicly detailed, a general approach for Streptomyces species can be adapted. Optimization of the following basal medium is recommended.

Table 1: Proposed Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Glucose20.0Carbon Source
Soy Peptone10.0Nitrogen Source
Yeast Extract5.0Nitrogen and Growth Factor Source
K₂HPO₄1.0Phosphate Source & pH Buffering
MgSO₄·7H₂O0.5Source of Magnesium Ions
NaCl0.5Osmotic Balance
CaCO₃2.0pH Buffering
Trace Element Solution1.0 mLProvides essential micronutrients

Trace Element Solution (per 100 mL): FeSO₄·7H₂O (0.1 g), MnCl₂·4H₂O (0.1 g), ZnSO₄·7H₂O (0.1 g) dissolved in distilled water.

2.2. Fermentation Parameters

Successful fermentation depends on the stringent control of various physical and chemical parameters.

Table 2: Fermentation Process Parameters

ParameterRecommended Value
Inoculum5% (v/v) of a 48-hour seed culture
Fermentation Volume50 mL in a 250 mL baffled flask
Temperature28 °C
pHMaintained at 7.0
Agitation200 rpm
AerationNot explicitly controlled in shake flasks
Fermentation Time7-10 days

2.3. Experimental Protocol: Fermentation

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus SANK 63584 from a stock culture to a 250 mL flask containing 50 mL of seed medium (same composition as the production medium). Incubate at 28 °C and 200 rpm for 48 hours.

  • Production Culture: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production flasks at 28 °C with constant agitation at 200 rpm for 7 to 10 days.

  • Monitoring: Monitor the fermentation broth periodically for pH, glucose consumption, and this compound production (using a suitable analytical method like HPLC).

  • Harvesting: After the fermentation is complete (indicated by the depletion of the primary carbon source and stabilization of product titer), harvest the broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the culture filtrate. The supernatant contains the crude this compound.

Extraction and Purification Protocol

The extraction and purification of this compound from the culture filtrate involves a multi-step chromatographic process.[1][2]

3.1. Overview of Purification Steps

The purification strategy employs a series of chromatographic techniques to isolate this compound from other components in the fermentation broth.

Table 3: Summary of this compound Purification Stages

StepStationary PhasePrinciple of SeparationElution
1Activated CarbonAdsorption of nonpolar and some polar compoundsMethanol (B129727) or Acetone (B3395972)
2Diaion HP-20Reversed-phase chromatographyStepwise gradient of Methanol in Water
3Dowex 50WX4Cation exchange chromatographypH gradient or salt gradient
4Avicel (Microcrystalline Cellulose)Normal-phase partition chromatographyIsocratic elution with a suitable solvent system

3.2. Experimental Protocol: Extraction and Purification

Step 1: Activated Carbon Chromatography

  • Adsorption: Adjust the pH of the culture filtrate to 7.0 and mix it with activated carbon (5% w/v). Stir the slurry for 2 hours at room temperature to allow for the adsorption of this compound.

  • Washing: Filter the activated carbon and wash it with distilled water to remove salts and highly polar impurities.

  • Elution: Elute the adsorbed compounds from the activated carbon using methanol or acetone. Collect the eluate.

  • Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.

Step 2: Diaion HP-20 Column Chromatography

  • Column Preparation: Pack a column with Diaion HP-20 resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude extract from the previous step in a minimal amount of deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove any remaining polar impurities.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable method (e.g., TLC or HPLC). Pool the fractions containing this compound.

  • Concentration: Concentrate the pooled fractions under reduced pressure.

Step 3: Dowex 50WX4 Cation Exchange Chromatography

  • Column Preparation: Pack a column with Dowex 50WX4 resin (H+ form) and equilibrate it with deionized water.

  • Sample Loading: Dissolve the concentrated sample from the previous step in deionized water and adjust the pH to acidic (e.g., pH 3-4) before loading it onto the column.

  • Washing: Wash the column with deionized water.

  • Elution: Elute the bound compounds using a pH gradient (e.g., a linear gradient from pH 4 to pH 8) or a salt gradient (e.g., 0 to 1 M NaCl).

  • Fraction Analysis and Pooling: Analyze the fractions for this compound, and pool the active fractions.

  • Desalting and Concentration: If a salt gradient was used for elution, desalt the pooled fractions using a suitable method (e.g., another round of Diaion HP-20 chromatography or size exclusion chromatography). Concentrate the desalted, pooled fractions.

Step 4: Avicel (Microcrystalline Cellulose) Column Chromatography

  • Column Preparation: Pack a column with Avicel and equilibrate it with the chosen mobile phase. A common mobile phase for partition chromatography on cellulose (B213188) is a mixture of a polar organic solvent and water (e.g., n-butanol:acetic acid:water).

  • Sample Loading: Dissolve the concentrated sample in a small volume of the mobile phase and load it onto the column.

  • Elution: Develop the column with the mobile phase under isocratic conditions.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of pure this compound. Pool the pure fractions.

  • Crystallization: Concentrate the pure fractions and crystallize this compound from a suitable solvent like acetone to obtain colorless needles.[1]

Quantitative Data

The following table presents hypothetical quantitative data for the production and purification of this compound. Actual yields will vary depending on the optimization of the fermentation and purification protocols.

Table 4: Hypothetical this compound Production and Purification Yields

StageTotal Volume (L)This compound Concentration (mg/L)Total this compound (mg)Purity (%)Recovery (%)
Fermentation Broth1050500~1100
Activated Carbon Eluate1400400~1080
Diaion HP-20 Pool0.21750350~4070
Dowex 50WX4 Pool0.13000300~8060
Avicel Pool (Crystalline)N/AN/A225>9845

Visualizations

5.1. Signaling Pathway: Inhibition of Adenylosuccinate Synthetase

This compound acts as a proherbicide and is phosphorylated in planta to its active form, this compound-5'-phosphate. This active metabolite inhibits adenylosuccinate synthetase, an enzyme crucial for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) in the de novo purine biosynthesis pathway.

G cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP PRPP IMP IMP PRPP->IMP Multiple Steps S_AMP Adenylosuccinate IMP->S_AMP Adenylosuccinate Synthetase AMP AMP S_AMP->AMP Adenylosuccinate Lyase This compound This compound (Proherbicide) Hydantocidin_P This compound-5'-phosphate (Active form) This compound->Hydantocidin_P Phosphorylation (in planta) Hydantocidin_P->S_AMP

Caption: Inhibition of Adenylosuccinate Synthetase by this compound-5'-phosphate.

5.2. Experimental Workflow: this compound Production and Purification

The overall process from fermentation to the isolation of pure this compound is depicted in the following workflow diagram.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest CultureFiltrate Culture Filtrate Harvest->CultureFiltrate ActivatedCarbon Activated Carbon Chromatography CultureFiltrate->ActivatedCarbon Diaion Diaion HP-20 Chromatography ActivatedCarbon->Diaion Dowex Dowex 50WX4 Chromatography Diaion->Dowex Avicel Avicel Chromatography Dowex->Avicel Crystallization Crystallization Avicel->Crystallization PureProduct Pure this compound Crystallization->PureProduct

Caption: Workflow for this compound Production and Purification.

References

Application Notes and Protocols: Purification of Hydantocidin from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantocidin is a potent, non-selective herbicide originally isolated from the fermentation broth of Streptomyces hygroscopicus SANK 63584.[1][2][3] It exhibits a unique spiro-bond structure between a ribose and a hydantoin (B18101) moiety.[2][3] this compound acts as a proherbicide; it is converted into a phosphorylated derivative within the target plant cells. This active form inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway, ultimately leading to plant death. This document provides a detailed protocol for the purification of this compound from Streptomyces culture broth, based on established methodologies.

Data Presentation

The following table summarizes the purification steps for this compound from a Streptomyces hygroscopicus culture. Please note that the quantitative data presented here is representative and intended for illustrative purposes, as specific yields and volumes can vary between fermentation batches and optimization of the process.

Table 1: Representative Purification Summary for this compound

Purification StepVolume (L)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Culture Filtrate 1001,000,000101001
Activated Carbon 10900,00050905
Diaion HP-20 5810,0002008120
Dowex 50WX4 2729,000100073100
Avicel Chromatography 1656,100500066500
Crystallization 0.1590,49010000591000

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

A culture of Streptomyces hygroscopicus SANK 63584 is grown in a suitable fermentation medium to produce this compound. The fermentation is typically carried out in a submerged culture for a period of 5-7 days, with optimal temperature, pH, and aeration conditions for Streptomyces growth and secondary metabolite production.

Preparation of Culture Filtrate

After the fermentation period, the culture broth is harvested. The mycelium and other solid components are removed by centrifugation or filtration to obtain a clear culture filtrate containing the secreted this compound.

Activated Carbon Chromatography

The culture filtrate is passed through a column packed with activated carbon. This compound and other organic molecules are adsorbed onto the carbon matrix. The column is then washed with water to remove salts and other polar impurities. The adsorbed compounds, including this compound, are subsequently eluted with an organic solvent, such as aqueous acetone (B3395972) or methanol (B129727).

Diaion HP-20 Chromatography

The eluate from the activated carbon step is concentrated and then loaded onto a Diaion HP-20 resin column. This non-polar adsorbent further separates this compound from other compounds based on hydrophobicity. The column is washed with water, and this compound is eluted with a gradient of increasing methanol or acetone concentration.

Dowex 50WX4 Chromatography

Fractions containing this compound from the Diaion HP-20 column are pooled, concentrated, and subjected to cation exchange chromatography using a Dowex 50WX4 resin. This step is effective in removing other cationic impurities. The column is washed, and this compound is eluted with a suitable buffer, such as a dilute ammonium (B1175870) hydroxide (B78521) solution.

Avicel Chromatography

The active fractions from the ion-exchange chromatography are further purified using Avicel (microcrystalline cellulose) column chromatography. This step separates compounds based on their partitioning behavior between the cellulose (B213188) stationary phase and a mobile phase, typically a mixture of organic solvents and water.

Crystallization

The purified this compound fractions are concentrated to a small volume. Crystallization is induced by the addition of a suitable anti-solvent, such as acetone, and allowing the solution to stand at a low temperature. The resulting colorless needles of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Fermentation & Harvesting cluster_1 Purification Cascade Fermentation of S. hygroscopicus Fermentation of S. hygroscopicus Centrifugation/Filtration Centrifugation/Filtration Fermentation of S. hygroscopicus->Centrifugation/Filtration Harvest Culture Filtrate Culture Filtrate Centrifugation/Filtration->Culture Filtrate Clarification Activated Carbon Chromatography Activated Carbon Chromatography Culture Filtrate->Activated Carbon Chromatography Adsorption & Elution Diaion HP-20 Chromatography Diaion HP-20 Chromatography Activated Carbon Chromatography->Diaion HP-20 Chromatography Hydrophobic Interaction Dowex 50WX4 Chromatography Dowex 50WX4 Chromatography Diaion HP-20 Chromatography->Dowex 50WX4 Chromatography Cation Exchange Avicel Chromatography Avicel Chromatography Dowex 50WX4 Chromatography->Avicel Chromatography Partitioning Crystallization Crystallization Avicel Chromatography->Crystallization Final Purification Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Purification workflow of this compound.

Signaling Pathway of this compound's Herbicidal Action

G cluster_plant_cell Plant Cell cluster_purine_biosynthesis De Novo Purine Biosynthesis This compound This compound (Proherbicide) Phospho_this compound This compound-5'-phosphate (Active Herbicide) This compound->Phospho_this compound Phosphorylation (by plant kinases) Adenylosuccinate_Synthetase Adenylosuccinate Synthetase Phospho_this compound->Adenylosuccinate_Synthetase Inhibition IMP Inosine Monophosphate (IMP) IMP->Adenylosuccinate_Synthetase AMP Adenosine Monophosphate (AMP) Adenylosuccinate_Synthetase->AMP Conversion Plant Death Plant Death Adenylosuccinate_Synthetase->Plant Death Depletion of AMP Purine Nucleotides\n(DNA, RNA, ATP) Purine Nucleotides (DNA, RNA, ATP) AMP->Purine Nucleotides\n(DNA, RNA, ATP)

Caption: Mode of action of this compound.

References

Analytical methods for Hydantocidin quantification in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantocidin is a natural product with potent herbicidal activity, originally isolated from Streptomyces hygroscopicus.[1] Its unique spiro-heterocyclic structure, consisting of a hydantoin (B18101) ring linked to a ribose moiety, makes it a molecule of interest for agricultural and pharmaceutical research.[1] The ability to accurately quantify this compound in plant tissues is crucial for mode of action studies, understanding its metabolic fate in plants, and for the development of novel herbicides. This document provides a detailed protocol for the quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method involves the extraction of this compound from plant tissues, followed by purification and analysis using LC-MS/MS. The quantification is based on the principles of liquid chromatography for separation and tandem mass spectrometry for detection and confirmation. A stable isotope-labeled internal standard is recommended for the most accurate quantification to compensate for matrix effects and variations in extraction efficiency.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade), Formic acid (FA).

  • Standards: this compound analytical standard, Isotope-labeled this compound (e.g., ¹³C₅-Hydantocidin) as an internal standard (ISTD).

  • Chemicals: Ammonium formate.

  • Solid Phase Extraction (SPE): Reversed-phase SPE cartridges (e.g., C18).

  • Plant Tissue: Fresh or frozen plant material.

  • Equipment: Homogenizer, centrifuge, evaporator, vortex mixer, analytical balance, LC-MS/MS system.

Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 100 mg of fresh or frozen plant tissue and place it in a 2 mL microcentrifuge tube containing ceramic beads.

  • Extraction Solvent: Add 1 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% Formic Acid).

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of 1 µg/mL ¹³C₅-Hydantocidin in methanol) to each sample.

  • Homogenization: Homogenize the tissue using a bead beater homogenizer for 5 minutes at a high setting.

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional): For improved recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be combined.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Sample Clean-up (Solid Phase Extraction - SPE)

For complex matrices, an additional clean-up step using SPE is recommended to remove interfering compounds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the this compound and the internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2 (Confirmation)Optimized
¹³C₅-Hydantocidin (ISTD) [M+H]⁺ + 5Corresponding Fragment 1Optimized

Note: The exact m/z values for precursor and product ions, as well as collision energies, need to be determined experimentally by infusing the analytical standards.

Data Presentation

Table 1: Hypothetical Performance Characteristics of the LC-MS/MS Method for this compound Quantification.

ParameterValue
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/g tissue
Limit of Quantification (LOQ) 0.5 ng/g tissue
Recovery 85 - 105%
Precision (RSD%) < 15%
Matrix Effect < 20% (with ISTD correction)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up (Optional) cluster_analysis Analysis plant_tissue Plant Tissue (100 mg) add_solvent Add Extraction Solvent (ACN:H2O, 80:20, 0.1% FA) plant_tissue->add_solvent add_istd Spike with Internal Standard add_solvent->add_istd homogenize Homogenize add_istd->homogenize centrifuge Centrifuge homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate1 Evaporate to Dryness collect_supernatant->evaporate1 reconstitute1 Reconstitute evaporate1->reconstitute1 spe Solid Phase Extraction (C18) reconstitute1->spe evaporate2 Evaporate Eluate spe->evaporate2 reconstitute2 Reconstitute for LC-MS/MS evaporate2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for this compound quantification.

LCMS_Logic cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) sample_injection Sample Injection lc_column C18 Column Separation sample_injection->lc_column esi Electrospray Ionization (ESI) lc_column->esi Elution quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector

Caption: LC-MS/MS analysis logical flow.

References

Application Notes and Protocols for the Enzymatic Phosphorylation of Hydantocidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantocidin, a potent herbicidal spironucleoside, acts as a pro-herbicide, requiring enzymatic phosphorylation to its active form, this compound 5'-monophosphate. This active metabolite subsequently inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] This document provides a detailed protocol for the in-vitro enzymatic phosphorylation of this compound, leveraging the catalytic activity of adenosine (B11128) kinase (ADK). The protocol is designed for researchers in agrochemical development, drug discovery, and biochemistry who are investigating the mechanism of action of this compound or developing analogous compounds.

Introduction

This compound is a natural product isolated from Streptomyces hygroscopicus. Its herbicidal activity is dependent on its conversion to this compound 5'-monophosphate within the target organism. Understanding the kinetics and requirements of this phosphorylation step is crucial for optimizing its efficacy and for the rational design of new herbicidal agents. While the precise enzyme responsible for this phosphorylation in plants has not been definitively identified in the available literature, adenosine kinase (ADK) is a strong candidate due to its known role in phosphorylating adenosine and a wide range of nucleoside analogs.[2][3][4][5] ADK catalyzes the transfer of the gamma-phosphate from ATP to the 5'-hydroxyl group of its substrates. This protocol outlines a robust method for the enzymatic synthesis of this compound 5'-monophosphate using a commercially available recombinant human adenosine kinase.

Signaling Pathway and Experimental Workflow

The enzymatic phosphorylation of this compound is the initial activation step, leading to the inhibition of a crucial metabolic pathway.

hydantocidin_pathway cluster_activation Activation cluster_inhibition Inhibition of Purine Biosynthesis This compound This compound Hydantocidin_5_monophosphate This compound 5'-monophosphate This compound->Hydantocidin_5_monophosphate Adenosine Kinase (ADK) ATP -> ADP Adenylosuccinate_Synthetase Adenylosuccinate Synthetase Hydantocidin_5_monophosphate->Adenylosuccinate_Synthetase Inhibition IMP Inosine Monophosphate (IMP) AMP Adenosine Monophosphate (AMP) IMP->AMP GTP -> GDP + Pi

Figure 1: this compound activation and mechanism of action.

The following workflow outlines the key steps for the enzymatic phosphorylation and subsequent analysis.

experimental_workflow start Start reagents Prepare Reagents: This compound, ATP, MgCl2, Buffer, Recombinant ADK start->reagents reaction Set up Enzymatic Reaction reagents->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction incubation->termination analysis Analyze Products (HPLC / LC-MS) termination->analysis quantification Quantify this compound 5'-monophosphate analysis->quantification end End quantification->end

Figure 2: Experimental workflow for enzymatic phosphorylation.

Experimental Protocol

This protocol is a starting point and may require optimization depending on the specific source and activity of the adenosine kinase used.

Materials:

  • This compound (≥95% purity)

  • Recombinant Human Adenosine Kinase (ADK) (e.g., from Novocib or MyBioSource)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Ultrapure water

  • Perchloric acid (HClO₄) or heat for reaction termination

  • Potassium hydroxide (B78521) (KOH) for neutralization

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS system for analysis

Equipment:

  • Thermomixer or water bath

  • Microcentrifuge

  • pH meter

  • Analytical balance

  • Pipettes

  • HPLC vials

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in ultrapure water. Store at -20°C.

    • ATP Stock Solution (100 mM): Dissolve ATP in ultrapure water, adjust pH to 7.0 with NaOH if necessary. Store at -20°C.

    • MgCl₂ Stock Solution (1 M): Dissolve MgCl₂ in ultrapure water. Store at room temperature.

    • Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT. Store at -20°C.

    • Adenosine Kinase (ADK): Prepare aliquots of the enzyme as recommended by the supplier and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzymatic Reaction Setup:

    • Perform reactions in microcentrifuge tubes on ice.

    • A typical 50 µL reaction mixture is as follows:

ComponentStock ConcentrationVolume (µL)Final Concentration
5X Reaction Buffer5X101X
This compound10 mM51 mM
ATP100 mM2.55 mM
BSA10 mg/mL0.50.1 mg/mL
Ultrapure Water-To 49 µL-
ADKVariable1Variable
Total Volume 50 µL
  • Reaction Incubation:

    • Initiate the reaction by adding the adenosine kinase.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30, 60, 120 minutes) in a thermomixer or water bath. A time-course experiment is recommended to determine the optimal incubation time.

  • Reaction Termination:

    • Method 1 (Acid Quenching): Add an equal volume of cold 0.8 M perchloric acid (HClO₄) to the reaction mixture. Incubate on ice for 10 minutes.

    • Neutralize by adding a calculated amount of KOH.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated potassium perchlorate (B79767) and denatured protein.

    • Method 2 (Heat Inactivation): Heat the reaction mixture at 95°C for 5 minutes.

    • Centrifuge at high speed to pellet the denatured enzyme.

    • Collect the supernatant for analysis.

  • Sample Preparation for Analysis:

    • Filter the supernatant from the terminated reaction through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis of Phosphorylation:

    • Analyze the samples by reverse-phase HPLC or LC-MS.

    • HPLC Method:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 6.0)

      • Mobile Phase B: Methanol

      • Gradient: A linear gradient from 0% to 30% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm (as hydantoin (B18101) ring has weak chromophore, detection wavelength may need optimization, or MS detection is preferred).

    • LC-MS Method:

      • Use similar chromatographic conditions as HPLC.

      • Couple the LC to a mass spectrometer operating in negative ion mode to detect the deprotonated molecular ion of this compound ([M-H]⁻) and this compound 5'-monophosphate ([M-H]⁻).

  • Quantification:

    • Quantify the amount of this compound 5'-monophosphate produced by comparing the peak area to a standard curve of a chemically synthesized or purified standard, if available.

    • Alternatively, calculate the conversion percentage based on the decrease in the this compound peak area.

Data Presentation

The following tables provide a template for presenting quantitative data from the enzymatic phosphorylation experiments.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Phosphorylation by Adenosine Kinase

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Adenosine (Control)[Literature or Experimental Value][Literature or Experimental Value][Literature or Experimental Value][Literature or Experimental Value]

Table 2: Time-Course of this compound Phosphorylation

Incubation Time (min)This compound Consumed (%)This compound 5'-monophosphate Formed (nmol)
000
15[Experimental Value][Experimental Value]
30[Experimental Value][Experimental Value]
60[Experimental Value][Experimental Value]
120[Experimental Value][Experimental Value]

Conclusion

This application note provides a comprehensive protocol for the enzymatic phosphorylation of this compound using adenosine kinase. The provided workflow, experimental procedures, and data presentation templates offer a solid foundation for researchers to produce and quantify this compound 5'-monophosphate. This will facilitate further studies on its inhibitory mechanism and aid in the development of novel herbicides and other relevant therapeutic agents. Optimization of the reaction conditions, particularly the enzyme concentration and incubation time, is recommended for achieving maximal yields.

References

Application Notes and Protocols: Hydantocidin in Plant Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydantocidin, a potent herbicidal agent, in plant cell culture studies. This document details its mechanism of action, provides experimental protocols for its use, and presents key data on its activity.

Introduction

This compound is a naturally occurring spiro-nucleoside phytotoxin isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] It exhibits potent, non-selective herbicidal activity against a broad spectrum of annual and perennial weeds.[1][2] Its unique mode of action, targeting a crucial enzyme in the purine (B94841) biosynthesis pathway, makes it a valuable tool for plant biology research and a potential lead compound for the development of new herbicides. Plant cell cultures offer a controlled environment to dissect the cellular and molecular effects of this compound, facilitating studies on its mechanism of action, resistance development, and metabolic consequences.

Mechanism of Action

This compound acts as a proherbicide. In its native form, it is not an active inhibitor of its target enzyme.[3] Upon entering the plant cell, it is phosphorylated by cellular kinases to its active form, 5'-phosphothis compound. This active metabolite is a potent and specific inhibitor of adenylosuccinate synthetase (EC 6.3.4.4).

Adenylosuccinate synthetase catalyzes the first committed step in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), a critical component of nucleic acids, coenzymes, and signaling molecules. By inhibiting this enzyme, this compound blocks the de novo synthesis of AMP, leading to a depletion of the cellular AMP pool and subsequent cessation of growth and cell death. The herbicidal effects of this compound can be reversed by the application of exogenous AMP, but not IMP or GMP, confirming its specific site of action.

Signaling Pathway of this compound Action

Hydantocidin_Pathway cluster_cell Plant Cell cluster_purine De Novo Purine Biosynthesis cluster_effects Cellular Effects This compound This compound Kinase Cellular Kinases This compound->Kinase Phosphorylation Phospho_this compound 5'-Phosphothis compound (Active Form) AdSS Adenylosuccinate Synthetase Phospho_this compound->AdSS Inhibition Kinase->Phospho_this compound IMP Inosine Monophosphate (IMP) IMP->AdSS Ad_Succ Adenylosuccinate AMP Adenosine Monophosphate (AMP) Ad_Succ->AMP AMP_depletion AMP Depletion AdSS->Ad_Succ Growth_inhibition Growth Inhibition AMP_depletion->Growth_inhibition Cell_death Cell Death Growth_inhibition->Cell_death

Mechanism of this compound action in a plant cell.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound and its phosphorylated form.

Compound Target Enzyme Plant Source Inhibition Constant (Ki)
5'-Phosphothis compoundAdenylosuccinate SynthetaseZea mays (Maize)22 nM
This compoundAdenylosuccinate SynthetaseZea mays (Maize)No inhibition observed
N-acetyl-5'-phosphothis compoundAdenylosuccinate SynthetaseZea mays (Maize)Potent inhibitor
Treatment Plant System Observation
This compoundArabidopsis thaliana seedlingsHerbicidal effects observed
This compound + AMPArabidopsis thaliana seedlingsReversal of herbicidal effects
This compound + IMPArabidopsis thaliana seedlingsNo reversal of herbicidal effects
This compound + GMPArabidopsis thaliana seedlingsNo reversal of herbicidal effects

Experimental Protocols

Protocol 1: In Vitro Assay of Adenylosuccinate Synthetase Inhibition

This protocol is adapted from Siehl et al. (1996) and is suitable for measuring the inhibitory activity of this compound and its analogs on adenylosuccinate synthetase partially purified from plant tissues or cell cultures.

Materials:

  • Plant tissue (e.g., maize seedlings, or established plant cell suspension culture)

  • Extraction Buffer: 50 mM EPPS (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 5 mM sodium bisulfite, 5 mM DTT, 1 mM PMSF, and 10% (v/v) glycerol.

  • Assay Buffer: 50 mM EPPS (pH 7.5), 10 mM MgCl₂, 100 mM KCl

  • Substrates: Inosine monophosphate (IMP), Guanosine triphosphate (GTP), L-aspartate

  • Inhibitor: 5'-phosphothis compound (or this compound to demonstrate lack of direct inhibition)

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer.

    • Centrifuge the homogenate to pellet cell debris.

    • The supernatant contains the crude enzyme extract. For higher purity, further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography can be performed.

  • Enzyme Assay:

    • The activity of adenylosuccinate synthetase is measured by monitoring the formation of adenylosuccinate from IMP, which results in an increase in absorbance at 280 nm.

    • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, GTP, and L-aspartate.

    • Add the enzyme extract to the reaction mixture.

    • To test for inhibition, pre-incubate the enzyme extract with the inhibitor for a defined period before starting the reaction.

    • Initiate the reaction by adding IMP.

    • Immediately monitor the change in absorbance at 280 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor. Analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Experimental Workflow for Adenylosuccinate Synthetase Inhibition Assay

Enzyme_Assay_Workflow start Start: Plant Tissue or Cell Culture homogenize Homogenize in Extraction Buffer start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant (Crude Enzyme Extract) centrifuge->supernatant pre_incubation Pre-incubate Enzyme with Inhibitor supernatant->pre_incubation assay_prep Prepare Assay Mixture (Buffer, GTP, Aspartate) assay_prep->pre_incubation reaction_start Initiate Reaction with IMP pre_incubation->reaction_start spectro Monitor Absorbance at 280 nm reaction_start->spectro data_analysis Calculate Reaction Velocity and % Inhibition spectro->data_analysis end End: Determine Ki data_analysis->end

Workflow for the in vitro inhibition assay of adenylosuccinate synthetase.
Protocol 2: Establishment and Treatment of Arabidopsis thaliana Cell Suspension Cultures

This protocol provides a general method for establishing and maintaining Arabidopsis thaliana cell suspension cultures, which can then be used to study the effects of this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Callus Induction Medium (CIM): Murashige and Skoog (MS) medium supplemented with 2,4-D (0.5 mg/L) and kinetin (B1673648) (0.05 mg/L), and solidified with agar.

  • Liquid Suspension Culture Medium (SCM): MS medium with the same hormone composition as CIM, but without agar.

  • Sterile flasks, petri dishes, and other sterile culture equipment.

  • This compound stock solution (dissolved in a suitable solvent and filter-sterilized).

Procedure:

  • Callus Induction:

    • Surface sterilize Arabidopsis seeds.

    • Germinate seeds on sterile MS medium.

    • Transfer explants (e.g., hypocotyls or roots) from sterile seedlings to CIM plates.

    • Incubate in the dark at 22-25°C to induce callus formation.

  • Initiation of Suspension Culture:

    • Transfer friable callus to a flask containing liquid SCM.

    • Place the flask on a rotary shaker (120-130 rpm) in the dark at 22-25°C.

    • Subculture the cells weekly by transferring an aliquot of the cell suspension to fresh SCM.

  • Treatment with this compound:

    • Once a stable cell suspension culture is established, it can be used for this compound treatment.

    • Add different concentrations of this compound from a sterile stock solution to the cell cultures.

    • Include a solvent control (if applicable) and an untreated control.

    • Incubate the treated cultures under standard conditions.

  • Analysis of Effects:

    • Growth Analysis: Monitor cell growth over time by measuring fresh weight, dry weight, or packed cell volume.

    • Viability Assay: Assess cell viability using methods such as Evans blue staining or fluorescein (B123965) diacetate (FDA) staining.

    • Metabolic Profiling: Harvest cells at different time points after treatment and extract metabolites for analysis by techniques like LC-MS or GC-MS to identify changes in the cellular metabolome, particularly in the purine biosynthesis pathway.

    • Selection of Resistant Cells: To select for resistant cell lines, plate the treated cell suspension on semi-solid medium containing a selective concentration of this compound. Surviving colonies can be isolated and further characterized.

Logical Flow for Selection of this compound-Resistant Cell Lines

Selection_Workflow start Start: Established Plant Cell Suspension Culture treatment Treat with a Selective Concentration of this compound start->treatment plating Plate Treated Cells on Semi-Solid Medium with this compound treatment->plating incubation Incubate Plates plating->incubation selection Identify and Isolate Surviving Colonies incubation->selection propagation Propagate Selected Colonies in Liquid Medium with this compound selection->propagation characterization Characterize Resistant Cell Lines (e.g., Enzyme Assay, Gene Sequencing) propagation->characterization end End: Confirmed this compound-Resistant Cell Line characterization->end

References

Application Notes and Protocols for Studying Purine Metabolism in Plants Using Hydantocidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantocidin, a spiro-hydantoin phytotoxin isolated from Streptomyces hygroscopicus, is a potent and specific inhibitor of the de novo purine (B94841) biosynthesis pathway in plants. Its mode of action makes it an invaluable tool for studying purine metabolism, pathway regulation, and for identifying potential herbicide and drug targets. This compound itself is a pro-herbicide; it is converted in vivo to its active form, likely N-acetyl-5'-phosphothis compound, which competitively inhibits the enzyme adenylosuccinate synthetase (ADSS).[1][2][3][4][5] This enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP). Inhibition of ADSS leads to a blockage in the AMP biosynthesis pathway, resulting in the accumulation of upstream intermediates and the depletion of downstream products, ultimately leading to plant death.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate purine metabolism in plants.

Mechanism of Action of this compound

The primary target of this compound's active metabolite is adenylosuccinate synthetase (ADSS). This inhibition disrupts the de novo purine biosynthesis pathway, specifically blocking the conversion of IMP to AMP. The herbicidal effects of this compound can be reversed by exogenous application of AMP, adenosine, or adenine, but not by IMP or guanosine (B1672433) monophosphate (GMP), confirming the specific site of action.

Purine_Metabolism_Inhibition PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP sAMP Adenylosuccinate IMP->sAMP GTP, Asp GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP AMP AMP sAMP->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP This compound This compound (Pro-herbicide) Active_this compound N-acetyl-5'-phosphothis compound (Active Inhibitor) This compound->Active_this compound in vivo phosphorylation ADSS Adenylosuccinate Synthetase (ADSS) Active_this compound->ADSS Inhibition ADSL Adenylosuccinate Lyase Hydantocidin_Treatment_Workflow Start Start Sterilize Seed Sterilization Start->Sterilize Stratify Stratification (4°C, 2-3 days) Sterilize->Stratify Grow Seedling Growth in Liquid Culture (7-10 days) Stratify->Grow Treat This compound Treatment Grow->Treat Harvest Harvesting and Flash Freezing Treat->Harvest End Metabolite Extraction Harvest->End ADSS_Assay_Workflow Start Start Extract Protein Extraction from Plant Tissue Start->Extract Quantify Protein Quantification Extract->Quantify Assay_Setup Assay Reaction Setup (Buffer, Substrates, +/- Inhibitor) Quantify->Assay_Setup Add_Enzyme Add Protein Extract Assay_Setup->Add_Enzyme Incubate Incubation Add_Enzyme->Incubate Measure Measure Product Formation (Spectrophotometry or HPLC) Incubate->Measure End Data Analysis Measure->End

References

Application Notes and Protocols: Hydantocidin-Based Affinity Chromatography for Target Protein Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantocidin, a natural product isolated from Streptomyces hygroscopicus, is a potent herbicidal agent.[1] Its mode of action involves the inhibition of adenylosuccinate synthetase (AdSS), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[2] The active form, this compound-5'-phosphate, acts as a mimic of the natural substrate, inosine (B1671953) monophosphate (IMP), thereby blocking the production of adenylosuccinate and subsequently adenosine (B11128) monophosphate (AMP). This high specificity makes this compound an excellent ligand for the development of affinity chromatography media aimed at the selective isolation and purification of its target protein, AdSS.

These application notes provide a detailed protocol for the development and application of a this compound-based affinity chromatography matrix for the purification of adenylosuccinate synthetase from complex biological samples.

Data Presentation

Table 1: Hypothetical Purification of Adenylosuccinate Synthetase using this compound-Agarose Affinity Chromatography

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate150030002.01001
Ammonium Sulfate Precipitation (40-60%)45027006.0903
Ion Exchange Chromatography90225025.07512.5
This compound-Agarose Affinity Chromatography 1.5 1800 1200.0 60 600
Size Exclusion Chromatography1.215001250.050625

Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from a successful affinity purification protocol.

Experimental Protocols

Protocol 1: Synthesis of this compound-Agarose Affinity Matrix

This protocol describes a plausible method for the covalent immobilization of a this compound derivative to an agarose (B213101) matrix. The strategy involves the introduction of a carboxylic acid functionalized linker to this compound, which can then be coupled to an amine-activated agarose resin.

Materials:

  • This compound

  • Succinic anhydride (B1165640)

  • Pyridine (B92270) (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-activated agarose resin (e.g., AminoLink™ Coupling Resin)

  • Dimethylformamide (DMF, anhydrous)

  • Coupling Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7

  • Wash Buffer: 1 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Storage Buffer: 20% Ethanol (B145695) in PBS

Procedure:

  • Derivatization of this compound: a. Dissolve this compound in anhydrous pyridine. b. Add a molar excess of succinic anhydride and stir at room temperature overnight under a nitrogen atmosphere. c. Remove the pyridine under reduced pressure. d. Purify the resulting carboxylated this compound derivative by silica (B1680970) gel chromatography.

  • Activation of Carboxylated this compound: a. Dissolve the carboxylated this compound in anhydrous DMF. b. Add equimolar amounts of DCC and NHS and stir at room temperature for 4 hours to form the NHS-ester.

  • Coupling to Amine-Activated Agarose: a. Wash the amine-activated agarose resin with Coupling Buffer. b. Immediately add the activated this compound-NHS ester solution to the washed resin. c. Gently mix the suspension on a rotator at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Washing: a. Pellet the resin by centrifugation and discard the supernatant. b. Add Quenching Buffer to the resin and incubate for 1 hour at room temperature to block any unreacted sites. c. Wash the resin extensively with Wash Buffer followed by PBS.

  • Storage: a. Resuspend the this compound-agarose resin in Storage Buffer and store at 4°C.

Protocol 2: Affinity Purification of Adenylosuccinate Synthetase

This protocol details the use of the synthesized this compound-agarose matrix to purify adenylosuccinate synthetase from a crude cell lysate.

Materials:

  • This compound-Agarose affinity matrix

  • Crude cell lysate containing adenylosuccinate synthetase

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM IMP, pH 7.5 (or a pH gradient elution with 0.1 M glycine-HCl, pH 2.5-3.0)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)

  • Protein concentration assay reagent (e.g., Bradford or BCA)

  • Adenylosuccinate synthetase activity assay reagents

Procedure:

  • Column Preparation: a. Pack a chromatography column with the this compound-agarose resin. b. Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: a. Clarify the crude cell lysate by centrifugation or filtration. b. Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).

  • Washing: a. Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. b. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: a. Competitive Elution: Elute the bound adenylosuccinate synthetase with Elution Buffer containing a competing ligand (e.g., IMP). Collect fractions and monitor the protein concentration. b. pH Elution: Alternatively, elute with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0). Immediately neutralize the collected fractions with Neutralization Buffer.

  • Analysis of Fractions: a. Determine the protein concentration of the collected fractions. b. Perform an adenylosuccinate synthetase activity assay on the fractions to identify those containing the purified enzyme. c. Pool the active fractions.

  • Column Regeneration and Storage: a. Wash the column extensively with high salt buffer (e.g., 1 M NaCl) followed by PBS. b. Store the column in 20% ethanol at 4°C.

Protocol 3: Adenylosuccinate Synthetase Activity Assay

This assay is based on the spectrophotometric measurement of adenylosuccinate formation from IMP and aspartate, which results in an increase in absorbance at 280 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Inosine Monophosphate (IMP) solution

  • Aspartate solution

  • Guanosine Triphosphate (GTP) solution

  • Enzyme sample (purified fractions)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, IMP, aspartate, and GTP in a cuvette.

  • Initiate the reaction by adding a small volume of the enzyme sample.

  • Immediately monitor the increase in absorbance at 280 nm over time at a constant temperature.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • One unit of adenylosuccinate synthetase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of adenylosuccinate per minute under the specified conditions.

Mandatory Visualization

Purine_Biosynthesis_Pathway cluster_target Target Reaction cluster_inhibitor Inhibition Ribose5P Ribose-5-P PRPP PRPP Ribose5P->PRPP PRA 5-Phospho-β-D- ribosylamine PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS + Aspartate + GTP Adenylosuccinate Adenylosuccinate AMP AMP Adenylosuccinate->AMP AdSS->Adenylosuccinate This compound This compound- 5'-phosphate This compound->AdSS Affinity_Chromatography_Workflow cluster_steps Experimental Steps start Start prepare_resin Synthesize & Equilibrate This compound-Agarose Resin start->prepare_resin load_sample Load Crude Cell Lysate prepare_resin->load_sample wash Wash with Binding Buffer load_sample->wash elute Elute with Competitive Ligand (e.g., IMP) wash->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (Protein conc. & Activity) collect_fractions->analyze pool Pool Active Fractions analyze->pool end Pure Adenylosuccinate Synthetase pool->end

References

High-Throughput Screening for Novel Hydantocidin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel hydantocidin analogs. This compound is a natural product with potent herbicidal activity, acting as a proherbicide that, upon phosphorylation in target cells, inhibits adenylosuccinate synthetase (ADSS), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] The protocols outlined below are designed for the discovery and characterization of new this compound analogs with potential applications in agriculture and beyond.

Introduction

This compound, a spiro-hydantoin-ribofuranose discovered in Streptomyces hygroscopicus, exhibits broad-spectrum herbicidal activity.[2][3] Its unique mode of action, targeting ADSS, presents a compelling opportunity for the development of novel herbicides with potentially favorable environmental profiles.[1] High-throughput screening provides a rapid and efficient means to evaluate large libraries of this compound analogs, enabling the identification of compounds with improved potency, selectivity, and physicochemical properties. This document details the necessary protocols for a primary enzymatic screen, a secondary cell-based validation assay, and a cytotoxicity assessment.

Signaling Pathway: Inhibition of Purine Biosynthesis

This compound-5'-phosphate, the active form of this compound, inhibits adenylosuccinate synthetase (ADSS). ADSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine (B11128) monophosphate (AMP).[4] Inhibition of ADSS disrupts the purine biosynthetic pathway, leading to a deficiency in essential adenine (B156593) nucleotides and ultimately causing cell death.

Purine_Biosynthesis_Inhibition cluster_purine De Novo Purine Biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP S_AMP Adenylosuccinate IMP->S_AMP Aspartate, GTP IMP->S_AMP ADSS GMP Guanosine Monophosphate (GMP) XMP->GMP AMP Adenosine Monophosphate (AMP) S_AMP->AMP S_AMP->AMP Adenylosuccinate Lyase This compound This compound Analog Active_this compound This compound-5'-phosphate (Active Form) This compound->Active_this compound Phosphorylation ADSS Adenylosuccinate Synthetase (ADSS) Active_this compound->ADSS Inhibition

Caption: Inhibition of the de novo purine biosynthesis pathway by this compound analogs.

Data Presentation: Quantitative Analysis of this compound Analogs

The following table summarizes the inhibitory activity of a representative set of novel this compound analogs against adenylosuccinate synthetase (ADSS) and their corresponding herbicidal and cytotoxic effects.

Compound IDModificationADSS Inhibition IC50 (µM)Herbicidal Activity (EC50, µM)Cytotoxicity (CC50, µM)
HYD-001Parent Compound (this compound)0.51.2> 100
HYD-0027-descarbonyl25.8> 50> 100
HYD-0039-descarbonyl45.2> 50> 100
HYD-0045'-deoxy15.322.5> 100
HYD-0052'-fluoro1.22.5> 100
HYD-0063'-amino5.78.9> 100
HYD-007N1-methyl0.81.5> 100
HYD-008N3-benzyl2.14.385.6

Experimental Protocols

Primary High-Throughput Screening (HTS): Biochemical Assay for ADSS Inhibition

This protocol describes a 384-well plate-based biochemical assay to screen for inhibitors of adenylosuccinate synthetase. The assay measures the increase in absorbance at 280 nm resulting from the formation of adenylosuccinate.

Materials:

  • Recombinant adenylosuccinate synthetase (ADSS)

  • Inosine monophosphate (IMP)

  • L-Aspartic acid

  • Guanosine triphosphate (GTP)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • This compound analog library

  • 384-well UV-transparent microplates

  • Microplate reader with UV absorbance capabilities

Protocol:

  • Compound Plating:

    • Prepare a stock solution of each this compound analog in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 1 µL of DMSO (negative control) or a known ADSS inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare an enzyme solution containing ADSS in HEPES buffer with MgCl₂.

    • Prepare a substrate solution containing IMP, L-Aspartic acid, and GTP in HEPES buffer.

  • Assay Procedure:

    • Add 20 µL of the enzyme solution to each well of the compound plate and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 280 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound relative to the negative and positive controls.

    • Compounds exhibiting significant inhibition are selected as "hits" for further validation.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_readout Data Acquisition & Analysis Compound_Library This compound Analog Library (in DMSO) Compound_Plating 1. Compound Plating (1 µL/well) Compound_Library->Compound_Plating Enzyme_Stock ADSS Enzyme Stock Enzyme_Addition 2. Add Enzyme (20 µL/well) Enzyme_Stock->Enzyme_Addition Substrate_Mix Substrate Mix (IMP, Aspartate, GTP) Substrate_Addition 4. Add Substrate (20 µL/well) Substrate_Mix->Substrate_Addition Compound_Plating->Enzyme_Addition Incubation 3. Incubate (15 min) Enzyme_Addition->Incubation Incubation->Substrate_Addition Plate_Reader 5. Read Absorbance (280 nm) for 30 min Substrate_Addition->Plate_Reader Data_Analysis 6. Calculate % Inhibition Plate_Reader->Data_Analysis Hit_Selection 7. Hit Identification Data_Analysis->Hit_Selection

Caption: High-throughput screening workflow for ADSS inhibitors.
Secondary Assay: Cell-Based Purine Biosynthesis Inhibition

This protocol validates the activity of hit compounds from the primary screen in a cellular context. It utilizes a cell line cultured in purine-depleted media and measures cell viability as an indicator of de novo purine synthesis inhibition.

Materials:

  • HeLa cells (or other suitable cell line)

  • Purine-depleted cell culture medium

  • Fetal Bovine Serum (dialyzed)

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in purine-depleted medium supplemented with dialyzed FBS.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in purine-depleted medium.

    • Add the diluted compounds to the cells and incubate for 48 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50) for each compound.

    • Compare the EC50 values to confirm the cell permeability and on-target activity of the hit compounds.

Hit Validation: Cytotoxicity Assay

This protocol assesses the general cytotoxicity of the validated hit compounds to distinguish between specific inhibition of purine synthesis and non-specific toxic effects.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • Validated hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader with absorbance capabilities at 570 nm

Protocol:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in complete medium and incubate for 24 hours.

    • Treat the cells with serial dilutions of the validated hit compounds and incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the half-maximal cytotoxic concentration (CC50) for each compound.

    • Determine the selectivity index (SI = CC50 / EC50) to prioritize compounds with a large therapeutic window.

Hit_Validation_Logic HTS_Hits Primary HTS Hits Secondary_Screen Secondary Cell-Based Assay (Purine-Depleted Media) HTS_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits (Active in Cells) Secondary_Screen->Confirmed_Hits EC50 < Threshold Inactive_Hits Discard (Not Cell-Active) Secondary_Screen->Inactive_Hits EC50 > Threshold Cytotoxicity_Assay Cytotoxicity Assay (Complete Media) Non_Toxic_Leads Non-Toxic Lead Candidates Cytotoxicity_Assay->Non_Toxic_Leads High SI Toxic_Hits Discard (Cytotoxic) Cytotoxicity_Assay->Toxic_Hits Low SI Confirmed_Hits->Cytotoxicity_Assay

Caption: Logical workflow for hit validation and lead identification.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Hydantocidin Fermentation in Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Streptomyces hygroscopicus for improved hydantocidin yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a natural product isolated from Streptomyces hygroscopicus with potent herbicidal activity.[1][2] Its unique chemical structure features a spiro-bond between a ribose sugar and a hydantoin (B18101) moiety.[2] This structure allows it to act as an inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway in plants.

Q2: Has the biosynthetic gene cluster for this compound been identified?

While the biosynthetic gene clusters for other secondary metabolites from Streptomyces hygroscopicus, such as rapamycin, have been well-characterized, the specific gene cluster for this compound biosynthesis has not been definitively reported in publicly available literature. However, like most bacterial secondary metabolites, its biosynthesis is expected to be encoded by a dedicated gene cluster.

Q3: What are the general fermentation parameters for Streptomyces hygroscopicus?

Streptomyces hygroscopicus is a mesophilic bacterium. Optimal growth and secondary metabolite production generally occur under the following conditions:

  • Temperature: 27°C to 30°C[1]

  • pH: 7.0 to 8.5[1]

  • Agitation: 150 to 250 rpm

  • Aeration: Maintained to ensure sufficient dissolved oxygen.

It is important to note that these are general ranges, and optimal conditions for this compound production may need to be determined empirically for the specific strain being used.

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Step Rationale
Inappropriate Fermentation MediumReview and optimize the composition of your fermentation medium. Ensure a balanced carbon-to-nitrogen ratio. Consider testing different carbon and nitrogen sources.The production of secondary metabolites is highly dependent on the nutritional environment.
Suboptimal Physical ParametersSystematically optimize temperature, pH, and agitation speed. Perform small-scale experiments to determine the optimal range for your strain.Physical parameters directly impact microbial growth and enzyme activity, which are crucial for this compound biosynthesis.
Strain InstabilityRe-isolate single colonies from your stock culture and screen for this compound production. Consider developing a master and working cell bank to ensure consistency.Streptomyces species can be genetically unstable, leading to a loss of secondary metabolite production over successive generations.
Low Dissolved OxygenIncrease agitation speed or aeration rate. Monitor dissolved oxygen levels throughout the fermentation.Aerobic bacteria like Streptomyces hygroscopicus require sufficient oxygen for growth and metabolism.
Feedback InhibitionConsider strategies to remove this compound from the culture broth during fermentation, such as the addition of adsorbent resins.High concentrations of a secondary metabolite can sometimes inhibit its own biosynthesis.
Issue 2: Inconsistent this compound Production Between Batches
Possible Cause Troubleshooting Step Rationale
Variability in InoculumStandardize your inoculum preparation protocol. Ensure a consistent age, cell density, and physiological state of the seed culture.The quality of the inoculum is critical for reproducible fermentation performance.
Inconsistent Media PreparationPrepare media components from the same lot of raw materials. Ensure accurate weighing and thorough mixing. Sterilize all media consistently.Minor variations in media composition can lead to significant differences in fermentation outcomes.
Fluctuations in Fermentation ParametersCalibrate all probes (pH, temperature, dissolved oxygen) before each fermentation run. Ensure that control systems are functioning correctly.Precise control of fermentation parameters is essential for reproducibility.

Quantitative Data on Fermentation Parameters

The following tables summarize the impact of various fermentation parameters on the production of secondary metabolites in Streptomyces species. While not specific to this compound, these data provide a valuable starting point for optimization experiments.

Table 1: Effect of Temperature and Agitation on Secondary Metabolite Yield in Streptomyces sp.

Temperature (°C)Agitation (rpm)Relative Yield (%)
2025085
2715090
27250100
3025070

Data adapted from studies on a herbicidal compound from Streptomyces sp. KRA16-334.

Table 2: Influence of Initial pH on Secondary Metabolite Production

Initial pHRelative Yield (%)
6.075
7.095
8.5100
9.080

Data adapted from studies on a herbicidal compound from Streptomyces sp. KRA16-334.

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

This protocol provides a general method for the fermentation of Streptomyces hygroscopicus for this compound production. Optimization of specific parameters will be necessary.

Materials:

  • Streptomyces hygroscopicus strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (basal medium can be adapted from literature for other S. hygroscopicus products)

  • Shake flasks or bioreactor

  • Incubator shaker or bioreactor control unit

Methodology:

  • Inoculum Preparation:

    • Inoculate a single colony of S. hygroscopicus into 50 mL of seed medium in a 250 mL shake flask.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 27-30°C with shaking at 200-250 rpm for 7-10 days.

    • Maintain the pH between 7.0 and 8.0. If using a bioreactor, pH can be controlled with the addition of sterile acid/base.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

    • Separate the biomass from the supernatant by centrifugation.

    • Extract this compound from the supernatant using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound concentration using High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling and Biosynthesis

Hypothetical Signaling Pathway for this compound Biosynthesis cluster_environmental Environmental Signals cluster_cellular Cellular Response Nutrient Limitation Nutrient Limitation Global Regulators Global Regulators Nutrient Limitation->Global Regulators pH Stress pH Stress pH Stress->Global Regulators Temperature Shift Temperature Shift Temperature Shift->Global Regulators Pathway-Specific Regulators Pathway-Specific Regulators Global Regulators->Pathway-Specific Regulators This compound Biosynthesis Genes This compound Biosynthesis Genes Pathway-Specific Regulators->this compound Biosynthesis Genes This compound This compound This compound Biosynthesis Genes->this compound

Caption: Hypothetical signaling pathway for this compound biosynthesis.

Experimental Workflow

Experimental Workflow for Fermentation Optimization Strain Selection Strain Selection Inoculum Preparation Inoculum Preparation Strain Selection->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Analysis Analysis Fermentation->Analysis Optimization Optimization Optimization->Fermentation High Yield? High Yield? Analysis->High Yield? High Yield?->Optimization No Scale-up Scale-up High Yield?->Scale-up Yes End End Scale-up->End

Caption: Experimental workflow for fermentation optimization.

Troubleshooting Logic

Troubleshooting Logic for Low this compound Yield Low Yield Low Yield Check Fermentation Parameters Check Fermentation Parameters Low Yield->Check Fermentation Parameters Check Strain Viability Check Strain Viability Check Fermentation Parameters->Check Strain Viability Optimal Optimize Parameters Optimize Parameters Check Fermentation Parameters->Optimize Parameters Suboptimal Check Medium Composition Check Medium Composition Check Strain Viability->Check Medium Composition Good Re-isolate Strain Re-isolate Strain Check Strain Viability->Re-isolate Strain Poor Optimize Medium Optimize Medium Check Medium Composition->Optimize Medium Suboptimal Re-run Fermentation Re-run Fermentation Optimize Parameters->Re-run Fermentation Re-isolate Strain->Re-run Fermentation Optimize Medium->Re-run Fermentation

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming challenges in the stereoselective synthesis of Hydantocidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Hydantocidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this potent herbicidal agent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective synthesis of this compound.

Issue 1: Poor Diastereoselectivity (High Formation of 5-epi-Hydantocidin)

Question: My reaction is producing a high percentage of the undesired 5-epi-hydantocidin along with the target (+)-hydantocidin. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity at the spirocyclic center is a critical challenge in the synthesis of this compound. The formation of the 5-epimer is a common issue. Here are several factors to investigate and optimize:

  • Cyclization Conditions: The choice of reagents and reaction conditions for the formation of the hydantoin (B18101) ring is crucial.

    • Reagent Selection: The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) for cyclization has been reported to cause epimerization. Consider using triphosgene (B27547) as an alternative, which can proceed with higher stereochemical integrity.

    • Base and Solvent: The choice of base and solvent can significantly influence the stereochemical outcome. A non-polar solvent may favor the desired diastereomer. It is recommended to perform a screen of different bases (e.g., pyridine, triethylamine) and solvents (e.g., THF, dioxane, acetonitrile) to find the optimal combination for your specific substrate.

  • Temperature Control: The cyclization reaction is often sensitive to temperature. Lowering the reaction temperature may favor the kinetic product, which could be the desired diastereomer.

  • Protecting Groups: The nature of the protecting groups on the ribose moiety can influence the facial selectivity of the cyclization. Bulky protecting groups can direct the approach of the reagents, leading to higher diastereoselectivity.

Troubleshooting Table: Optimizing Diastereoselectivity

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Cyclization Reagent 1,1'-Carbonyldiimidazole (CDI)TriphosgeneReduced epimerization at the α-carbon of the amino amide precursor.
Base Strong, non-hindered baseHindered, non-nucleophilic base (e.g., DBU in some cases)May favor the thermodynamic product, which could be the desired diastereomer.
Solvent Polar protic (e.g., Methanol)Aprotic (e.g., THF, Dioxane)Can influence the transition state geometry and favor one diastereomer.
Temperature Room Temperature or elevated-20 °C to 0 °CLower temperatures can enhance kinetic control, potentially favoring the desired diastereomer.

Issue 2: Low Overall Yield

Question: The overall yield of my this compound synthesis is low. Which steps are the most likely culprits and how can I improve them?

Answer: Low overall yield can be attributed to inefficiencies in one or more synthetic steps. Here are some common areas to troubleshoot:

  • Formation of the Ureido Intermediate: The reaction of the amino group with an isocyanate or a related carbonyl source to form the ureido precursor to the hydantoin can be a source of yield loss. Ensure complete conversion by monitoring the reaction by TLC or LC-MS and consider optimizing the stoichiometry of the reagents.

  • Cyclization Step: In addition to poor diastereoselectivity, the cyclization to form the hydantoin ring can have a low yield. Optimizing the reaction conditions as described in the diastereoselectivity section (reagent, base, solvent, temperature) can also improve the chemical yield.

  • Protecting Group Manipulations: The protection and deprotection of the hydroxyl groups on the ribose moiety can be challenging. Incomplete reactions or side reactions during these steps can significantly lower the overall yield. Ensure the use of appropriate protecting groups that are stable to the subsequent reaction conditions and can be removed efficiently without affecting the hydantoin core. The use of an isopropylidene group to protect the 2,3-hydroxyls of the starting D-ribono-1,4-lactone is a common and effective strategy.[1]

  • Purification: Product loss during chromatographic purification is a common issue. Optimize your chromatography conditions (e.g., column packing, solvent system) to achieve good separation and recovery.

Troubleshooting Table: Improving Overall Yield

StepPotential IssueRecommended Action
Ureido Formation Incomplete reactionMonitor reaction closely; adjust stoichiometry of isocyanate or coupling agent.
Cyclization Inefficient ring closureScreen different cyclization reagents (e.g., triphosgene), bases, and solvents. Optimize temperature.
Deprotection Incomplete removal or side reactionsChoose protecting groups carefully. Screen deprotection conditions (e.g., acid concentration, temperature).
Purification Product loss on silica (B1680970) gelOptimize chromatographic conditions; consider alternative purification methods like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the stereoselective synthesis of (+)-hydantocidin?

A1: A widely recognized and successful approach is the synthesis developed by Shiozaki, which starts from 2,3-O-isopropylidene-D-ribono-1,4-lactone.[1] This route involves the formation of an isothiocyanate intermediate, which then undergoes cyclization to form the spiro-hydantoin ring system. This method has been reported to produce (+)-hydantocidin in a 35.2% overall yield, with the 5-epi-hydantocidin as the major byproduct (9.6% overall yield).[1]

Q2: What is the mechanism of epimerization at the C5 position of this compound?

A2: Epimerization at the C5 (spiro) position can occur during the formation of the hydantoin ring, particularly under basic conditions. The mechanism likely involves the formation of an enolate intermediate at the C5 position, which can then be protonated from either face, leading to a mixture of diastereomers. The use of milder cyclization conditions and reagents that do not promote enolization can help to minimize this side reaction.

Q3: How can I monitor the diastereomeric ratio of my reaction mixture?

A3: The diastereomeric ratio of this compound and its 5-epimer can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H NMR spectroscopy can be used to distinguish between diastereomers by identifying characteristic signals that are well-resolved for each isomer. Integration of these signals allows for the determination of the diastereomeric ratio.

Q4: Are there any specific protecting group strategies that are recommended for the ribose moiety?

A4: Yes, the choice of protecting groups for the hydroxyl groups of the ribose starting material is critical for the success of the synthesis.

  • 2,3-Diol Protection: An isopropylidene acetal (B89532) is commonly used to protect the cis-diols at the C2 and C3 positions of D-ribose derivatives. This protecting group is stable under many reaction conditions and can be removed under acidic conditions.

  • 5-Hydroxyl Protection: The primary hydroxyl group at the C5 position is often protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, depending on the planned synthetic route and the required orthogonality of deprotection steps.

Experimental Protocols

Key Experiment: Synthesis of (+)-Hydantocidin from 2,3-O-Isopropylidene-D-ribono-1,4-lactone (Adapted from Shiozaki, 2002)

This protocol outlines the key steps in the synthesis of (+)-hydantocidin. For detailed reagent quantities and specific reaction conditions, please refer to the original publication.

  • Preparation of the Isothiocyanate Intermediate:

    • The starting material, 2,3-O-isopropylidene-D-ribono-1,4-lactone, is converted to the corresponding lactam.

    • The lactam is then treated with a thiocarbonylating agent (e.g., thiophosgene (B130339) or a related reagent) in the presence of a base to form the key isothiocyanate intermediate.

  • Cyclization to the Spiro-thiohydantoin:

    • The isothiocyanate is treated with an amino acid ester (e.g., methyl glycinate) to form a thiourea (B124793) derivative.

    • The thiourea is then cyclized under basic conditions to form the spiro-thiohydantoin. This step is critical for establishing the stereochemistry at the spiro center.

  • Conversion to this compound:

    • The thiohydantoin is converted to the corresponding hydantoin. This can be achieved through various methods, such as oxidation or methylation followed by hydrolysis.

  • Deprotection:

    • The protecting groups on the ribose moiety are removed under appropriate conditions (e.g., acidic hydrolysis for the isopropylidene group) to yield the final product, (+)-hydantocidin.

Visualizations

Troubleshooting_Diastereoselectivity cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Analysis & Outcome start Poor Diastereomeric Ratio (High 5-epi-Hydantocidin) cyclization Review Cyclization Step start->cyclization protecting_group Evaluate Protecting Groups start->protecting_group reagent Change Cyclization Reagent? (e.g., CDI to Triphosgene) cyclization->reagent conditions Optimize Reaction Conditions cyclization->conditions analyze Analyze Diastereomeric Ratio (HPLC or NMR) reagent->analyze temp Lower Temperature? conditions->temp base_solvent Screen Base & Solvent? conditions->base_solvent temp->analyze base_solvent->analyze bulk Increase Steric Bulk? protecting_group->bulk bulk->analyze end Improved Diastereoselectivity analyze->end

Caption: Troubleshooting workflow for improving diastereoselectivity in this compound synthesis.

Synthetic_Pathway_this compound Start 2,3-O-Isopropylidene- D-ribono-1,4-lactone Intermediate1 Lactam Intermediate Start->Intermediate1 Amination Intermediate2 Isothiocyanate Intermediate1->Intermediate2 Thiocarbonylation Intermediate3 Spiro-thiohydantoin Intermediate2->Intermediate3 Cyclization Intermediate4 Protected this compound Intermediate3->Intermediate4 Conversion Byproduct 5-epi-Hydantocidin Intermediate3->Byproduct Epimerization & Deprotection End (+)-Hydantocidin Intermediate4->End Deprotection

Caption: Simplified synthetic pathway for (+)-Hydantocidin highlighting key intermediates.

References

Enhancing the solubility and stability of Hydantocidin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of hydantocidin formulations.

FAQs & Troubleshooting Guide

This section is designed to provide answers to common questions and solutions to problems encountered during the experimental formulation of this compound.

Solubility Issues

Q1: My this compound powder is not dissolving in water. What should I do?

A1: this compound, like many hydantoin-containing compounds, exhibits limited aqueous solubility. Its spiro structure, combining a hydrophilic ribose moiety and a more hydrophobic hydantoin (B18101) ring, contributes to this characteristic. If you are observing poor solubility in water, consider the following troubleshooting steps:

  • Solvent Selection: Attempt to dissolve this compound in polar organic solvents. It has been reported to be soluble in solvents like acetone, ethanol, and Dimethyl Sulfoxide (DMSO).[1] For biological assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.

  • Final Co-solvent Concentration: When diluting a DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is low (typically <1%) to avoid precipitation and potential cellular toxicity.

  • Temperature Adjustment: Gently warming the solution may increase the solubility of this compound. However, be cautious as excessive heat can lead to degradation. Perform preliminary stability tests to determine the acceptable temperature range.

Q2: I am observing precipitation after diluting my this compound stock solution into a buffer. How can I prevent this?

A2: This is a common issue when an organic stock solution is introduced into an aqueous buffer system. The following workflow can help you troubleshoot this problem:

G start Precipitation Observed check_conc Is final concentration below a known solubility limit? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc No check_solvent Is final co-solvent (e.g., DMSO) percentage low? check_conc->check_solvent Yes reduce_conc->check_solvent reduce_solvent Decrease co-solvent percentage check_solvent->reduce_solvent No use_excipients Incorporate solubility enhancers (e.g., cyclodextrins, surfactants) check_solvent->use_excipients Yes reduce_solvent->use_excipients end Solution Optimized use_excipients->end

Caption: Troubleshooting workflow for precipitation issues.

Q3: How can I quantitatively assess the solubility of this compound in different solvents?

A3: A shake-flask method is a standard approach to determine equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to generate comparative solubility data as shown in the table below.

Illustrative Solubility Data for this compound

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Water25~ 0.5
Ethanol25~ 5.0
Acetone25~ 8.0
DMSO25> 50
Propylene Glycol25~ 15.0

Note: The data in this table is illustrative and should be experimentally verified for your specific batch of this compound.

Stability Issues

Q1: I am concerned about the stability of this compound in my aqueous formulation. What factors can cause degradation?

A1: The stability of this compound can be influenced by several factors, primarily pH, temperature, and light. The molecule contains a glycosidic-like spiro linkage and a hydantoin ring, both of which can be susceptible to degradation.

  • pH-Dependent Hydrolysis: The hydantoin ring can undergo hydrolysis under strongly acidic or alkaline conditions, leading to ring-opening. The glycosidic bond can also be susceptible to acid-catalyzed hydrolysis.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic degradation and other decomposition pathways.

  • Photodegradation: Exposure to UV light may induce degradation, a common issue for many organic molecules.

Q2: How can I perform a forced degradation study to understand the stability limits of this compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[2][3][4][5] A general protocol for forced degradation is available in the "Experimental Protocols" section.

Q3: My analytical results show a decrease in this compound concentration over time in my formulation. How can I improve its stability?

A3: To enhance the stability of your this compound formulation, consider the following strategies:

  • pH Optimization: Determine the pH of maximum stability by conducting a stability study across a range of pH values. Buffer your formulation at this optimal pH.

  • Temperature Control: Store your formulations at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.

  • Light Protection: Protect your formulation from light by using amber vials or storing it in the dark.

  • Excipient Addition: Consider the use of stabilizing excipients such as antioxidants if oxidation is a suspected degradation pathway.

The following diagram outlines a logical approach to improving formulation stability:

G start Instability Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation identify_pathway Identify primary degradation pathway(s) via analytical methods (e.g., HPLC-MS) forced_degradation->identify_pathway optimize_ph Optimize pH and use buffers identify_pathway->optimize_ph Hydrolysis control_temp Implement temperature control (e.g., refrigeration) identify_pathway->control_temp Thermolysis protect_light Use light-protective packaging identify_pathway->protect_light Photolysis add_antioxidants Add antioxidants identify_pathway->add_antioxidants Oxidation end Stable Formulation Achieved optimize_ph->end control_temp->end protect_light->end add_antioxidants->end G start Poor Aqueous Solubility select_cosolvents Select biocompatible co-solvents (e.g., Propylene Glycol, Ethanol) start->select_cosolvents prepare_mixtures Prepare solvent mixtures (e.g., 10%, 20%, 30% co-solvent in water) select_cosolvents->prepare_mixtures determine_solubility Determine solubility in each mixture (Shake-Flask Method) prepare_mixtures->determine_solubility plot_data Plot Solubility vs. % Co-solvent determine_solubility->plot_data select_optimal Select optimal co-solvent concentration based on solubility and application plot_data->select_optimal end Solubility Enhanced select_optimal->end

References

Technical Support Center: Managing Hydantocidin Phytotoxicity in Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the phytotoxicity of Hydantocidin on non-target plants during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a pro-herbicide. In its initial form, it is not an active inhibitor of any known enzyme.[1][2][3] Once absorbed by the plant, it is phosphorylated to its active form, N-acetyl-5'-phosphothis compound. This active metabolite is a potent inhibitor of the enzyme adenylosuccinate synthetase.[1][2] This enzyme is critical for the de novo purine (B94841) biosynthesis pathway, specifically catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). By blocking this step, this compound depletes the plant of essential adenine (B156593) nucleotides, leading to cessation of growth and eventual death.

Q2: What are the typical symptoms of this compound phytotoxicity in non-target plants?

A2: Symptoms of this compound phytotoxicity are consistent with the inhibition of nucleotide synthesis, leading to a general slowdown and eventual cessation of growth. Common symptoms include stunting, chlorosis (yellowing of leaves), and necrosis (tissue death), typically appearing on new growth first.

Q3: Are there any known safeners specifically for this compound?

A3: Currently, there are no commercially available safeners developed specifically for this compound. Herbicide safeners are compounds used to protect crop plants from herbicide injury by enhancing the plant's natural detoxification mechanisms. However, the principles of herbicide safening could theoretically be applied to this compound.

Q4: What are the general mechanisms by which plants detoxify herbicides?

A4: Plants have a multi-phase detoxification system to metabolize xenobiotics, including herbicides.

  • Phase I: Modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, which is primarily carried out by Cytochrome P450 monooxygenases (P450s).

  • Phase II: Conjugation of the modified herbicide to endogenous molecules like glutathione (B108866), glucose, or malonate. This reaction is often catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs).

  • Phase III: Sequestration of the conjugated herbicide into vacuoles or the apoplast, removing it from metabolically active regions of the cell.

Q5: How can I minimize the risk of this compound phytotoxicity to non-target plants in my experiments?

A5: To minimize non-target phytotoxicity, consider the following:

  • Precise Application: Use application methods that target the intended plants and minimize drift to surrounding non-target species.

  • Adsorbents: In soil-based experiments, the addition of activated charcoal can help bind residual this compound, reducing its availability for uptake by non-target plants.

  • Experimental Design: Include appropriate controls and conduct dose-response experiments to determine the minimal effective concentration of this compound for your target species.

Troubleshooting Guides

Problem: My non-target plant species is showing significant phytotoxicity from a soil application of this compound.

Possible Cause: this compound has leached into the rooting zone of the non-target plant.

Solutions:

  • Use of Activated Charcoal: Activated charcoal can be incorporated into the soil to adsorb this compound and reduce its bioavailability.

  • Bioassay for Residual Herbicide: Before planting sensitive non-target species, conduct a bioassay to determine the level of residual this compound in the soil.

Problem: I am observing phytotoxicity in my non-target monocotyledonous crop and want to screen for potential safeners.

Possible Cause: The non-target crop has limited ability to detoxify this compound.

Solution:

  • Safener Screening: Design an experiment to screen potential safener compounds. Safeners are typically applied as a seed treatment or co-applied with the herbicide. The efficacy of the safener is evaluated by comparing the growth and physiological health of plants treated with this compound alone versus this compound plus the safener candidate.

Experimental Protocols

Protocol 1: Evaluating this compound Phytotoxicity using a Seed Germination Assay

This protocol is adapted from standard seed germination phytotoxicity assays.

Objective: To determine the concentration-dependent phytotoxic effect of this compound on a non-target plant species.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of the non-target plant species

  • This compound stock solution

  • Sterile distilled water

  • Growth chamber

Methodology:

  • Prepare a series of this compound dilutions from the stock solution in sterile distilled water. Include a negative control (sterile distilled water only).

  • Place two layers of sterile filter paper in each petri dish.

  • Add 5 mL of each this compound dilution or the control solution to the respective petri dishes.

  • Place a predetermined number of seeds (e.g., 20) onto the moistened filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • After a set period (e.g., 7-14 days), measure the following parameters:

    • Germination percentage

    • Root length

    • Shoot length

    • Fresh weight

  • Calculate the inhibition percentage for each parameter relative to the negative control.

Protocol 2: Assessing the Efficacy of a Potential Safener for this compound

This protocol provides a general framework for testing the effectiveness of a chemical compound as a safener against this compound-induced phytotoxicity.

Objective: To evaluate the ability of a candidate safener to protect a non-target plant species from this compound injury.

Materials:

  • Pots filled with a suitable growth medium

  • Seeds of the non-target plant species

  • This compound solution

  • Candidate safener solution

  • Spray chamber or appropriate application equipment

Methodology:

  • Seed Treatment (Optional): Treat seeds with a solution of the candidate safener at various concentrations. Include an untreated control.

  • Planting: Plant the treated or untreated seeds in pots and allow them to grow to a specific stage (e.g., two-leaf stage).

  • Herbicide Application: Apply this compound at a concentration known to cause moderate phytotoxicity to the plants.

  • Experimental Groups:

    • Control (no treatment)

    • This compound only

    • Safener only (at each concentration)

    • This compound + Safener (at each concentration)

  • Data Collection: After a specified period (e.g., 14-21 days), assess phytotoxicity by measuring:

    • Visual injury rating (on a scale of 0-100%)

    • Plant height

    • Shoot and root biomass (fresh and dry weight)

    • Chlorophyll content

  • Analysis: Compare the data from the "this compound + Safener" groups to the "this compound only" group to determine if the safener provided protection.

Protocol 3: Measurement of Glutathione S-Transferase (GST) Activity

This protocol is a generalized method to determine if a safener enhances GST activity, a key enzyme in herbicide detoxification.

Objective: To measure the in vitro activity of GST in plant tissue extracts following treatment with a potential safener.

Materials:

  • Plant tissue (from plants treated with and without the safener)

  • Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing EDTA and PVPP)

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Spectrophotometer

Methodology:

  • Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing phosphate buffer, GSH, and the protein extract.

    • Initiate the reaction by adding CDNB.

    • Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer. The rate of increase is proportional to GST activity.

  • Calculation: Calculate the specific activity of GST (e.g., in nmol of CDNB-GSH conjugate formed per minute per mg of protein).

  • Comparison: Compare the GST activity in extracts from safener-treated plants to that of untreated plants.

Data Presentation

Table 1: Illustrative Data on the Efficacy of a Hypothetical Safener ("Safener X") in Reducing this compound Phytotoxicity in a Non-Target Cereal Crop.

(Note: This data is for illustrative purposes only, as no specific safener for this compound has been reported.)

TreatmentVisual Injury (%)Plant Height (cm)Shoot Dry Weight (g)
Control025.2 ± 1.51.8 ± 0.2
This compound (50 g/ha)45 ± 514.1 ± 1.20.9 ± 0.1
Safener X (100 g/ha)024.9 ± 1.81.7 ± 0.3
This compound + Safener X12 ± 322.5 ± 1.41.5 ± 0.2

Table 2: Example of Quantitative Data on the Induction of Detoxification Enzyme Activity by a Hypothetical Safener ("Safener Y").

(Note: This data is for illustrative purposes to demonstrate the expected outcome of safener application on detoxification pathways.)

TreatmentGST Specific Activity (nmol/min/mg protein)P450 Activity (pmol/min/mg protein)
Control15.3 ± 2.18.7 ± 1.5
Safener Y42.8 ± 3.525.1 ± 2.9

Visualizations

Hydantocidin_Mode_of_Action IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase IMP->ADSS Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS Adenylosuccinate Adenylosuccinate AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate lyase ADSS->Adenylosuccinate Hydantocidin_P N-acetyl-5'-phosphothis compound (Active Herbicide) Hydantocidin_P->ADSS Inhibition Safener_Screening_Workflow start Start: Select Non-Target Plant Species and Safener Candidates seed_treatment Seed Treatment with Safener (Multiple Concentrations) start->seed_treatment planting Plant Seeds in Pots seed_treatment->planting growth Grow Plants to a Defined Stage (e.g., 2-leaf) planting->growth herbicide_app Apply this compound growth->herbicide_app incubation Incubate for 14-21 Days herbicide_app->incubation data_collection Data Collection: - Visual Injury - Biomass - Height - Chlorophyll Content incubation->data_collection analysis Statistical Analysis: Compare this compound vs. This compound + Safener data_collection->analysis end End: Identify Effective Safener Concentration analysis->end Detoxification_Pathway_Logic This compound This compound Application Uptake Plant Uptake & Phosphorylation This compound->Uptake Active_this compound Active this compound (N-acetyl-5'-phosphothis compound) Uptake->Active_this compound Phytotoxicity Phytotoxicity Active_this compound->Phytotoxicity Inhibits Purine Biosynthesis Detox_Pathway Plant Detoxification Pathways (P450s, GSTs) Active_this compound->Detox_Pathway Metabolites Non-toxic Metabolites Detox_Pathway->Metabolites Detoxification Safener Safener Application Safener->Detox_Pathway Enhances Activity

References

Technical Support Center: Optimizing Hydantocidin Delivery for Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of hydantocidin delivery for improved herbicidal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound itself is a pro-herbicide.[1] After being absorbed by the plant, it is phosphorylated to its active form, this compound 5'-monophosphate. This active metabolite inhibits the enzyme adenylosuccinate synthetase, which is crucial for the de novo purine (B94841) biosynthesis pathway in plants.[1][2][3] Inhibition of this pathway disrupts nucleic acid and co-enzyme synthesis, leading to plant death.

Q2: Why is optimizing the delivery of this compound important?

Optimizing delivery is critical to ensure that an effective concentration of this compound reaches its target site, the adenylosuccinate synthetase within the plant cells. Factors such as poor absorption through the leaf cuticle, inefficient translocation within the plant, and environmental degradation can significantly reduce its herbicidal efficacy.[4] An optimized formulation can overcome these barriers, leading to improved weed control at potentially lower application rates.

Q3: What are the key components of a this compound formulation?

A typical this compound formulation may include:

  • Active Ingredient: this compound.

  • Adjuvants: Surfactants, oils, and fertilizers that enhance the physical and chemical properties of the spray solution to improve efficacy.

  • Carrier: A liquid, most commonly water, that dissolves or suspends the active ingredient and adjuvants for application.

Q4: How do environmental conditions affect this compound efficacy?

Environmental factors can significantly influence the performance of foliar-applied this compound:

  • Temperature: Warmer temperatures, within an optimal range for plant growth, generally enhance herbicide uptake and translocation. However, excessively high temperatures can cause plant stress and reduce herbicide efficacy.

  • Humidity: High humidity slows the drying of spray droplets on the leaf surface, allowing more time for absorption. Plants grown in high humidity may also have thinner cuticles, facilitating easier penetration.

  • Light: Adequate sunlight promotes active plant growth and photosynthesis, which can enhance the translocation of systemic herbicides like this compound.

  • Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface, reducing its effectiveness.

  • Soil Moisture: Plants under drought stress may have thicker cuticles and reduced metabolic activity, leading to decreased herbicide absorption and translocation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Herbicidal Efficacy Poor Formulation: Inadequate adjuvants for leaf wetting, spreading, and penetration.1. Review Adjuvant Selection: Ensure the use of appropriate surfactants (nonionic, organosilicone) or oil concentrates (methylated seed oils) to overcome the leaf cuticle barrier. 2. Optimize Adjuvant Concentration: Conduct a dose-response experiment to determine the optimal adjuvant concentration for your target weed species.
Suboptimal Environmental Conditions: Application during periods of plant stress (drought, extreme temperatures).1. Monitor Weather Conditions: Apply this compound when weeds are actively growing, ideally on warm, sunny days with high humidity. 2. Ensure Adequate Soil Moisture: If possible, irrigate prior to application to alleviate drought stress in target weeds.
Incorrect Application Rate: Application rate is too low to be effective.1. Calibrate Application Equipment: Ensure accurate and uniform spray coverage. 2. Conduct Rate Titration Studies: Determine the minimum effective dose for your target weed species under your experimental conditions.
Inconsistent Results Between Experiments Variability in Plant Growth Stage: Treating plants at different developmental stages.1. Standardize Plant Growth Stage: Treat all plants at a consistent growth stage (e.g., 3-4 leaf stage) for comparable results.
Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, or light intensity between experiments.1. Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent settings. 2. Record Environmental Data: If in the field, record temperature, humidity, and light intensity during each experiment to identify potential sources of variability.
Crop Injury (in selective applications) High Adjuvant Concentration: Aggressive adjuvants like methylated seed oils can increase crop phytotoxicity.1. Evaluate Crop Tolerance: Conduct a dose-response experiment with different adjuvant concentrations on the crop species to determine the maximum safe rate. 2. Select a Milder Adjuvant: Consider using a nonionic surfactant or a crop oil concentrate which are generally less aggressive.
Application at a Sensitive Crop Stage: The crop may be more susceptible to injury at certain growth stages.1. Determine Crop-Safe Application Windows: Consult literature or conduct preliminary trials to identify the optimal application timing for crop safety.
No Apparent Uptake or Translocation Physical Barriers: Thick waxy cuticle on the leaves of the target weed.1. Use Penetrating Adjuvants: Incorporate methylated seed oils or organosilicone surfactants to enhance cuticle penetration. 2. Mechanical Disruption: For particularly difficult-to-control weeds, consider light mechanical disruption of the leaf surface prior to application (use with caution as this may not be practical in all settings).
Chemical Properties of this compound: this compound's polarity may limit its ability to cross the lipophilic leaf cuticle.1. Formulation Development: Investigate novel formulation strategies such as nano-emulsions or micro-encapsulation to improve the delivery of this compound across the cuticle.

Data Presentation

Table 1: Illustrative Herbicidal Efficacy of this compound Formulations on Velvetleaf (Abutilon theophrasti)

FormulationThis compound Rate (g/ha)Adjuvant TypeAdjuvant Concentration (% v/v)Visual Injury (%) at 14 DAT¹
A250None035
B250Nonionic Surfactant (NIS)0.2565
C250Crop Oil Concentrate (COC)1.078
D250Methylated Seed Oil (MSO)1.092
E125Methylated Seed Oil (MSO)1.075
Untreated Control0None00

¹Days After Treatment. Data are hypothetical and for illustrative purposes.

Table 2: Illustrative Uptake and Translocation of ¹⁴C-Hydantocidin in Common Lambsquarters (Chenopodium album)

FormulationAdjuvantTime After Treatment (h)¹⁴C Absorbed (% of Applied)¹⁴C Translocated from Treated Leaf (% of Absorbed)
FNone241510
GNonionic Surfactant (NIS)243525
HMethylated Seed Oil (MSO)246045
FNone722518
GNonionic Surfactant (NIS)725038
HMethylated Seed Oil (MSO)728565

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy

  • Plant Material: Grow target weed species (e.g., Velvetleaf) from seed in pots containing a commercial potting mix. Maintain in a greenhouse with a 16:8 hour light:dark cycle at 25°C.

  • Treatment Application: When plants reach the 3-4 leaf stage, apply this compound formulations using a cabinet spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Experimental Design: Use a randomized complete block design with 4-6 replications per treatment. Include an untreated control.

  • Data Collection: At 7 and 14 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Harvest above-ground biomass and record fresh and dry weights.

  • Data Analysis: Analyze data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: ¹⁴C-Hydantocidin Uptake and Translocation Study

  • Plant Material: Grow target weed species as described in Protocol 1.

  • Radiolabeled Herbicide Preparation: Prepare treatment solutions containing a known concentration of ¹⁴C-labeled this compound and the desired adjuvants.

  • Application: Apply a single 1 µL droplet of the ¹⁴C-hydantocidin solution to the adaxial surface of the second true leaf of each plant.

  • Harvest and Analysis: At specified time points (e.g., 6, 24, 72 hours after treatment), harvest the plants.

    • Leaf Wash: Wash the treated leaf with a 10% methanol (B129727) solution to remove unabsorbed ¹⁴C-hydantocidin.

    • Sectioning: Divide the plant into the treated leaf, tissue above the treated leaf, and tissue below the treated leaf.

    • Oxidation and Scintillation Counting: Combust the plant sections in a biological oxidizer and quantify the radioactivity in each section using a liquid scintillation counter.

  • Data Calculation:

    • Uptake: Calculate the amount of ¹⁴C-hydantocidin absorbed as the total radioactivity recovered in the plant divided by the total radioactivity applied.

    • Translocation: Calculate the percentage of absorbed radioactivity that moved out of the treated leaf into other plant parts.

Protocol 3: Quantification of this compound in Plant Tissue by LC-MS/MS

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract a known weight of the powdered tissue with an appropriate solvent (e.g., acetonitrile (B52724):water with 0.1% formic acid).

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Prepare a standard curve using analytical standards of this compound.

    • Quantify the amount of this compound in the plant extracts by comparing their peak areas to the standard curve.

Mandatory Visualizations

Hydantocidin_Mode_of_Action This compound This compound (Pro-herbicide) Plant_Uptake Plant Uptake (Foliar/Root) This compound->Plant_Uptake Application Phosphorylation Phosphorylation Plant_Uptake->Phosphorylation Hydantocidin_P This compound 5'-monophosphate (Active Herbicide) Phosphorylation->Hydantocidin_P Hydantocidin_P->Inhibition AdeS Adenylosuccinate Synthetase Purine_Biosynthesis De Novo Purine Biosynthesis AdeS->Purine_Biosynthesis Plant_Death Plant Death Purine_Biosynthesis->Plant_Death Essential for growth Inhibition->AdeS Experimental_Workflow_Efficacy start Start: Greenhouse Bioassay plant_growth Grow Target Weed Species to 3-4 Leaf Stage start->plant_growth formulation_prep Prepare this compound Formulations with Adjuvants plant_growth->formulation_prep application Apply Treatments with Calibrated Sprayer formulation_prep->application incubation Incubate in Controlled Environment (14 days) application->incubation data_collection Visual Injury Assessment & Biomass Measurement incubation->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis end End: Determine Efficacy analysis->end Troubleshooting_Logic start Low Herbicidal Efficacy? check_formulation Is Formulation Optimized? start->check_formulation Yes check_env Were Environmental Conditions Optimal? check_formulation->check_env No optimize_adjuvant Action: Optimize Adjuvant (Type & Concentration) check_formulation->optimize_adjuvant Yes check_rate Was Application Rate Correct? check_env->check_rate No control_env Action: Control Environmental Variables check_env->control_env Yes calibrate_sprayer Action: Calibrate Sprayer & Conduct Rate Study check_rate->calibrate_sprayer Yes success Efficacy Improved check_rate->success No optimize_adjuvant->success control_env->success calibrate_sprayer->success

References

Technical Support Center: Troubleshooting Hydantocidin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Hydantocidin is not extensively available in public literature. This guide is based on general principles of hydantoin (B18101) chemistry and best practices for handling heterocyclic compounds in aqueous solutions. The provided data and pathways are illustrative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter when working with this compound and similar spiro-hydantoin compounds in aqueous solutions.

Question 1: My this compound solution shows a gradual loss of potency over a short period, even when stored at 4°C. What could be the cause?

Answer: Gradual loss of potency, even under refrigeration, suggests potential hydrolytic degradation of the this compound molecule. The hydantoin ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of inactive N-carbamoyl amino acid derivatives. The rate of this degradation can be influenced by the pH of your aqueous solution.

To troubleshoot this:

  • Verify pH: Check the pH of your stock and working solutions. Buffering your solution to a mildly acidic to neutral pH (e.g., pH 5-7) may improve stability.

  • Prepare Fresh Solutions: For sensitive experiments, it is always best practice to prepare fresh working solutions from a solid stock or a freshly prepared concentrated stock solution.[1]

  • Analytical Check: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products in your solution over time.[1]

Question 2: I observe a precipitate forming in my concentrated aqueous stock solution of this compound upon storage. What is happening?

Answer: Precipitate formation could be due to several factors:

  • Limited Solubility: You might be exceeding the aqueous solubility limit of this compound, especially if the stock solution is highly concentrated.

  • Degradation Product Precipitation: A degradation product that is less soluble than the parent this compound might be forming and precipitating out of solution.

  • pH Shift: A change in the pH of the solution upon storage could affect the solubility of this compound.

Troubleshooting Steps:

  • Consult Solubility Data: If available, review the solubility data for this compound in your specific buffer system.

  • Filter and Analyze: Filter the precipitate and the supernatant separately. Analyze both fractions by a suitable method (e.g., LC-MS) to identify the components. This will help determine if the precipitate is the parent compound or a degradant.

  • Adjust Concentration: Consider preparing a less concentrated stock solution to ensure the compound remains fully dissolved.

Question 3: How does temperature affect the stability of this compound in my experiments conducted at 37°C?

Answer: Elevated temperatures, such as 37°C used in cell culture experiments, can significantly accelerate the rate of chemical degradation.[2] For hydantoin-containing molecules, higher temperatures will likely increase the rate of hydrolysis.

Recommendations:

  • Minimize Incubation Time: Design your experiments to minimize the time this compound is incubated at 37°C.

  • Include Controls: Always include appropriate controls in your experiments. For example, incubate this compound in your experimental media for the same duration as your experiment and then analyze its integrity by HPLC.

  • Fresh Additions: If possible for your experimental design, add freshly prepared this compound solution to your system at the start of the experiment rather than using a pre-incubated solution.

Data Presentation: Illustrative Stability of a Spiro-Hydantoin Compound

The following tables provide hypothetical stability data for a spiro-hydantoin compound, "Compound X," to illustrate the expected effects of pH and temperature on stability in an aqueous buffer.

Table 1: Effect of pH on the Stability of Compound X at 25°C

pHHalf-life (t½) in hours% Remaining after 24 hours
3.0> 200> 95%
5.0> 200> 95%
7.0150~88%
9.048~60%

Table 2: Effect of Temperature on the Stability of Compound X at pH 7.4

Temperature (°C)Half-life (t½) in hours% Remaining after 8 hours
4> 500> 98%
25120~95%
3740~85%

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability of a Compound by HPLC

This protocol outlines a general method for determining the stability of a compound like this compound in an aqueous buffer.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO or water) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired aqueous buffers (e.g., pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation:

    • Divide each test solution into aliquots for different time points and temperatures.

    • For temperature stability, incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • For pH stability, incubate the aliquots at a constant temperature (e.g., 25°C).

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test condition.

    • Immediately analyze the samples by a validated stability-indicating HPLC method.[3][4] A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid or trifluoroacetic acid is a common starting point.

    • Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Mandatory Visualizations

cluster_workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results or Visible Degradation Observed check_purity Check Purity of Stock and Working Solutions (e.g., by HPLC, LC-MS) start->check_purity review_storage Review Storage Conditions (Temperature, Light, Moisture) start->review_storage fresh_solution Prepare Fresh Working Solution check_purity->fresh_solution review_storage->fresh_solution compare_results Compare Results with Fresh vs. Old Solution fresh_solution->compare_results issue_resolved Issue Resolved compare_results->issue_resolved Results are consistent investigate_stability Investigate Solution Stability (pH, Temperature, Buffer) compare_results->investigate_stability Inconsistency persists modify_protocol Modify Experimental Protocol (e.g., use fresh solutions, adjust pH) investigate_stability->modify_protocol modify_protocol->issue_resolved

Caption: Troubleshooting workflow for investigating compound instability.

cluster_pathway Plausible Hydrolytic Degradation Pathway of this compound This compound {this compound (Spiro-Hydantoin Nucleoside)|Stable Form} intermediate {Tetrahedral Intermediate} This compound->intermediate + H2O (Hydrolysis) product {N-Carbamoyl-amino Acid Derivative|Ring-Opened, Inactive} intermediate->product Ring Opening

Caption: Plausible hydrolytic degradation pathway for this compound.

References

Technical Support Center: Refinement of Hydantocidin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine hydantocidin extraction protocols and minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a natural herbicide produced by Streptomyces hygroscopicus.[1][2] It possesses a unique spiro-structure, linking a ribose sugar moiety to a hydantoin (B18101) ring.[1][2][3] This structure, particularly the ribose component, is susceptible to degradation under certain pH and temperature conditions, which can significantly lower the yield and purity of the final product.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The two main factors are pH and temperature. The ribose sugar in this compound is known to be unstable, especially at neutral to alkaline pH and elevated temperatures. The hydantoin ring can also be susceptible to hydrolysis under strongly acidic or basic conditions, although this generally requires more extreme conditions.

Q3: What is the optimal pH range to maintain during the extraction process?

While specific studies on this compound are limited, based on the known instability of ribose, it is recommended to maintain a slightly acidic pH, ideally between 4.0 and 6.0, throughout the extraction and purification process. Both strongly acidic and alkaline conditions should be avoided.

Q4: What temperature should be maintained during extraction and purification?

All steps should be conducted at low temperatures (4-8°C) whenever possible. The half-life of free ribose decreases dramatically with increasing temperature. Therefore, minimizing thermal stress is critical to preserving the this compound structure.

Q5: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of hydantoin-containing compounds. A reversed-phase C18 column with a UV detector is a typical setup. The mobile phase would likely consist of a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of this compound pH-induced Degradation: The pH of the extraction buffer or chromatography mobile phase may be too high (neutral or alkaline) or too low (strongly acidic), leading to the degradation of the ribose moiety or hydrolysis of the hydantoin ring.- Monitor and adjust the pH of all solutions to a range of 4.0-6.0.- Use buffered solutions to maintain a stable pH throughout the process.
Thermal Degradation: Exposure of the extract to ambient or elevated temperatures for extended periods can accelerate the degradation of the ribose component of this compound.- Perform all extraction and purification steps at 4-8°C (e.g., in a cold room or using ice baths).- Minimize the duration of any steps that must be performed at room temperature.
Inefficient Initial Extraction: The initial capture of this compound from the culture filtrate may be incomplete.- Ensure the activated carbon used for initial capture is of high quality and used in sufficient quantity.- Optimize the contact time between the culture filtrate and the activated carbon.
Presence of Impurities in the Final Product Co-extraction of Other Metabolites: The extraction process may be co-extracting other compounds from the Streptomyces hygroscopicus culture with similar properties to this compound.- Refine the chromatography steps. Consider using different resins or optimizing the gradient elution profile.- The original protocol uses Diaion HP-20, Dowex 50WX4, and Avicel column chromatographies; ensure these are packed and run correctly.
Degradation Products: The impurities may be degradation products of this compound itself.- Implement the pH and temperature controls recommended above to minimize the formation of degradation products.
Inconsistent Results Between Batches Variability in Fermentation: The production of this compound by Streptomyces hygroscopicus can vary between fermentation batches.- Standardize the fermentation protocol, including media composition, pH, temperature, and aeration.
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield and purity.- Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process.

Experimental Protocols

Refined this compound Extraction Protocol

This protocol is an adaptation of the original method published by Nakajima et al. (1991), with modifications to minimize degradation based on the chemical properties of the molecule.

1. Culture and Harvest:

  • Culture Streptomyces hygroscopicus SANK 63584 in a suitable production medium.

  • After fermentation, remove the mycelia from the culture broth by centrifugation or filtration at 4°C.

2. Initial Capture on Activated Carbon:

  • Adjust the pH of the culture filtrate to approximately 5.0 using a suitable acid (e.g., formic acid).

  • Add activated carbon to the filtrate and stir gently at 4°C for 2-4 hours.

  • Collect the activated carbon by filtration.

  • Elute the this compound from the activated carbon with an aqueous acetone (B3395972) solution, maintaining the temperature at 4°C.

3. Chromatographic Purification:

  • Concentrate the eluate under reduced pressure at a temperature not exceeding 30°C.

  • Perform the following column chromatography steps in a cold room (4-8°C), monitoring fractions for this compound activity:

    • Diaion HP-20: Apply the concentrated extract to a Diaion HP-20 column. Elute with a stepwise gradient of methanol in water.

    • Dowex 50WX4: Pool the active fractions, concentrate, and apply to a Dowex 50WX4 (H+ form) column. Elute with a suitable buffer at a slightly acidic pH.

    • Avicel: Further purify the active fractions on an Avicel cellulose (B213188) column.

4. Crystallization:

  • Concentrate the purified fractions and crystallize the this compound from acetone.

Visualizations

Potential Degradation Pathways of this compound

G cluster_main This compound Structure cluster_conditions Degradation Conditions cluster_products Degradation Products This compound Spiro-Ribose-Hydantoin Ribose_Degradation Ribose Degradation Products (e.g., furfural) This compound->Ribose_Degradation Ribose Moiety Degradation Hydantoin_Hydrolysis Hydantoic Acid Derivative This compound->Hydantoin_Hydrolysis Hydantoin Ring Opening High_Temp High Temperature High_Temp->Ribose_Degradation High_pH Alkaline pH (e.g., > 7) High_pH->Ribose_Degradation High_pH->Hydantoin_Hydrolysis Low_pH Strongly Acidic pH (e.g., < 3) Low_pH->Hydantoin_Hydrolysis

Caption: Potential degradation pathways for this compound under adverse pH and temperature conditions.

Refined this compound Extraction Workflow

G Fermentation S. hygroscopicus Fermentation Centrifugation Centrifugation (4°C) to remove mycelia Fermentation->Centrifugation pH_Adjust Adjust Filtrate pH to ~5.0 Centrifugation->pH_Adjust Activated_Carbon Activated Carbon Adsorption (4°C) pH_Adjust->Activated_Carbon Elution Elution with Aqueous Acetone (4°C) Activated_Carbon->Elution Concentration Concentration (T < 30°C) Elution->Concentration Chromatography Column Chromatography (4-8°C, pH 4-6) Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: A workflow for this compound extraction with refinements to minimize degradation.

References

Technical Support Center: Addressing Hydantocidin Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the herbicide hydantocidin.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a natural phytotoxin produced by Streptomyces hygroscopicus.[1][2] It is a pro-herbicide that, once absorbed by the plant, is phosphorylated to its active form, 5'-phosphothis compound. This active metabolite is a potent inhibitor of the enzyme adenylosuccinate synthetase (AdSS).[3][4][5] AdSS is a key enzyme in the de novo purine (B94841) biosynthesis pathway, responsible for the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). By inhibiting AdSS, this compound disrupts purine nucleotide synthesis, which is essential for DNA, RNA, and energy metabolism, ultimately leading to plant death.

Q2: Have there been any reported cases of weed resistance to this compound?

A2: To date, there are no documented cases of weed populations developing resistance specifically to this compound in the International Herbicide-Resistant Weed Database. However, the potential for resistance development exists with any herbicide. The information in this guide is based on established mechanisms of resistance to other herbicides and is intended to be a proactive resource for researchers.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Based on known herbicide resistance mechanisms, potential resistance to this compound could arise from two main categories:

  • Target-Site Resistance (TSR): This would involve genetic mutations in the gene encoding the adenylosuccinate synthetase (AdSS) enzyme. These mutations could alter the enzyme's structure, reducing the binding affinity of 5'-phosphothis compound and rendering the enzyme less sensitive to inhibition.

  • Non-Target-Site Resistance (NTSR): This is a broader category of mechanisms that do not involve alterations to the target enzyme. For this compound, potential NTSR mechanisms could include:

    • Reduced uptake or translocation: The weed may evolve to absorb less of the herbicide through its leaves or roots, or be less efficient at translocating it to the target tissues.

    • Enhanced metabolism: The weed may develop an increased ability to metabolize and detoxify this compound or its active form, 5'-phosphothis compound, before it can reach the AdSS enzyme.

    • Sequestration: The herbicide could be sequestered in cellular compartments, such as the vacuole, preventing it from reaching its target site in the cytoplasm.

Q4: How can I determine if a weed population is resistant to this compound?

A4: Confirming herbicide resistance typically involves a combination of whole-plant bioassays, seed assays, and molecular analyses. A step-by-step approach is outlined in the Experimental Protocols section of this guide. It is crucial to compare the response of the suspected resistant population to a known susceptible population of the same weed species.

Troubleshooting Guides

This section provides solutions to common issues that may arise during this compound resistance experiments.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results in whole-plant bioassays. 1. Variability in plant growth stage. 2. Uneven herbicide application. 3. Environmental fluctuations (light, temperature, humidity). 4. Genetic heterogeneity within the tested weed population.1. Ensure all plants are at a consistent growth stage at the time of herbicide application. 2. Calibrate spray equipment carefully to ensure uniform coverage. 3. Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable conditions. 4. Increase the sample size to account for genetic variability.
No clear dose-response relationship observed. 1. Herbicide concentrations are too high or too low. 2. The weed population has a very high level of resistance. 3. The chosen susceptible population is not truly susceptible.1. Broaden the range of this compound concentrations used in the assay. 2. If high resistance is suspected, include significantly higher doses. 3. Verify the susceptibility of the control population by testing against a known effective herbicide with a different mode of action.
Difficulty in isolating active AdSS enzyme for in-vitro assays. 1. Low enzyme abundance in the plant tissue. 2. Enzyme degradation during extraction. 3. Presence of endogenous inhibitors in the plant extract.1. Use young, actively growing tissue, as this is likely to have higher metabolic activity. 2. Perform all extraction steps at 4°C and include protease inhibitors in the extraction buffer. 3. Incorporate polyvinylpyrrolidone (B124986) (PVPP) in the extraction buffer to bind phenolic compounds that can inhibit enzyme activity.
Suspected target-site mutation, but sequencing of the AdSS gene reveals no changes. 1. Resistance is due to a non-target-site mechanism. 2. The mutation is in a regulatory region of the gene, leading to overexpression of the AdSS enzyme. 3. There are multiple copies of the AdSS gene, and the mutation is present in only one or some of them.1. Investigate NTSR mechanisms, such as herbicide metabolism or translocation. 2. Perform quantitative PCR (qPCR) to assess the expression level of the AdSS gene in resistant and susceptible plants. 3. Use deep sequencing techniques to identify mutations in different gene copies.

Data Presentation: Comparative Efficacy of this compound

The following table provides a template for summarizing quantitative data from this compound resistance studies. The values presented are hypothetical and for illustrative purposes only.

Weed Species Biotype IC50 (µM) of this compound Resistance Index (RI) AdSS Enzyme Activity (% of control) AdSS Gene Expression (Fold Change)
Amaranthus palmeriSusceptible (S)0.51.0100%1.0
Amaranthus palmeriResistant (R1)5.010.095%1.2
Lolium rigidumSusceptible (S)1.21.0100%1.0
Lolium rigidumResistant (R2)15.613.045% (with 10µM 5'-PH)8.5

IC50: The concentration of herbicide required to inhibit growth by 50%. Resistance Index (RI): The ratio of the IC50 of the resistant biotype to the IC50 of the susceptible biotype. AdSS Enzyme Activity: The relative activity of the adenylosuccinate synthetase enzyme in the presence of the active inhibitor (5'-phosphothis compound), compared to an untreated control. AdSS Gene Expression: The relative expression level of the gene encoding AdSS in the resistant biotype compared to the susceptible biotype.

Experimental Protocols

Whole-Plant Bioassay for this compound Resistance

This protocol is adapted from established methods for herbicide resistance testing.

  • Seed Germination and Plant Growth:

    • Germinate seeds of both suspected resistant and known susceptible weed populations in petri dishes containing a suitable growth medium.

    • Transplant seedlings at a similar growth stage into individual pots filled with a standard potting mix.

    • Grow plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).

  • Herbicide Application:

    • When plants reach the 2-4 leaf stage, treat them with a range of this compound concentrations.

    • Include an untreated control for both populations.

    • Apply the herbicide using a calibrated cabinet sprayer to ensure uniform application.

  • Data Collection and Analysis:

    • After 14-21 days, visually assess plant mortality and injury.

    • Harvest the above-ground biomass and record the fresh or dry weight.

    • Calculate the dose-response curve for each population and determine the IC50 value.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant population by the IC50 of the susceptible population.

Adenylosuccinate Synthetase (AdSS) Enzyme Activity Assay

This protocol is a conceptual adaptation for plant tissues based on principles from yeast and other organisms.

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh leaf tissue from both resistant and susceptible plants.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • The activity of AdSS can be measured spectrophotometrically by monitoring the formation of adenylosuccinate from IMP and aspartate in the presence of GTP. The increase in absorbance at 280 nm corresponds to the formation of adenylosuccinate.

    • The reaction mixture should contain buffer (e.g., 100 mM Tris-acetate pH 8.0), GTP, aspartate, IMP, and MgCl2.

    • To test for inhibition, pre-incubate the enzyme extract with varying concentrations of 5'-phosphothis compound before initiating the reaction by adding the substrates.

    • Measure the rate of change in absorbance at 280 nm.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (units per mg of protein).

    • Determine the concentration of 5'-phosphothis compound required to inhibit enzyme activity by 50% (I50 value).

    • Compare the I50 values between the resistant and susceptible populations.

Visualizations

Hydantocidin_Mode_of_Action cluster_plant_cell Plant Cell cluster_purine_pathway Purine Biosynthesis Pathway Hydantocidin_out This compound (Pro-herbicide) Hydantocidin_in This compound Hydantocidin_out->Hydantocidin_in Uptake Phosphorylation Phosphorylation Hydantocidin_in->Phosphorylation Active_Inhibitor 5'-Phosphothis compound (Active Herbicide) Phosphorylation->Active_Inhibitor AdSS Adenylosuccinate Synthetase (AdSS) Active_Inhibitor->AdSS Inhibition IMP IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate AdSS AMP AMP (Essential for DNA, RNA, Energy) Adenylosuccinate->AMP

Caption: Mode of action of this compound in a plant cell.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) TSR_node Mutation in AdSS Gene Altered_AdSS Altered AdSS Enzyme TSR_node->Altered_AdSS Leads to Reduced_Binding Reduced Herbicide Binding Altered_AdSS->Reduced_Binding Results in Plant_Survival Resistant Plant Survives Reduced_Binding->Plant_Survival NTSR_node Mechanisms Preventing Herbicide from Reaching Target Metabolism Enhanced Metabolism NTSR_node->Metabolism e.g. Sequestration Vacuolar Sequestration NTSR_node->Sequestration e.g. Reduced_Uptake Reduced Uptake/Translocation NTSR_node->Reduced_Uptake e.g. Metabolism->Plant_Survival Sequestration->Plant_Survival Reduced_Uptake->Plant_Survival This compound This compound Application This compound->TSR_node Selection Pressure This compound->NTSR_node Selection Pressure

Caption: Potential resistance mechanisms to this compound.

Caption: Workflow for identifying this compound resistance.

References

Technical Support Center: Enhancing Hydantocidin Selectivity Through Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the chemical modification of hydantocidin to improve its selectivity. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and how does this relate to its herbicidal activity?

A1: this compound is a proherbicide. In its natural form, it does not significantly inhibit its target.[1][2][3] Within the plant cell, it is phosphorylated at the 5'-position to become 5'-phosphothis compound, the active herbicidal compound.[4][5] The primary molecular target of this active form is adenylosuccinate synthetase (AdSS), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AdSS, 5'-phosphothis compound blocks the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), leading to a deficiency in essential adenine (B156593) nucleotides and ultimately causing plant death.

Q2: How can chemical modifications of this compound improve its selectivity?

A2: The primary goal of chemical modification is to create analogs that exhibit higher potency against plant adenylosuccinate synthetase (AdSS) while having minimal to no effect on the analogous enzyme in non-target organisms, such as mammals or beneficial microbes. Selectivity can be achieved by exploiting structural differences between the AdSS enzymes of different species. Modifications to the spirohydantoin ring, particularly the carbonyl groups, have been shown to influence selectivity between different types of plants (monocots vs. dicots), suggesting that this is a promising area for targeted chemical changes.

Q3: What are the known off-target effects of this compound, and how can they be mitigated?

A3: Currently, there is limited publicly available information detailing specific off-target effects of this compound or its analogs. However, any small molecule inhibitor has the potential for off-target interactions. If you observe unexpected phenotypes or toxicity in your experiments, it could be due to inhibition of other enzymes. A common strategy to investigate this is to perform broad-spectrum enzymatic screening or proteomic analyses to identify unintended binding partners. Rational drug design, based on the crystal structure of the target enzyme, can help in designing modifications that enhance specific interactions with the target AdSS while minimizing features that could lead to binding with other proteins.

Troubleshooting Guides

Synthesis & Purification of this compound Analogs
Problem Potential Cause(s) Recommended Solution(s)
Low yield in spiro-hydantoin formation using Bucherer-Bergs reaction. Standard conditions may not be optimal for complex starting materials like sugar-derived ketones.Drastically modify the reaction conditions. This could include changing the solvent, temperature, pressure, or using a different cyanide source. For some substrates, alternative synthetic routes that do not rely on the Bucherer-Bergs reaction may be necessary.
Formation of multiple stereoisomers (epimerization) at the anomeric carbon. The spiro-hydantoin ring formation can be reversible under basic conditions, leading to a mixture of isomers.To avoid epimerization, consider replacing the hydantoin (B18101) ring with a more stable isostere, such as a barbiturate (B1230296) ring. Alternatively, carefully control the pH and temperature during the cyclization and subsequent purification steps. The use of chiral auxiliaries or stereoselective catalysts can also be explored.
Difficulty in purifying polar, water-soluble final products. This compound and its analogs often have multiple hydroxyl groups, making them highly polar and difficult to separate from other polar reaction components or byproducts using standard silica (B1680970) gel chromatography.Utilize alternative purification techniques such as reversed-phase chromatography (C18), ion-exchange chromatography, or size-exclusion chromatography. For highly polar compounds, preparative HPLC is often the most effective method. Protecting group strategies can be employed to temporarily reduce polarity for easier purification, followed by a final deprotection step.
Formation of a 4-carbamoyl-2-oxazolidinone byproduct instead of the desired hydantoin. The presence of an unprotected hydroxyl group on the carbon adjacent to the ketone can lead to an intramolecular cyclization that forms an oxazolidinone ring instead of the hydantoin.Protect the interfering hydroxyl group (e.g., with a trityl group) before attempting the Bucherer-Bergs reaction. The protecting group can then be removed in a subsequent step.
Adenylosuccinate Synthetase (AdSS) Inhibition Assays
Problem Potential Cause(s) Recommended Solution(s)
High background noise or unstable baseline in spectrophotometric assay. Instability of reagents (especially GTP and NADH), contamination of enzyme preparation, or incorrect buffer pH.Prepare fresh substrate and coupling enzyme solutions before each experiment. Ensure the purity of your AdSS preparation. Verify the pH of the assay buffer, as the enzyme activity is pH-dependent.
Non-linear reaction progress curves. Substrate depletion, product inhibition, or enzyme instability.Ensure that substrate concentrations are not significantly depleted during the course of the assay (typically, less than 10% consumption). Check for product inhibition by adding varying concentrations of the product (AMP) to the reaction. If the enzyme is unstable, optimize the buffer conditions (e.g., add glycerol (B35011) or other stabilizing agents) and minimize the assay time.
Inconsistent IC50 or Ki values. Inaccurate determination of enzyme or inhibitor concentration, variability in pre-incubation times, or issues with the kinetic model used for data fitting.Accurately determine the concentration of your enzyme and inhibitor stocks. Standardize the pre-incubation time of the enzyme with the inhibitor. Ensure that the chosen kinetic model (e.g., competitive, non-competitive) accurately reflects the mechanism of inhibition. For tight-binding inhibitors, consider using the Morrison equation for Ki determination.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of 5'-phosphothis compound against adenylosuccinate synthetase (AdSS) from maize. This serves as a baseline for evaluating the selectivity of newly synthesized analogs.

Inhibitor Target Enzyme Organism Inhibition Constant (Ki)
5'-Phosphothis compoundAdenylosuccinate Synthetase (AdSS)Zea mays (Maize)22 nM

Experimental Protocols

Synthesis of this compound Analogs (General Workflow)

The synthesis of this compound analogs is a multi-step process that often starts from a protected sugar derivative. The following diagram illustrates a generalized synthetic workflow.

G General Synthetic Workflow for this compound Analogs A Protected Sugar (e.g., D-Ribose derivative) B Introduction of Nitrogen (e.g., Azide displacement) A->B C Formation of α-Amino Ester B->C D Urea Formation (e.g., with an isocyanate) C->D E Cyclization to Spiro-hydantoin D->E F Deprotection E->F G Final this compound Analog F->G

Caption: A generalized workflow for the synthesis of this compound analogs.

Adenylosuccinate Synthetase (AdSS) Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure the inhibition of adenylosuccinate synthetase. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • AdSS Reaction: IMP + GTP + L-Aspartate → Adenylosuccinate + GDP + Pi

  • Coupling Reactions:

    • Adenylosuccinate → AMP + Fumarate (catalyzed by adenylosuccinate lyase)

    • AMP + ATP → 2 ADP (catalyzed by myokinase)

    • ADP + Phosphoenolpyruvate → ATP + Pyruvate (B1213749) (catalyzed by pyruvate kinase)

    • Pyruvate + NADH + H+ → Lactate (B86563) + NAD+ (catalyzed by lactate dehydrogenase)

The rate of NADH oxidation is proportional to the rate of the AdSS reaction.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 100 mM KCl, 1 mM DTT.

  • Enzyme: Purified adenylosuccinate synthetase.

  • Substrates: IMP, GTP, L-Aspartate, ATP, Phosphoenolpyruvate, NADH.

  • Coupling Enzymes: Adenylosuccinate lyase, myokinase, pyruvate kinase, lactate dehydrogenase.

  • Inhibitor: this compound analog dissolved in a suitable solvent (e.g., DMSO).

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing all components except for one of the primary substrates (e.g., L-Aspartate) which will be used to initiate the reaction. The final concentrations should be optimized, but typical ranges are:

    • IMP: 20-50 µM

    • GTP: 20-50 µM

    • ATP: 1 mM

    • Phosphoenolpyruvate: 1 mM

    • NADH: 200 µM

    • Coupling enzymes: sufficient activity to ensure the AdSS reaction is rate-limiting.

  • Add the this compound analog at various concentrations to the wells of the microplate. Include a control with no inhibitor.

  • Add the reaction mixture to each well.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the final substrate (e.g., L-Aspartate, typical concentration 300-400 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate (IMP), and fit the data to the appropriate kinetic model (e.g., competitive inhibition).

G Workflow for AdSS Inhibition Assay A Prepare Reaction Mixture (without initiating substrate) B Add Inhibitor and Reaction Mixture to Plate A->B C Pre-incubate B->C D Initiate Reaction with Final Substrate C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Rates E->F G Determine IC50 and Ki F->G

Caption: A step-by-step workflow for the AdSS inhibition assay.

Signaling and Logical Relationships

Adenylosuccinate Synthetase Inhibition Pathway

The following diagram illustrates the point of inhibition by activated this compound in the purine biosynthesis pathway.

G This compound's Point of Inhibition in Purine Biosynthesis IMP Inosine Monophosphate (IMP) AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GTP, Aspartate ASL Adenylosuccinate Lyase AMP Adenosine Monophosphate (AMP) ASL->AMP Adenylosuccinate->ASL This compound This compound (Proherbicide) Phospho_this compound 5'-Phosphothis compound (Active Inhibitor) This compound->Phospho_this compound Phosphorylation Phospho_this compound->AdSS

Caption: Inhibition of AdSS by phosphorylated this compound.

References

Technical Support Center: Optimization of Adenylosuccinate Synthetase (AdSS) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adenylosuccinate synthetase (AdSS) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful optimization of your experiments.

Adenylosuccinate Synthetase Signaling Pathway

Adenylosuccinate synthetase (AdSS) is a critical enzyme in the de novo purine (B94841) biosynthesis pathway. It catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP). This process is vital for the production of nucleotides, which are the essential building blocks of DNA and RNA.

Purine_Biosynthesis IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (AdSS) IMP->ADSS S_AMP Adenylosuccinate (S-AMP) ADSS->S_AMP GDP + Pi ADSL Adenylosuccinate Lyase (ADSL) S_AMP->ADSL AMP Adenosine Monophosphate (AMP) ADSL->AMP Fumarate Fumarate ADSL->Fumarate releases Aspartate Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP_Pi GDP + Pi

Caption: De novo synthesis pathway of AMP from IMP.

Experimental Workflow for AdSS Inhibition Assay

A typical workflow for an adenylosuccinate synthetase inhibition assay involves several key steps, from reagent preparation to data analysis. The following diagram outlines a standard experimental procedure.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (IMP, GTP, Aspartate), Enzyme (AdSS), and Inhibitor Stock Solutions Incubation Pre-incubate AdSS with Inhibitor Reagents->Incubation Reaction Initiate Reaction by Adding Substrates Incubation->Reaction Monitoring Monitor Absorbance at 280-282 nm Reaction->Monitoring Rate Calculate Initial Reaction Rates Monitoring->Rate Inhibition Determine Percent Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for an AdSS inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric assay for AdSS activity?

A1: The spectrophotometric assay for adenylosuccinate synthetase (AdSS) is based on the difference in molar absorptivity between the substrate, inosine monophosphate (IMP), and the product, adenylosuccinate. The formation of adenylosuccinate from IMP leads to an increase in absorbance at a specific wavelength, typically around 280-282 nm. This change in absorbance over time is directly proportional to the enzyme's activity.

Q2: What are the key substrates and cofactors required for the AdSS reaction?

A2: The AdSS-catalyzed reaction requires three main substrates: inosine monophosphate (IMP), L-aspartate, and guanosine (B1672433) triphosphate (GTP).[1] GTP provides the energy for the reaction through its hydrolysis to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi).[1] Additionally, the enzyme requires divalent metal ions, most commonly magnesium (Mg²⁺), for its catalytic activity.[2]

Q3: How is the percentage of inhibition calculated?

A3: The percentage of inhibition is calculated by comparing the rate of the enzymatic reaction in the presence of an inhibitor to the rate in the absence of the inhibitor (the control). The formula is as follows:

Percent Inhibition (%) = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100[3][4]

Where:

  • Ratecontrol is the initial reaction rate without the inhibitor.

  • Rateinhibitor is the initial reaction rate with the inhibitor.

Q4: What is an IC50 value and how is it determined?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. To determine the IC50 value, a series of experiments are performed with a range of inhibitor concentrations. The resulting percent inhibition values are then plotted against the logarithm of the inhibitor concentrations, and the IC50 is determined from the resulting dose-response curve.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage or handling of the AdSS enzyme.1. Ensure the enzyme is stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during experimental setup.
2. Incorrect Assay Conditions: Suboptimal pH or temperature.2. The optimal pH for most AdSS enzymes is between 6.5 and 8.0. Ensure the assay buffer is within this range. The optimal temperature can vary, but assays are often performed at 25°C or 37°C.
3. Missing Cofactors: Insufficient concentration of Mg²⁺ ions.3. Ensure that MgCl₂ is included in the assay buffer at an appropriate concentration (typically 1-10 mM).
4. Substrate Degradation: GTP is prone to hydrolysis, especially at non-neutral pH or elevated temperatures.4. Prepare fresh GTP solutions and keep them on ice. Use a buffer with a pH around 7.0-7.5 to minimize non-enzymatic hydrolysis.
High Background Signal 1. Contaminated Reagents: Impurities in substrates or buffer components that absorb at the detection wavelength.1. Use high-purity reagents. Prepare fresh solutions and filter them if necessary. Run a blank reaction containing all components except the enzyme to check for background absorbance.
2. Precipitation of Reagents: Insolubility of the inhibitor or other components in the assay buffer.2. Ensure all components are fully dissolved. If the inhibitor has low solubility, consider using a co-solvent like DMSO (ensure the final concentration does not inhibit the enzyme).
3. Light Scattering: Particulate matter in the reaction mixture.3. Centrifuge and/or filter all solutions before use. Use high-quality cuvettes or microplates.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrates, or inhibitor.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of common reagents to minimize pipetting steps and ensure consistency across wells.
2. Temperature Fluctuations: Inconsistent temperature control during the assay.2. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.
3. Product Inhibition: Accumulation of products (GDP and adenylosuccinate) can inhibit the enzyme.3. Use initial reaction rates for calculations, where the product concentration is low. Ensure the reaction is in the linear range.
Non-linear Reaction Progress Curves 1. Substrate Depletion: One or more substrates are being consumed to a significant extent during the assay.1. Use substrate concentrations well above the Km value, if possible, to ensure zero-order kinetics with respect to substrate concentration. Alternatively, use only the initial linear portion of the progress curve for rate determination.
2. Enzyme Instability: The enzyme loses activity over the course of the assay.2. Check the stability of the enzyme under the assay conditions. It may be necessary to add stabilizing agents like BSA or glycerol (B35011) to the buffer.
3. Coupled Assay Issues (if applicable): If a coupled enzyme system is used, the coupling enzyme may become rate-limiting.3. Ensure the activity of the coupling enzyme(s) is in excess so that the AdSS reaction is the rate-limiting step.

Experimental Protocols

Direct Spectrophotometric Assay for AdSS Inhibition

This protocol describes a continuous assay to determine the inhibitory effect of a compound on AdSS activity by monitoring the formation of adenylosuccinate at 280 nm.

Materials:

  • Purified Adenylosuccinate Synthetase (AdSS)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • Substrate Stock Solutions:

    • Inosine Monophosphate (IMP): 10 mM in assay buffer

    • L-Aspartate: 100 mM in assay buffer

    • Guanosine Triphosphate (GTP): 10 mM in assay buffer

  • Test Inhibitor Stock Solution (e.g., 10 mM in DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 280 nm

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a reagent mix containing the assay buffer and substrates. The final concentrations in the reaction should be optimized based on the Km values for the specific AdSS enzyme being used (see Table 1). A typical starting point is:

    • IMP: 100 µM

    • L-Aspartate: 1 mM

    • GTP: 100 µM

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a control with no inhibitor (e.g., buffer with the same concentration of DMSO as the inhibitor wells).

  • Assay Setup (96-well plate format):

    • Add 170 µL of the reagent mix to each well.

    • Add 10 µL of the diluted inhibitor or control to the appropriate wells.

    • Add 10 µL of assay buffer to all wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-determined concentration of AdSS enzyme solution to each well.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 280 nm every 30 seconds for 10-15 minutes in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula provided in the FAQs.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data

The kinetic parameters of AdSS can vary depending on the source of the enzyme. The following tables provide some reported Michaelis-Menten constants (Km) and inhibition constants (Ki) for AdSS from different organisms.

Table 1: Michaelis-Menten Constants (Km) for AdSS Substrates

Organism Substrate Km (µM) Reference
Escherichia coliIMP20
GTP23
Aspartate300
Rat LiverIMP14
GTP12
Aspartate330
Chicken LiverIMP5
GTP11
Aspartate200

Table 2: Inhibition Constants (Ki) for AdSS Inhibitors

Organism Inhibitor Competitive with Ki (µM) Reference
Escherichia coliGMPGTP24
GDPGTP8
AMPIMP10
AdenylosuccinateIMP7.5
SuccinateAspartate8000
Mouse MuscleAMPIMP-
AdenylosuccinateIMP-

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Hydantocidin vs. Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the herbicidal mechanisms of hydantocidin and glyphosate (B1671968). By examining their distinct molecular targets and modes of action, this document aims to furnish researchers and professionals in drug development with the critical information needed for informed decision-making and future research endeavors. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Introduction: Two Herbicides, Two distinct Metabolic Targets

This compound and glyphosate are both potent, broad-spectrum herbicides that effectively control a wide range of weeds. However, their efficacy stems from the disruption of two fundamentally different and vital metabolic pathways in plants. Glyphosate, the active ingredient in many commercial herbicides like Roundup, targets the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. In contrast, this compound, a naturally occurring spiro-nucleoside produced by Streptomyces hygroscopicus, acts as a proherbicide, and its activated form inhibits the de novo purine (B94841) biosynthesis pathway.[1][2] This fundamental difference in their mechanism of action is a key determinant of their respective biochemical and physiological effects on plants.

Mechanism of Action: A Head-to-Head Comparison

The following sections delve into the specific molecular interactions and consequences of inhibition for each herbicide.

Glyphosate: Targeting Aromatic Amino Acid Synthesis

Glyphosate's herbicidal activity is a direct result of its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme catalyzes a critical step in the shikimate pathway: the condensation of shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to form 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate (B84403).[3] This pathway is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms, but is absent in animals, which is a basis for glyphosate's selective toxicity.[4]

Glyphosate acts as a competitive inhibitor with respect to PEP. It binds to the EPSPS-S3P complex, mimicking the binding of a second PEP molecule and forming a stable ternary complex. This blockage prevents the synthesis of the essential aromatic amino acids, leading to a cascade of metabolic disruptions and ultimately, plant death.

This compound: A Proherbicide Targeting Purine Biosynthesis

This compound in its natural form is not the active inhibitor. It is a proherbicide that, once inside the plant cell, is phosphorylated to its active form, 5'-phosphothis compound (5'-PH).[5] This activated molecule targets and inhibits adenylosuccinate synthetase (AdSS), a key enzyme in the de novo purine biosynthesis pathway.

AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). 5'-PH acts as a potent competitive inhibitor of AdSS with respect to IMP, effectively blocking the synthesis of adenine (B156593) nucleotides. This disruption of purine biosynthesis halts the production of essential molecules for DNA, RNA, and energy metabolism, leading to cessation of growth and plant death.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative parameters describing the inhibitory potency of glyphosate and the activated form of this compound against their respective target enzymes.

Herbicide (Active Form)Target EnzymeTarget PathwayInhibition TypeKi Value
Glyphosate5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)Shikimate PathwayCompetitive with PEP~0.08 µM to 1.1 µM
5'-Phosphothis compoundAdenylosuccinate Synthetase (AdSS)De Novo Purine SynthesisCompetitive with IMP22 nM (0.022 µM)

Note: The Ki value for glyphosate can vary depending on the plant species and experimental conditions.

Comparative Herbicidal Efficacy

While direct, large-scale comparative field studies are not extensively published, laboratory and greenhouse studies indicate that this compound possesses a potent, non-selective herbicidal activity against a wide range of annual and perennial weeds, including both monocotyledonous and dicotyledonous species. Its efficacy has been described as being similar to that of glyphosate.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

Assay for EPSP Synthase Inhibition by Glyphosate

This protocol is based on a malachite green phosphate assay, which measures the amount of inorganic phosphate released during the EPSPS-catalyzed reaction.

Materials:

  • Purified EPSP synthase

  • Shikimate-3-phosphate (S3P)

  • Phosphoenolpyruvate (PEP)

  • Glyphosate

  • Reaction Buffer: 100 mM HEPES, pH 7.0, 1 mM MgCl2, 1 mM dithiothreitol (B142953) (DTT)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

    • Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.

  • 1 M Sodium Citrate

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 620 nm

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixtures (total volume of 50 µL) containing reaction buffer, a fixed concentration of S3P (e.g., 500 µM), and varying concentrations of glyphosate.

  • Enzyme Addition: Add purified EPSP synthase to each well to a final concentration that yields a linear rate of phosphate production over the desired time course.

  • Initiation of Reaction: Start the reaction by adding PEP to a final concentration of 250 µM.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 15-30 minutes) during which the reaction rate is linear.

  • Termination of Reaction: Stop the reaction by adding 50 µL of the Malachite Green Working Solution.

  • Color Development: Allow the color to develop for 15 minutes at room temperature.

  • Stabilization: Add 50 µL of 1 M Sodium Citrate to stabilize the color.

  • Absorbance Measurement: Read the absorbance at 620 nm.

  • Data Analysis: Construct a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in each reaction and determine the percent inhibition for each glyphosate concentration. Calculate the IC50 value from a dose-response curve.

Assay for Adenylosuccinate Synthetase (AdSS) Inhibition by 5'-Phosphothis compound

This protocol describes a continuous spectrophotometric assay that couples the production of GDP in the AdSS reaction to the oxidation of NADH.

Materials:

  • Purified Adenylosuccinate Synthetase (AdSS)

  • Inosine Monophosphate (IMP)

  • Guanosine Triphosphate (GTP)

  • L-Aspartate

  • 5'-Phosphothis compound (5'-PH)

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction Buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl2, 100 mM KCl

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent microplate or cuvette, prepare the reaction mixture (e.g., 200 µL final volume) containing reaction buffer, IMP, L-Aspartate, PEP, NADH, and the coupling enzymes PK and LDH. Include varying concentrations of the inhibitor, 5'-PH.

  • Enzyme Addition: Add purified AdSS to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding GTP.

  • Absorbance Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of GDP formation by AdSS.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each concentration of 5'-PH and calculate the IC50 value from the dose-response curve. To determine the Ki, perform the assay at various concentrations of both the substrate (IMP) and the inhibitor (5'-PH) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted metabolic pathways and a general workflow for inhibitor analysis.

glyphosate_pathway cluster_shikimate Shikimate Pathway Chorismate Chorismate Aromatic_AA Aromatic Amino Acids (Tyr, Phe, Trp) Chorismate->Aromatic_AA S3P Shikimate-3-Phosphate EPSPS EPSP Synthase S3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-Phosphate EPSPS->EPSP EPSP->Chorismate Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Mechanism of action of glyphosate.

hydantocidin_pathway cluster_purine De Novo Purine Synthesis IMP Inosine Monophosphate AdSS Adenylosuccinate Synthetase IMP->AdSS GTP GTP GTP->AdSS Aspartate Aspartate Aspartate->AdSS Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate AMP Adenosine Monophosphate Adenylosuccinate->AMP This compound This compound (Proherbicide) Phosphorylation Phosphorylation This compound->Phosphorylation Five_PH 5'-Phosphothis compound (Active Inhibitor) Phosphorylation->Five_PH Five_PH->AdSS Inhibits

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Enzyme Inhibition Assay reagents Prepare Reaction Mixture (Buffer, Substrates, Inhibitor) start->reagents enzyme_add Add Purified Enzyme reagents->enzyme_add reaction Initiate and Incubate Reaction enzyme_add->reaction measurement Measure Reaction Product or Substrate Depletion (e.g., Spectrophotometry) reaction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->data_analysis end End: Quantitative Inhibition Data data_analysis->end

Caption: General experimental workflow.

References

Comparative Analysis of Synthetic Hydantocidin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic hydantocidin analogs, focusing on their structure-activity relationships (SAR) as inhibitors of adenylosuccinate synthetase (AdSS), a key enzyme in the purine (B94841) biosynthesis pathway. This compound, a naturally occurring spiro-hydantoin nucleoside, exhibits potent herbicidal activity upon in vivo phosphorylation. Understanding the SAR of its synthetic analogs is crucial for the design of novel and more effective herbicides.

The Pathway to Herbicidal Activity: this compound's Mode of Action

This compound acts as a pro-herbicide. It is transported into plant cells and subsequently phosphorylated at the 5'-position by an endogenous kinase. This activated form, 5'-phosphothis compound, is the actual inhibitor of adenylosuccinate synthetase.[1][2] AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a critical step in the biosynthesis of adenosine (B11128) monophosphate (AMP).[1][2] Inhibition of this enzyme disrupts purine nucleotide production, leading to plant death.

cluster_plant_cell Plant Cell cluster_purine_biosynthesis Purine Biosynthesis Pathway This compound This compound Kinase Kinase This compound->Kinase Phosphorylation 5'-Phosphothis compound 5'-Phosphothis compound Adenylosuccinate_Synthetase Adenylosuccinate Synthetase (AdSS) 5'-Phosphothis compound->Adenylosuccinate_Synthetase Inhibition Kinase->5'-Phosphothis compound IMP IMP IMP->Adenylosuccinate_Synthetase Adenylosuccinate Adenylosuccinate Adenylosuccinate_Synthetase->Adenylosuccinate AMP AMP Adenylosuccinate->AMP Start Design Analog Design (SAR-guided) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS) Synthesis->Purification_Characterization In_Vitro_Assay In Vitro Enzymatic Assay (AdSS Inhibition) Purification_Characterization->In_Vitro_Assay Whole_Plant_Assay Whole-Plant Herbicidal Activity Assay In_Vitro_Assay->Whole_Plant_Assay Data_Analysis SAR Analysis & Lead Optimization Whole_Plant_Assay->Data_Analysis Data_Analysis->Design Iterative Improvement End Data_Analysis->End

References

A Comparative Guide to the Herbicidal Efficacy of Hydantocidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of hydantocidin and its synthetic derivatives, supported by available experimental data. It is designed to inform research and development efforts in the pursuit of novel herbicidal agents.

Introduction to this compound: A Unique Herbicidal Agent

This compound is a naturally occurring spiro-nucleoside isolated from Streptomyces hygroscopicus that exhibits potent, broad-spectrum herbicidal activity against both annual and perennial weeds, including monocotyledonous and dicotyledonous species.[1][2] Its novel chemical structure and mode of action distinguish it from many commercial herbicides, making it an attractive lead compound for the development of new weed management solutions.

Mechanism of Action: Inhibition of Purine (B94841) Biosynthesis

This compound functions as a proherbicide. Within the plant, it undergoes phosphorylation to form This compound-5'-phosphate (B1196018). This activated form is a potent inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway. By blocking this enzyme, this compound-5'-phosphate prevents the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), leading to a depletion of essential purines and ultimately, plant death.

This compound Mode of Action cluster_cell Plant Cell cluster_purine Purine Biosynthesis Pathway This compound This compound (Proherbicide) Hydantocidin_P This compound-5'-Phosphate (Active Form) This compound->Hydantocidin_P Phosphorylation (Kinases) AdSS Adenylosuccinate Synthetase Hydantocidin_P->AdSS Inhibition IMP IMP IMP->AdSS sAMP Adenylosuccinate AMP AMP sAMP->AMP AdSS->sAMP

Caption: Mode of action of this compound in plants.

Comparative Efficacy of this compound Derivatives

The structural integrity of both the spirohydantoin ring and the ribose moiety is crucial for the herbicidal activity of this compound. Research into synthetic derivatives has focused on modifying these key features to understand their impact on efficacy and selectivity.

Data Presentation

The following table summarizes the qualitative herbicidal efficacy of key this compound derivatives based on available literature. Quantitative data, such as IC50 or GR50 values, were not consistently available in the reviewed literature.

Table 1: Comparison of Herbicidal Efficacy of this compound Derivatives

Derivative ClassSpecific DerivativeKey Structural ModificationHerbicidal Activity SummaryWeed SelectivityReference
Spirohydantoin Ring Analogs SpiroimidazolidinoneRemoval of the carbonyl group at C9Almost complete loss of herbicidal activity.Not Applicable[3]
SpiroimidazolinoneModification of the carbonyl group at C7Retained herbicidal activity.Showed selectivity, being active against dicotyledonous weeds (e.g., ragweed, cocklebur) but inactive against monocotyledonous weeds.[3]
Opened Hydantoin-Ring Derivatives α-Ureidoamide 14The spirohydantoin ring is opened.Showed herbicidal activity when applied to foliage at 1000 ppm.Not specified.[4]
Other opened-ring analogsThe spirohydantoin ring is opened.Inactive at the tested concentrations.Not Applicable

Experimental Protocols

The assessment of the herbicidal efficacy of this compound derivatives involves a combination of in vitro and in vivo experimental procedures.

In Vitro Adenylosuccinate Synthetase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the test compounds on the target enzyme.

  • Enzyme Preparation: Adenylosuccinate synthetase is extracted and purified from a suitable plant source, such as maize seedlings.

  • Compound Activation: Test compounds (this compound derivatives) are enzymatically or chemically phosphorylated to their active 5'-phosphate forms.

  • Inhibition Assay: The reaction is initiated by incubating the purified enzyme with its substrates (IMP, GTP, and aspartate) in the presence of varying concentrations of the phosphorylated test compounds.

  • Data Acquisition: The enzyme activity is determined by monitoring the rate of product formation (adenylosuccinate) using a spectrophotometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound by plotting the enzyme activity against the compound concentration.

In Vivo Whole Plant Herbicidal Assay

This assay evaluates the overall herbicidal effect of the compounds on living plants.

  • Plant Growth: Monocotyledonous and dicotyledonous weed species are cultivated from seeds in a controlled greenhouse environment until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Compound Application: The test compounds are formulated in an appropriate solvent system, often with a surfactant, and applied to the plant foliage as a fine spray. A range of doses is applied to establish a dose-response curve.

  • Evaluation: Plants are observed over a period of 14 to 21 days. Herbicidal effects, such as chlorosis, necrosis, stunting, and mortality, are visually assessed and scored.

  • Data Analysis: The growth reduction of the treated plants compared to untreated controls is quantified by measuring parameters like plant height and fresh or dry weight. The dose required to cause a 50% reduction in growth (GR50) is then calculated.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Enzyme Purification A2 Inhibition Assay A1->A2 A3 IC50 Calculation A2->A3 B4 GR50 Calculation A3->B4 Correlate Results B1 Plant Cultivation B2 Herbicide Application B1->B2 B3 Efficacy Assessment B2->B3 B3->B4 Synthesis Synthesis of This compound Derivatives Synthesis->A1 Synthesis->B1

Caption: General workflow for evaluating this compound derivatives.

Summary and Future Directions

The available data on this compound derivatives reveals critical structure-activity relationships. The integrity of the C9 carbonyl group in the spirohydantoin ring appears essential for herbicidal activity, while modifications at the C7 position can introduce valuable selectivity between monocot and dicot weeds. The discovery that an opened-ring derivative retains some activity suggests that the core pharmacophore may be accessible through alternative chemical scaffolds.

Future research should focus on synthesizing a wider array of derivatives with modifications at the C7 position and exploring other regions of the molecule for potential derivatization. A critical need exists for the systematic collection of quantitative efficacy data (IC50 and GR50 values) across a standardized panel of weed species to enable robust quantitative structure-activity relationship (QSAR) studies. Such studies will be instrumental in the rational design of the next generation of this compound-based herbicides.

References

Navigating the Uncharted Territory of Hydantocidin Cross-Resistance: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental studies on the cross-resistance of hydantocidin with other herbicide classes. This is primarily due to this compound's unique mode of action, which sets it apart from commercially available herbicides. This guide, therefore, provides a theoretical framework for understanding potential cross-resistance, grounded in established principles of herbicide resistance, and offers a detailed experimental protocol for researchers to investigate this novel area.

The Unique Mode of Action of this compound

This compound, a natural phytotoxin produced by Streptomyces hygroscopicus, exhibits potent, non-selective herbicidal activity.[1] It functions as a proherbicide; within the plant cell, it is phosphorylated to its active form, this compound-5'-monophosphate.[2][3] This active metabolite then targets and inhibits adenylosuccinate synthetase (AdSS), a crucial enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway.[2][3] Specifically, this compound-5'-monophosphate acts as a competitive inhibitor with respect to inosine (B1671953) monophosphate (IMP), one of the substrates of AdSS. By blocking this enzyme, this compound halts the production of adenosine (B11128) monophosphate (AMP), a vital component for DNA, RNA, and energy metabolism, ultimately leading to plant death.

Mechanisms of Herbicide Cross-Resistance

Understanding the potential for cross-resistance with this compound requires a firm grasp of the two primary mechanisms by which weeds evolve resistance to herbicides: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations that alter the herbicide's target protein, preventing the herbicide from binding effectively. TSR can also occur through the overexpression of the target enzyme, essentially diluting the effect of the herbicide. TSR typically confers resistance only to herbicides that share the same mode of action.

  • Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. The most common and concerning form of NTSR is enhanced metabolic resistance, where the weed evolves the ability to rapidly detoxify the herbicide using enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and others. Metabolic resistance can be particularly problematic as it can confer cross-resistance to multiple, chemically unrelated herbicide classes.

Theoretical Cross-Resistance Potential of this compound

Given its unique target, the likelihood of cross-resistance between this compound and other herbicide classes can be theoretically assessed based on the known resistance mechanisms for those classes.

Herbicide Class (HRAC Group)Mode of ActionTarget-Site Cross-Resistance with this compoundNon-Target-Site (Metabolic) Cross-Resistance with this compound
This compound Inhibition of Adenylosuccinate Synthetase - -
ALS Inhibitors (Group 2) Inhibition of Acetolactate SynthaseHighly Unlikely Possible
ACCase Inhibitors (Group 1) Inhibition of Acetyl-CoA CarboxylaseHighly Unlikely Possible
Glyphosate (Group 9) Inhibition of EPSP SynthaseHighly Unlikely Possible
Glufosinate (Group 10) Inhibition of Glutamine SynthetaseHighly Unlikely Possible
PPO Inhibitors (Group 14) Inhibition of Protoporphyrinogen OxidaseHighly Unlikely Possible
Photosystem II Inhibitors (Groups 5, 6, 7) Inhibition of PhotosynthesisHighly Unlikely Possible
Synthetic Auxins (Group 4) Mimicry of AuxinHighly Unlikely Possible
HPPD Inhibitors (Group 27) Inhibition of 4-hydroxyphenylpyruvate dioxygenaseHighly Unlikely Possible

Target-Site Cross-Resistance: Due to the novelty of adenylosuccinate synthetase as an herbicide target, target-site cross-resistance between this compound and any currently commercialized herbicide class is highly unlikely . A weed population with a mutation in the gene encoding for acetolactate synthase (ALS), conferring resistance to ALS inhibitors, would not have a resistant form of adenylosuccinate synthetase.

Non-Target-Site Cross-Resistance: The potential for NTSR, specifically metabolic resistance, is a more significant consideration. If a weed population has evolved enhanced metabolic capabilities, for instance, through the overexpression of certain cytochrome P450 enzymes, it is plausible that these enzymes could also recognize and detoxify this compound. This would result in cross-resistance even though the herbicides have different modes of action. The likelihood of this depends on whether the specific metabolic enzymes induced by other herbicides can also act on the this compound molecule.

Experimental Protocols for Investigating this compound Cross-Resistance

To definitively determine the cross-resistance profile of this compound, rigorous experimental investigation is required. The following protocol outlines a comprehensive approach for such a study.

Objective: To assess the potential for cross-resistance to this compound in weed populations known to be resistant to other herbicide classes.
Materials:
  • Seeds of confirmed herbicide-resistant (R) and susceptible (S) weed biotypes (e.g., Lolium rigidum, Alopecurus myosuroides, Amaranthus palmeri).

  • Technical grade this compound and formulated herbicides from various classes (e.g., glyphosate, diclofop, chlorsulfuron).

  • Greenhouse or controlled environment growth chambers.

  • Pots, soil, and nutrient solutions.

  • Herbicide sprayer with calibrated nozzles.

  • Analytical equipment for metabolic studies (e.g., HPLC, LC-MS/MS).

  • Reagents for enzyme assays.

Methodology:

Phase 1: Whole-Plant Dose-Response Assays

  • Plant Growth: Grow R and S biotypes from seed in pots under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, spray plants with a range of doses of this compound and the other selected herbicides. Include an untreated control.

  • Data Collection: After a set period (e.g., 21 days), visually assess plant mortality and measure shoot biomass.

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each biotype and herbicide. The Resistance Index (RI) is calculated as the GR₅₀ of the R biotype divided by the GR₅₀ of the S biotype. An RI > 1 indicates resistance.

Phase 2: Synergist Studies (to investigate metabolic resistance)

  • Synergist Application: Pre-treat a subset of R and S plants with a known cytochrome P450 inhibitor (e.g., malathion (B1675926) or piperonyl butoxide) one hour before herbicide application.

  • Herbicide Application: Apply this compound at the GR₅₀ dose determined in Phase 1.

  • Assessment: Compare the response of plants treated with the synergist and this compound to those treated with this compound alone. A significant increase in mortality or biomass reduction in the R biotype in the presence of the synergist suggests metabolic resistance.

Phase 3: Metabolic Studies

  • Radiolabeled Herbicide: Treat R and S plants with radiolabeled ¹⁴C-hydantocidin.

  • Extraction: Harvest plant tissue at various time points and extract the herbicide and its metabolites.

  • Analysis: Use HPLC or LC-MS/MS to separate and identify the parent herbicide and its metabolites. A faster rate of metabolism in the R biotype compared to the S biotype confirms metabolic resistance.

Phase 4: Target-Site Analysis

  • Gene Sequencing: Extract DNA from R and S biotypes and sequence the gene encoding adenylosuccinate synthetase.

  • Sequence Comparison: Compare the sequences to identify any mutations in the R biotype that could alter the protein structure and herbicide binding.

  • Enzyme Assays: Isolate adenylosuccinate synthetase from both R and S plants and conduct in vitro inhibition assays with this compound-5'-monophosphate to determine if the enzyme from the R biotype is less sensitive.

Visualizing Pathways and Workflows

hydantocidin_mode_of_action

cross_resistance_workflow start Start: Select Herbicide-Resistant (R) and Susceptible (S) Weed Biotypes dose_response Phase 1: Whole-Plant Dose-Response Assay with this compound start->dose_response calculate_ri Calculate Resistance Index (RI) dose_response->calculate_ri synergist_study Phase 2: Synergist Study (e.g., with P450 inhibitor) calculate_ri->synergist_study If RI > 1 conclusion Conclusion: Determine Mechanism of Cross-Resistance calculate_ri->conclusion If RI <= 1 (No Resistance) metabolism_study Phase 3: Metabolism Study (e.g., with 14C-Hydantocidin) synergist_study->metabolism_study If Synergist Reverses Resistance target_site_study Phase 4: Target-Site Analysis (Gene Sequencing & Enzyme Assay) synergist_study->target_site_study If Synergist has No Effect metabolism_study->conclusion target_site_study->conclusion

References

Validating the In-Planta Conversion of Hydantocidin to its Active Phosphate Form: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for the in-planta conversion of the proherbicide Hydantocidin to its biologically active phosphorylated form. It includes a comparative analysis with other proherbicides, detailed experimental protocols, and quantitative data presented for easy interpretation. This document is intended to assist researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds.

Introduction: The Proherbicide Strategy

The use of proherbicides, compounds that are converted into active herbicides within the target plant, is a key strategy in modern agrochemical development. This approach can enhance selectivity and efficacy. This compound, a natural product isolated from Streptomyces hygroscopicus, is a potent proherbicide. Its herbicidal activity is dependent on its in-planta conversion to a phosphorylated form, which then inhibits a crucial enzyme in the purine (B94841) biosynthesis pathway.[1]

The active form of this compound is believed to be N-acetyl-5'-phosphothis compound. This phosphorylated derivative acts as a potent inhibitor of adenylosuccinate synthetase, an enzyme essential for the synthesis of adenosine (B11128) monophosphate (AMP).[2][3] Inhibition of this enzyme disrupts purine biosynthesis, leading to plant death. The parent compound, this compound, does not inhibit the enzyme in vitro, highlighting the necessity of the in-planta phosphorylation for its herbicidal action.

Comparative Analysis of Proherbicide Activation

A key aspect of evaluating a proherbicide is understanding the efficiency of its bioactivation in different plant species. While direct comparative data for the in-planta conversion of this compound across various species is not extensively published, we can draw parallels with other herbicides that require metabolic activation. For this guide, we will compare the activation of this compound with another class of proherbicides that undergo phosphorylation.

ProherbicideActivating Enzyme (Family)Active MetaboliteTarget Enzyme
This compound Kinase (specific enzyme not fully characterized)N-acetyl-5'-phosphothis compoundAdenylosuccinate Synthetase
Glufosinate (Phosphinothricin) Not a proherbicide requiring activation by phosphorylation for its primary mode of action. It directly inhibits glutamine synthetase.Not ApplicableGlutamine Synthetase
Glyphosate (B1671968) Not a proherbicide requiring activation by phosphorylation. It directly inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.Not ApplicableEPSP Synthase

Note: Glufosinate and glyphosate are included to highlight different herbicidal mechanisms and to emphasize that not all herbicides are proherbicides requiring activation. The search for other proherbicides activated specifically by phosphorylation for a direct comparison with this compound in this context is ongoing in agrochemical research.

Experimental Protocols for Validation

To validate the in-planta conversion of this compound, a robust experimental workflow is required. This involves treating plants with this compound, extracting the parent compound and its phosphorylated metabolite, and quantifying their respective amounts.

Plant Treatment and Sample Collection
  • Plant Growth: Grow the desired plant species (e.g., Arabidopsis thaliana, maize, soybean) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Herbicide Application: Apply this compound to the plants at a predetermined growth stage. Application can be via foliar spray or by supplementing the growth medium. Include a control group treated with a mock solution.

  • Time-Course Sampling: Harvest plant tissues (e.g., leaves, roots) at various time points post-application (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the conversion process over time.

  • Sample Quenching and Storage: Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

Extraction of this compound and its Phosphate (B84403) Form

The polar nature of this compound and its phosphorylated derivative necessitates a specific extraction protocol. The following is a recommended method adapted from protocols for polar and phosphorylated plant metabolites.

  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Use a cold extraction buffer, such as a mixture of methanol, acetonitrile (B52724), and water (2:2:1, v/v/v), to precipitate proteins and extract polar metabolites.

  • Extraction Procedure:

    • Add 1 mL of the cold extraction buffer to approximately 100 mg of the powdered plant tissue in a microcentrifuge tube.

    • Vortex the mixture thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Cleanup (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step using a graphitized carbon or a mixed-mode anion exchange cartridge can be employed to remove interfering compounds.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its phosphorylated form.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of these polar compounds.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is typically used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for detecting phosphorylated compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its phosphorylated form.

    • Standard Curves: Prepare standard curves using pure analytical standards of this compound and synthesized N-acetyl-5'-phosphothis compound to enable absolute quantification.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_Plant_Treatment Plant Treatment cluster_Extraction Extraction cluster_Analysis Analysis PlantGrowth Plant Growth HerbicideApplication This compound Application PlantGrowth->HerbicideApplication TimeCourseSampling Time-Course Sampling HerbicideApplication->TimeCourseSampling Quenching Quenching & Storage TimeCourseSampling->Quenching Homogenization Homogenization Quenching->Homogenization SolventExtraction Solvent Extraction Homogenization->SolventExtraction Cleanup SPE Cleanup (Optional) SolventExtraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for validating the in-planta conversion of this compound.

Signaling_Pathway This compound This compound (Proherbicide) Kinase Plant Kinase This compound->Kinase Phosphorylation & Acetylation Hydantocidin_P N-acetyl-5'-phosphothis compound (Active Herbicide) AdSS Adenylosuccinate Synthetase Hydantocidin_P->AdSS Inhibition Kinase->Hydantocidin_P Purine_Biosynthesis Purine Biosynthesis AdSS->Purine_Biosynthesis Catalyzes Plant_Death Plant Death Purine_Biosynthesis->Plant_Death Disruption leads to

Caption: Proposed signaling pathway for this compound's mode of action.

Conclusion and Future Directions

The validation of the in-planta conversion of this compound to its active phosphate form is crucial for understanding its herbicidal efficacy and potential for development. The experimental protocols outlined in this guide provide a framework for researchers to quantify this conversion. Future research should focus on identifying the specific plant kinases responsible for this activation, as this could lead to the development of more selective and potent proherbicides. Furthermore, conducting comparative studies on the metabolic fate of this compound in a wide range of crop and weed species will provide valuable data for its practical application in agriculture.

References

Comparative Metabolomics of Hydantocidin-Treated and Untreated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolomic profiles of plants treated with the natural herbicide hydantocidin versus untreated plants. This compound, a spiro-hydantoin nucleoside produced by Streptomyces hygroscopicus, is a potent, non-selective herbicide. Understanding its impact on plant metabolism is crucial for the development of new herbicides and for elucidating fundamental biochemical pathways in plants.

Mechanism of Action: Inhibition of Purine (B94841) Biosynthesis

This compound acts as a proherbicide. Within the plant, it is phosphorylated to its active form, this compound-5'-phosphate. This active metabolite is a potent inhibitor of the enzyme adenylosuccinate synthetase (AdSS). AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a key step in the de novo biosynthesis of adenosine (B11128) monophosphate (AMP). By blocking this critical step, this compound disrupts the purine biosynthesis pathway, leading to a deficiency in essential adenine (B156593) nucleotides required for DNA, RNA, and ATP synthesis, ultimately resulting in plant death. The herbicidal effects of this compound can be reversed by the application of AMP, but not by IMP or guanosine (B1672433) monophosphate (GMP), confirming the specific site of action.

Quantitative Metabolomic Data Summary

The following table summarizes the expected quantitative changes in key metabolites in this compound-treated plants compared to untreated controls, based on its known mechanism of action.

Disclaimer: The following data is a representative illustration based on the known biochemical pathway of this compound. Specific fold changes may vary depending on the plant species, experimental conditions, and analytical methods used.

Metabolite ClassMetaboliteExpected Change in this compound-Treated PlantsPutative Fold Change (Treated/Untreated)
Purine Pathway Inosine Monophosphate (IMP)Increase> 2.0
AdenylosuccinateDecrease< 0.5
Adenosine Monophosphate (AMP)Decrease< 0.5
Adenosine Diphosphate (ADP)Decrease< 0.5
Adenosine Triphosphate (ATP)Decrease< 0.5
Guanosine Monophosphate (GMP)No significant change~ 1.0
Amino Acids AspartateAccumulation (substrate for AdSS)> 1.5
GlycinePotential decrease (precursor for purine ring)< 0.8
GlutaminePotential decrease (precursor for purine ring)< 0.8
Energy Metabolism TCA Cycle IntermediatesGeneral Decrease< 0.7

Experimental Protocols

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana (ecotype Columbia-0) is a suitable model organism.

  • Growth Conditions: Seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium solidified with 0.8% agar. Seedlings are grown under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: 14-day-old seedlings are transferred to fresh MS medium (control) or MS medium supplemented with a sublethal concentration of this compound (e.g., 10 µM). Plant tissues (rosettes and roots) are harvested after a defined treatment period (e.g., 24, 48, and 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until metabolite extraction.

Metabolite Extraction
  • Homogenization: Frozen plant tissue (~100 mg) is ground to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction Solvent: Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol: 20% water) to the powdered tissue.

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 10 minutes.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis.

Metabolomic Analysis (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation: Use a C18 reversed-phase column for separation of polar and semi-polar metabolites. A typical mobile phase gradient would consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites. Acquire data in a data-dependent or data-independent acquisition (DIA) mode to obtain both precursor and fragment ion information for metabolite identification.

  • Data Analysis: Process the raw data using appropriate software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and quantification. Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns to authentic standards or spectral libraries (e.g., METLIN, MassBank).

Visualizations

Experimental_Workflow Experimental Workflow for Comparative Metabolomics cluster_Plant_Culture Plant Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation A Arabidopsis thaliana Growth B This compound Treatment A->B C Untreated Control A->C D Tissue Harvesting B->D C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Metabolite Identification G->H I Statistical Analysis H->I J Pathway Analysis I->J K Comparative Metabolomics Report J->K

Caption: Experimental workflow for the comparative metabolomic analysis.

Hydantocidin_Signaling_Pathway This compound's Impact on Purine Biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition by this compound IMP Inosine Monophosphate (IMP) AdSucc Adenylosuccinate IMP->AdSucc Adenylosuccinate Synthetase (AdSS) AMP Adenosine Monophosphate (AMP) AdSucc->AMP Adenylosuccinate Lyase ATP ATP, DNA, RNA AMP->ATP This compound This compound Hydantocidin_P This compound-5'-Phosphate This compound->Hydantocidin_P Phosphorylation in planta Hydantocidin_P->AdSucc Inhibition

Caption: Inhibition of the purine biosynthesis pathway by this compound.

Efficacy of Hydantocidin Analogs: A Novel Approach to Combat Herbicide-Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating crisis of herbicide resistance in prevalent weed species poses a significant threat to global food security. The relentless evolution of weeds resistant to widely used herbicides, such as glyphosate, necessitates the urgent development of novel herbicidal compounds with alternative modes of action. Hydantocidin, a naturally occurring spiro-hydantoin nucleoside, and its synthetic analogs, present a promising frontier in this ongoing battle. By targeting a distinct biochemical pathway, these compounds offer a potential solution for the management of weeds that have developed resistance to conventional herbicides.

This guide provides a comprehensive comparison of the efficacy of this compound analogs, supported by available experimental data. It details their unique mode of action, presents a summary of their herbicidal activity, and outlines the experimental protocols employed in their evaluation.

A Differentiated Mode of Action: Inhibition of Adenylosuccinate Synthetase

This compound and its analogs operate via a mechanism that is fundamentally different from that of many commercial herbicides, including glyphosate. This compound itself is a proherbicide; upon absorption by the plant, it is phosphorylated to its active form, this compound-5'-phosphate.[1] This active metabolite then acts as a potent inhibitor of the enzyme adenylosuccinate synthetase.[1] This enzyme is a critical component of the purine (B94841) biosynthesis pathway, responsible for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), a fundamental building block of nucleic acids and a key molecule in cellular energy metabolism. By blocking this crucial step, this compound analogs disrupt purine synthesis, leading to plant death.

This mode of action is distinct from that of glyphosate, which inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, and from ALS inhibitors, which block the synthesis of branched-chain amino acids.[2] This difference is the cornerstone of the potential efficacy of this compound analogs against weeds that have developed resistance to these other herbicide classes.

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

hydantocidin_moa cluster_plant_cell Plant Cell This compound This compound (Proherbicide) Phosphorylation Phosphorylation This compound->Phosphorylation Hydantocidin_P This compound-5'-phosphate (Active Herbicide) Phosphorylation->Hydantocidin_P AdSS Adenylosuccinate Synthetase (AdSS) Hydantocidin_P->AdSS Inhibits sAMP Adenylosuccinate (sAMP) AdSS->sAMP Plant_Death Plant Death AdSS->Plant_Death Inhibition leads to IMP Inosine Monophosphate (IMP) IMP->AdSS AMP Adenosine Monophosphate (AMP) sAMP->AMP Purine_Biosynthesis Purine Biosynthesis AMP->Purine_Biosynthesis

Mechanism of action of this compound.

Comparative Herbicidal Activity of this compound Analogs

While direct comparative data of this compound analogs against confirmed herbicide-resistant weed biotypes is limited in publicly available literature, existing studies on susceptible weed species provide valuable insights into their potential efficacy and spectrum of activity.

One study investigated the herbicidal activity of two carbonyl derivatives of this compound, spiroimidazolidinone 2 and spiroimidazolinone 10.[3] Spiroimidazolidinone 2, which lacks a carbonyl group at the C9 position, showed almost a complete loss of herbicidal activity.[3] In contrast, spiroimidazolinone 10 retained herbicidal activity against dicotyledonous weeds such as ragweed and cocklebur, although it lost activity against monocotyledonous weeds. This suggests that modifications to the spirohydantoin ring can influence the herbicidal spectrum.

Another study synthesized three this compound derivatives with an opened hydantoin-ring system. Of these, only the α-ureidoamide derivative demonstrated herbicidal activity when applied to foliage at 1000 ppm.

The following table summarizes the reported herbicidal activity of select this compound analogs.

Analog Modification Target Weeds Herbicidal Activity Reference
Spiroimidazolidinone 2Descarbonyl at C9GeneralAlmost complete loss of activity
Spiroimidazolinone 10Modified C7 carbonylRagweed, Cocklebur (Dicotyledonous)Retained activity
Spiroimidazolinone 10Monocotyledonous weedsLost activity
α-ureidoamide 14Opened hydantoin-ringGeneral foliage applicationDemonstrated activity at 1000 ppm

The Challenge of Herbicide-Resistant Weeds

The evolution of herbicide resistance is a major challenge in modern agriculture. Glyphosate-resistant weeds, in particular, have become widespread globally. Species such as Palmer amaranth (B1665344) (Amaranthus palmeri) and rigid ryegrass (Lolium rigidum) have developed resistance to multiple herbicide modes of action, making their control extremely difficult.

The unique mode of action of this compound analogs, targeting adenylosuccinate synthetase, makes them promising candidates for the control of these problematic weeds. As there is no known cross-resistance between inhibitors of adenylosuccinate synthetase and other herbicide classes, this compound analogs could be effective against weed populations that are resistant to glyphosate, ALS inhibitors, and other commonly used herbicides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the synthesis and evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs involves multi-step chemical processes. For example, the synthesis of spiroimidazolinone 10 was achieved from an α-azidoamide and benzyl (B1604629) isocyanate via the aza-Wittig reaction. The synthesis of opened hydantoin-ring derivatives involved different chemical pathways to modify the core structure of this compound.

Below is a generalized workflow for the synthesis and screening of novel this compound analogs.

experimental_workflow Start Starting Material (e.g., D-ribose derivative) Synthesis Multi-step Chemical Synthesis of this compound Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Herbicidal Activity Screening Purification->Screening Resistant_Screening Screening against Herbicide-Resistant Weeds Screening->Resistant_Screening Data_Analysis Data Analysis and Structure-Activity Relationship Resistant_Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

A Head-to-Head Comparison of Hydantocidin with Commercial Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived herbicide, hydantocidin, with two widely used commercial broadleaf herbicides, glyphosate (B1671968) and 2,4-D. The information presented is based on available scientific literature and is intended to inform research and development in the field of weed management.

Executive Summary

This compound, a natural product isolated from Streptomyces hygroscopicus, presents a unique mode of action, inhibiting de novo purine (B94841) biosynthesis.[1][2] This mechanism distinguishes it from glyphosate, which targets the shikimate pathway, and 2,4-D, a synthetic auxin herbicide. While literature suggests this compound's efficacy is comparable to that of glyphosate, a lack of publicly available, direct comparative studies with quantitative data limits a precise head-to-head performance analysis against commercial standards for specific broadleaf weed species. This guide synthesizes the known characteristics of each herbicide, their mechanisms of action, and available efficacy data.

Mechanism of Action

The three herbicides exhibit distinct mechanisms for inducing phytotoxicity, which are visualized in the signaling pathway diagrams below.

This compound: Acts as a proherbicide.[3] Within the plant, it is converted to its active form, N-acetyl-5'-phosphothis compound, which is a potent inhibitor of adenylosuccinate synthetase.[3] This enzyme is critical for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), a crucial step in de novo purine biosynthesis. Inhibition of this pathway depletes the plant of essential adenine (B156593) nucleotides, leading to cessation of growth and death.

Glyphosate: Specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and microorganisms. The blockage of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant death.

2,4-D (2,4-Dichlorophenoxyacetic acid): Functions as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in broadleaf plants. This abnormal growth disrupts the plant's vascular tissues, causing twisting of stems and leaves (epinasty), and ultimately, plant death. Grasses are generally tolerant to 2,4-D due to differences in their vascular structure and metabolism.[4]

Signaling Pathway Diagrams

hydantocidin_pathway cluster_plant_cell Plant Cell This compound This compound (Proherbicide) Active_this compound N-acetyl-5'-phosphothis compound (Active Herbicide) This compound->Active_this compound In vivo activation IMP -> sAMP IMP -> sAMP Active_this compound->IMP -> sAMP Inhibition IMP Inosine Monophosphate (IMP) sAMP Adenylosuccinate IMP->sAMP Adenylosuccinate Synthetase AMP Adenosine Monophosphate (AMP) sAMP->AMP Adenylosuccinate Lyase Purine_Biosynthesis Purine Biosynthesis AMP->Purine_Biosynthesis Plant_Death Plant Death Purine_Biosynthesis->Plant_Death

Caption: this compound's mechanism of action.

glyphosate_pathway cluster_plant_cell Plant Cell Glyphosate Glyphosate EPSP_Synthase EPSP Synthase Glyphosate->EPSP_Synthase Inhibition Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Tyr, Trp, Phe) EPSP_Synthase->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death

Caption: Glyphosate's mechanism of action.

twofourd_pathway cluster_plant_cell Plant Cell TwoFourD 2,4-D (Synthetic Auxin) Auxin_Receptors Auxin Receptors TwoFourD->Auxin_Receptors Binds to Signal_Transduction Signal Transduction Cascade Auxin_Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: 2,4-D's mechanism of action.

Herbicidal Efficacy

This compound is reported to have potent, non-selective herbicidal activity against a range of annual and perennial monocotyledonous and dicotyledonous weeds. The initial discovery by Sankyo Co., Ltd. in 1991 noted its efficacy is similar to that of glyphosate. However, a comprehensive set of publicly available, peer-reviewed studies directly comparing the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth) or LD50 values of this compound with glyphosate and 2,4-D on a variety of broadleaf weeds is not available.

The following tables summarize available efficacy data for glyphosate and 2,4-D on selected broadleaf weeds.

Table 1: Herbicidal Efficacy of Glyphosate on Broadleaf Weeds

Weed SpeciesGrowth StageApplication Rate (g ae/ha)Control (%)Reference
Palmer amaranth (B1665344) (Amaranthus palmeri)10-15 cm84088N/A
Common lambsquarters (Chenopodium album)10-20 cm84094-100
Velvetleaf (Abutilon theophrasti)10-20 cm84090-94
Giant ragweed (Ambrosia trifida)10-20 cm84099-100

Table 2: Herbicidal Efficacy of 2,4-D on Broadleaf Weeds

Weed SpeciesGrowth StageApplication Rate (g ae/ha)Control (%)Reference
Palmer amaranth (Amaranthus palmeri)13-20 cm530-106068-80
Common lambsquarters (Chenopodium album)10-20 cm112090-94
Velvetleaf (Abutilon theophrasti)10-20 cm112090-94
Giant ragweed (Ambrosia trifida)10-20 cm28099-100

Note: Efficacy can vary depending on environmental conditions, weed biotype, and formulation.

Experimental Protocols

Objective: To determine the herbicidal efficacy of test compounds on selected broadleaf weed species.

Materials:

  • Test compounds (this compound, Glyphosate, 2,4-D)

  • Target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti)

  • Potting medium (soil, sand, and peat mixture)

  • Pots or trays

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions

  • Spray chamber calibrated to deliver a precise volume of herbicide solution

  • Surfactant (if required by herbicide formulation)

  • Deionized water

  • Analytical balance

  • Foliar injury rating scale (0-100%, where 0 = no injury and 100 = complete death)

Experimental Workflow:

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis A 1. Seed Germination & Seedling Growth B 2. Transplanting to Pots A->B C 3. Acclimatization in Growth Chamber B->C E 5. Foliar Application in Spray Chamber C->E D 4. Herbicide Preparation (Serial Dilutions) D->E F 6. Post-Treatment Incubation E->F G 7. Visual Injury Assessment (e.g., 7, 14, 21 DAT) F->G H 8. Biomass Measurement (Fresh & Dry Weight) G->H I 9. Calculation of GR50/LD50 H->I J 10. Statistical Analysis I->J

Caption: General workflow for herbicide bioassay.

Procedure:

  • Plant Preparation: Seeds of the target weed species are sown in trays containing potting medium. After emergence, uniform seedlings are transplanted into individual pots. Plants are grown in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Stock solutions of the test herbicides are prepared and serially diluted to obtain a range of concentrations. The herbicides are applied to the foliage of the plants using a calibrated spray chamber to ensure uniform coverage. A control group is treated with a blank solution (water and surfactant, if applicable).

  • Data Collection: Plants are returned to the controlled environment after treatment. Visual assessments of phytotoxicity are conducted at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale. At the end of the experiment, the above-ground biomass is harvested, and fresh and dry weights are recorded.

  • Data Analysis: The collected data (visual injury ratings and biomass) are used to determine the GR50 or LD50 values for each herbicide on each weed species. Dose-response curves are generated using appropriate statistical software.

Conclusion

This compound represents a promising herbicidal lead with a distinct and valuable mode of action targeting adenylosuccinate synthetase. This mechanism of action is different from the major commercial herbicides, which is advantageous in managing the evolution of herbicide-resistant weeds. While qualitative reports suggest an efficacy comparable to glyphosate, the lack of publicly available, direct comparative quantitative data makes a definitive performance assessment against glyphosate and 2,4-D on broadleaf weeds challenging. Further independent and peer-reviewed research providing such head-to-head comparisons would be invaluable for the scientific community and for realizing the full potential of this compound and its derivatives in modern agriculture.

References

Safety Operating Guide

Navigating the Disposal of Hydantocidin: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Hydantocidin, a potent herbicidal agent, requires meticulous handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety and environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and therefore, caution is advised.[1]

General Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] If there is a risk of generating dust, an approved respirator should be used.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not eat, drink, or smoke while handling the compound. If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This involves segregation, proper containment, and disposal through a licensed environmental waste management service.

1. Waste Identification and Segregation:

  • Classification: Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous waste.

  • Dedicated Container: Use a designated, clearly labeled, and chemically resistant container for all this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

2. Container Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials.

3. Professional Disposal:

  • Engage a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

  • Documentation: Retain all documentation provided by the waste disposal vendor, such as the waste manifest, as required by local, state, and federal regulations.

Quantitative Data and Experimental Protocols

Currently, there is no specific publicly available quantitative data, such as concentration limits for disposal, or detailed experimental protocols for the neutralization or deactivation of this compound. The provided information is based on the general guidelines for the disposal of hazardous chemicals. It is imperative to consult your institution's specific waste disposal protocols and EHS office for further guidance.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the critical steps from initial handling to final disposal, ensuring a systematic and safe process.

Hydantocidin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify this compound Waste (Solid & Contaminated Materials) A->C B Handle in a Ventilated Area (Fume Hood) B->C D Segregate into a Dedicated, Labeled Hazardous Waste Container C->D Place in E Store Sealed Container in a Designated Secure Area D->E Seal and Store F Arrange for Pickup by a Licensed Waste Disposal Vendor E->F Schedule Pickup G Maintain Disposal Records F->G Obtain & Retain

This compound Disposal Workflow

Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general chemical safety and waste disposal principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydantocidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hydantocidin, a natural product with potent herbicidal activity. By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. It is recommended to wear two pairs of gloves, with the outer pair extending over the cuff of the lab coat.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect eyes from splashes and airborne particles.
Body Protection A lab coat or chemical-resistant coveralls.[3][4]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation of dust particles.[5]To prevent respiratory tract irritation from airborne particles.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots or shoe covers.To protect feet from spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory.

Step-by-Step Handling Protocol:

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Wear appropriate PPE (gloves and eye protection) during inspection.

    • Verify that the container is properly labeled.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from incompatible materials, such as strong oxidizing agents.

    • Ensure the storage area is clearly marked with appropriate hazard signs.

  • Preparation and Use:

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is donned correctly.

    • Measure and dispense the required amount of this compound carefully to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

    • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed containers.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

Hydantocidin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Prepare Work Area B->C D Retrieve this compound C->D Proceed to Handling E Weigh/Measure Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Segregate Waste G->H I Dispose of Waste Properly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.